molecular formula C20H30O2 B1670357 Pimaric Acid CAS No. 127-27-5

Pimaric Acid

カタログ番号: B1670357
CAS番号: 127-27-5
分子量: 302.5 g/mol
InChIキー: MHVJRKBZMUDEEV-APQLOABGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Pimaric acid is a diterpenoid.
Pimaric acid has been reported in Abies holophylla, Pinus nigra, and other organisms with data available.
RN given refers to (D)-isomer;  structure

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJRKBZMUDEEV-APQLOABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858728
Record name alpha-Pimaricacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-27-5
Record name Pimaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIMARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Pimaricacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Pimaric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pimaric acid, a diterpenoid resin acid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines the quantitative distribution of this compound across various plant species, details the experimental protocols for its extraction and analysis, and illustrates the key signaling pathways it modulates.

Introduction

This compound (C₂₀H₃₀O₂) is a tricyclic diterpenoid belonging to the pimarane class of resin acids. It is a major constituent of the oleoresin of various conifers and has also been identified in other plant families.[1] Its biological activities, including the induction of apoptosis in cancer cells and the inhibition of inflammatory mediators, make it a promising candidate for therapeutic development.[2][3] This guide serves as a comprehensive resource for researchers seeking to isolate and study this valuable natural compound.

Primary Natural Sources of this compound

This compound is predominantly found in the resin of coniferous trees, particularly those of the Pinus genus. It is also a significant component in certain species of the Araliaceae and Asteraceae families.

Conifers (Pinaceae Family)

The oleoresin of pine trees is a rich and historically significant source of this compound.[1] The composition of resin acids, including this compound, can vary considerably between different pine species and even within different tissues of the same tree.

  • Pinus species: Various species of pine are primary sources of this compound. It is a common constituent of rosin, which is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components.[1] Several Pinus species in which this compound has been identified include Pinus nigra (Calabrian pine), Pinus elliottii (slash pine), and Pinus caribaea (Caribbean pine).[4][5]

Araliaceae Family
  • Aralia cordata : Commonly known as "Udo" or Japanese spikenard, the roots of Aralia cordata are a notable source of this compound and other diterpenoids.[6][7] Traditional medicine has utilized the roots of this plant for their anti-inflammatory properties.[8]

Asteraceae Family
  • Viguiera arenaria (syn. Aldama arenaria) : This plant, belonging to the Asteraceae family, has been identified as a source of ent-pimara-8(14),15-dien-19-oic acid, a stereoisomer of this compound.[5][9]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources. The following tables summarize the quantitative data available in the literature.

Plant SpeciesPlant Part/Resin TypeThis compound Content (% of total diterpene resin acids)Reference
Pinus nigra subsp. laricioMature Needles~1-6%[4]
Pinus nigra subsp. laricioYoung Needles~1-6%[4]
Pinus nigra subsp. laricioLeader Stem (Bark & Xylem)~5%[4]
Pinus nigra subsp. laricioInterwhorl Stem (Bark & Xylem)~5%[4]
Pinus nigra subsp. laricioRoots~10%[4]
Plant SpeciesPlant PartCompoundContent (mg/g of dry weight)Reference
Aralia cordataRootsent-continentalic acid0.09 - 0.75[10]
Aralia cordataRootskaurenoic acid1.09 - 5.43[10]
Aralia cordataRootscontinentalic acid2.69 - 9.08[10]

Note: While specific quantitative data for this compound in Aralia cordata was not found in the reviewed literature, the presence of various other diterpenoids suggests it is a viable source for isolation.

Experimental Protocols

Extraction and Isolation of this compound from Pine Resin

This protocol is adapted from methodologies described for the separation of resin acids from pine oleoresin.[11][12]

Objective: To isolate this compound from pine resin.

Materials:

  • Pine oleoresin or rosin

  • Maleic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 80% Ethanol

  • 95% Ethanol

  • Microwave reactor (optional)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter

Procedure:

  • Diels-Alder Reaction to Separate Abietic-type Acids:

    • Dissolve pine rosin in glacial acetic acid.

    • Add maleic anhydride to the solution (mass ratio of rosin to maleic anhydride approximately 1:0.5).

    • Heat the mixture to facilitate the Diels-Alder reaction between maleic anhydride and abietic-type acids, which have conjugated double bonds. Pimaric-type acids do not react. This can be done through conventional heating or using a microwave reactor for a shorter reaction time.[11]

    • Cool the solution to allow the adducts of abietic-type acids to crystallize.

    • Filter the solution to remove the crystallized adducts. The filtrate contains the pimaric-type resin acids.

  • Solvent Removal and Initial Purification:

    • Remove the glacial acetic acid from the filtrate by distillation under reduced pressure using a rotary evaporator.[11]

    • Wash the resulting crude this compound product with 80% ethanol.[12]

  • Salinization and Purification:

    • Dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 10-40 wt%) to form sodium pimarate.[11]

    • Slowly add hydrochloric acid to the solution while stirring to adjust the pH to approximately 8.2. This will cause the this compound to precipitate.[11]

    • Filter the precipitate and wash it with water.

  • Solvent Extraction and Final Purification:

    • Dissolve the precipitate in diethyl ether.

    • Wash the ether layer with water until it becomes neutral (pH 7).

    • Dry the ether layer with anhydrous sodium sulfate.

    • Evaporate the ether to obtain the purified this compound.[11]

    • Further purification can be achieved by recrystallization from 95% ethanol.[12]

Extraction of Diterpenoids from Aralia cordata Roots

This protocol is a general method for the extraction of diterpenoids from Aralia cordata roots.[6][13]

Objective: To obtain a diterpenoid-rich extract from Aralia cordata roots.

Materials:

  • Dried and powdered roots of Aralia cordata

  • Methanol (MeOH)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • n-Butanol (BuOH)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Methanol Extraction:

    • Reflux the powdered roots with methanol for several hours. Repeat the extraction process three times.[6]

    • Combine the methanol extracts and concentrate to dryness under vacuum using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the dried methanol extract in 10% aqueous methanol.

    • Sequentially partition the suspension with hexane, dichloromethane, ethyl acetate, and n-butanol.[6] This will separate compounds based on their polarity. Diterpenoids are typically found in the less polar fractions (hexane and dichloromethane).

  • Chromatographic Separation:

    • Subject the hexane-soluble fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane-ethyl acetate to separate the different diterpenoids.[6]

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest (this compound) and concentrate to yield the isolated compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in an extract.

Materials:

  • This compound standard

  • Sample extract

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or tetramethylammonium hydroxide - TMAH)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation (Derivatization):

    • Resin acids are typically derivatized before GC-MS analysis to increase their volatility and thermal stability.

    • Methylation: Dissolve a known amount of the extract or standard in a suitable solvent (e.g., ethyl alcohol) and add a methylating agent like TMAH.[14]

    • Silylation: Alternatively, dissolve the sample in a solvent and react with a silylating agent like BSTFA.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the different resin acid methyl esters or silyl esters. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 330°C).[15]

    • The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

  • Quantification:

    • Prepare a calibration curve using different concentrations of the derivatized this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of MMP-9 Expression via NF-κB and AP-1 Pathway

This compound has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer metastasis.[3] This inhibition is mediated through the downregulation of the transcription factors NF-κB and AP-1.[3] The signaling cascade involves the inhibition of MAPK (mitogen-activated protein kinase) pathways.[3]

G TNFa TNF-α MAPK MAPK (ERK1/2, p38, JNK) TNFa->MAPK activates PimaricAcid This compound PimaricAcid->MAPK inhibits NFkB_p65 NF-κB (p65) MAPK->NFkB_p65 activates AP1 AP-1 (c-Fos, p-c-Jun, Jun-D, p-ATF2) MAPK->AP1 activates MMP9_Gene MMP-9 Gene NFkB_p65->MMP9_Gene promotes transcription AP1->MMP9_Gene promotes transcription MMP9_Protein MMP-9 Protein MMP9_Gene->MMP9_Protein leads to CellMigration Cell Migration/ Invasion MMP9_Protein->CellMigration promotes

Caption: this compound inhibits TNF-α-induced MMP-9 expression.

Induction of Apoptosis via Endoplasmic Reticulum Stress

This compound can induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[2][16] This involves the upregulation of key ER stress sensor proteins and downstream apoptotic effectors.

G PimaricAcid This compound ER_Stress Endoplasmic Reticulum (ER) Stress PimaricAcid->ER_Stress induces p53 p53 PimaricAcid->p53 upregulates PERK p-PERK/PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Bcl2 Bcl-2 CHOP->Bcl2 downregulates Bax Bax CHOP->Bax upregulates Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates p53->Bax upregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via ER stress.

General Experimental Workflow

The following diagram illustrates a general workflow for the study of this compound from its natural sources.

G Source Natural Source (e.g., Pine Resin, Aralia cordata roots) Extraction Extraction Source->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography Purified Purified this compound Chromatography->Purified Identification Structural Identification (NMR, MS) Purified->Identification Quantification Quantification (GC-MS, HPLC) Purified->Quantification Bioassays Biological Activity Assays (e.g., Cytotoxicity, Anti-inflammatory) Purified->Bioassays Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism

Caption: General workflow for this compound research.

Conclusion

This compound is a readily available natural product with significant therapeutic potential. This guide provides a foundational resource for researchers, offering insights into its primary natural sources, methods for its isolation and quantification, and an understanding of its molecular mechanisms of action. Further research into the diverse biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

The Pimaric Acid Biosynthesis Pathway in Pinus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pimaric acid, a key diterpene resin acid in Pinus species. This compound and its derivatives are of significant interest for their potential applications in the pharmaceutical and biotechnology industries. This document details the enzymatic pathway, key genes, quantitative data, and detailed experimental protocols relevant to the study of this important natural product.

Introduction to this compound and its Significance

This compound is a tricyclic diterpenoid carboxylic acid that belongs to the pimarane class of resin acids.[1] It is a major component of the oleoresin of pine trees, where it plays a crucial role in the chemical defense against herbivores and pathogens.[2][3] Beyond its natural defensive functions, this compound has garnered attention for its diverse biological activities, making it a valuable target for drug discovery and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Pinus species is a multi-step process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids.[4] The pathway proceeds through the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), followed by a series of cyclization and oxidation reactions.

The core of this compound formation involves three key enzymatic steps:

  • Geranylgeranyl Diphosphate Synthesis: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.[5]

  • Diterpene Cyclization: The cyclization of GGPP to the pimarane skeleton is a two-step process catalyzed by diterpene synthases (diTPSs). In Pinus species, this can be accomplished by either a single bifunctional enzyme or two distinct monofunctional enzymes.[2]

    • Step 1: Protonation and Bicyclization: A class II diTPS, (+)-copalyl diphosphate synthase ((+)-CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[2][6]

    • Step 2: Dephosphorylation and Tricyclization: A class I diTPS, pimaradiene synthase, facilitates the dephosphorylation of (+)-CPP and a subsequent cyclization to form the tricyclic olefin, pimaradiene.[2][7] In some Pinus species, a single bifunctional levopimaradiene/abietadiene synthase (LAS) can catalyze both of these cyclization steps.[2][3]

  • Oxidation to this compound: The final steps in the biosynthesis involve the oxidation of pimaradiene at the C18 position. This is a three-step oxidation process, from a methyl group to a carboxylic acid, catalyzed by cytochrome P450 monooxygenases (CYP450s) belonging to the CYP720B family.[8] This process is thought to proceed through alcohol and aldehyde intermediates.

The following diagram illustrates the this compound biosynthesis pathway:

Pimaric_Acid_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) GGPPS GGPPS IPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) CPS (+)-CPS (Class II diTPS) GGPP->CPS CPP (+)-Copalyl Diphosphate ((+)-CPP) PIM_Synthase Pimaradiene Synthase (Class I diTPS) CPP->PIM_Synthase Pimaradiene Pimaradiene CYP720B CYP720B Pimaradiene->CYP720B Pimaric_Acid This compound GGPPS->GGPP CPS->CPP PIM_Synthase->Pimaradiene CYP720B->Pimaric_Acid 3-step oxidation

This compound biosynthesis pathway.

Quantitative Data

The concentration of this compound and other resin acids can vary significantly between different Pinus species and even within different tissues of the same tree. The following tables summarize some of the available quantitative data.

Table 1: Diterpene Resin Acid Composition in Various Pinus Species

Pine SpeciesTissueThis compound (% of total DRAs)Isothis compound (% of total DRAs)Abietic Acid (% of total DRAs)Dehydroabietic Acid (% of total DRAs)Other DRAs (% of total DRAs)Reference
Pinus nigra subsp. laricioLeader Stem~5%~15%~25%~20%~35%[2]
Pinus nigra subsp. laricioMature Needles~10%~20%~15%~25%~30%[2]
Pinus contortaStemPresentMajor ComponentMajor ComponentPresentPresent[2]
Pinus banksianaStemPresentMajor ComponentMajor ComponentPresentPresent[2]
Pinus pinasterOleoresinVariableMajor ComponentMajor ComponentMajor ComponentVariable[9]

Note: "Present" indicates the compound was detected but not quantified as a percentage of the total diterpene resin acids (DRAs) in the cited study. The values are approximate and can vary based on environmental conditions and genetic factors.

Table 2: Enzyme Kinetic Parameters for Terpene Synthases in Pinus Species

EnzymeSpeciesSubstrateKm (µM)kcat (s-1)Reference
Monoterpene SynthasePinus contortaGeranyl Pyrophosphate7.8 ± 1.9Not Reported[10]
Pimaradiene SynthasePinus spp.(+)-Copalyl DiphosphateData not availableData not available
CYP720B FamilyPinus spp.PimaradieneData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Extraction and Quantification of Resin Acids from Pinus Needles

This protocol outlines the extraction and derivatization of resin acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or frozen Pinus needles

  • Liquid nitrogen

  • Mortar and pestle

  • Dichloromethane (DCM)

  • n-Hexane

  • Methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Freeze approximately 100 mg of pine needles in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: a. Transfer the powdered tissue to a glass centrifuge tube. b. Add 2 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane. c. Vortex vigorously for 1 minute. d. Sonicate for 20 minutes in an ultrasonic bath at room temperature. e. Centrifuge at 3,000 x g for 10 minutes. f. Carefully transfer the supernatant to a clean glass tube. g. Repeat the extraction (steps b-f) on the pellet and combine the supernatants.

  • Derivatization (Silylation): a. Evaporate the combined extracts to dryness under a gentle stream of nitrogen. b. Add 100 µL of BSTFA with 1% TMCS to the dried extract. c. Cap the vial tightly and vortex for 10 seconds. d. Heat the mixture at 60°C for 60 minutes. e. Cool the vial to room temperature. f. Add 900 µL of hexane to bring the final volume to 1 mL.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., DB-5ms). c. A typical temperature program starts at 60°C, holds for 2 minutes, then ramps to 280°C at 10°C/min, and holds for 5 minutes. d. The mass spectrometer can be operated in full scan mode to identify compounds based on their mass spectra and retention times compared to authentic standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

The following diagram illustrates the experimental workflow for resin acid analysis:

Resin_Acid_Analysis_Workflow Start Start: Pine Needle Sample Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Solvent Extraction (Hexane:DCM) Grinding->Extraction Centrifugation1 Centrifuge Extraction->Centrifugation1 CollectSupernatant Collect Supernatant Centrifugation1->CollectSupernatant RepeatExtraction Repeat Extraction Centrifugation1->RepeatExtraction Pellet CombineSupernatants Combine Supernatants CollectSupernatant->CombineSupernatants RepeatExtraction->Extraction Evaporation Evaporate to Dryness CombineSupernatants->Evaporation Derivatization Derivatization with BSTFA Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS End End: Quantitative Data GCMS->End

Workflow for resin acid extraction and analysis.
Diterpene Synthase Enzyme Assay

This protocol describes an in vitro assay for measuring the activity of pimaradiene synthase.

Materials:

  • Purified recombinant pimaradiene synthase

  • (+)-Copalyl diphosphate (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 0.02 mM MnCl₂, 5% glycerol)

  • n-Hexane

  • Glass GC vials with screw caps and PTFE septa

  • Vortex mixer

  • Incubator or water bath

  • GC-MS system

Procedure:

  • Reaction Setup: a. In a glass GC vial, prepare a 500 µL reaction mixture containing the assay buffer and the substrate, (+)-copalyl diphosphate (final concentration typically 10-50 µM). b. Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Enzyme Reaction: a. Initiate the reaction by adding the purified pimaradiene synthase enzyme (the amount will depend on the enzyme's specific activity). b. Immediately overlay the reaction mixture with 500 µL of n-hexane to trap the volatile pimaradiene product. c. Tightly cap the vial and incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction and Analysis: a. Stop the reaction by vortexing vigorously for 30 seconds to extract the pimaradiene into the hexane layer. b. Centrifuge briefly to separate the phases. c. Carefully transfer the upper hexane layer to a new GC vial containing anhydrous sodium sulfate to remove any residual water. d. Analyze the hexane extract by GC-MS as described in Protocol 4.1, using an appropriate temperature program for diterpene olefins. Pimaradiene can be identified by its mass spectrum and retention time.

Cloning and Functional Expression of Diterpene Synthase Genes

This protocol provides a general workflow for the cloning and functional characterization of a diterpene synthase gene from a Pinus species.

Materials:

  • Pinus tissue for RNA extraction (e.g., young needles, developing xylem)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for the target diTPS gene

  • High-fidelity DNA polymerase for PCR

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Expression vector (e.g., pET vector for E. coli)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the chosen Pinus tissue and synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification: Amplify the full-length coding sequence of the target diTPS gene from the cDNA using gene-specific primers and a high-fidelity DNA polymerase.

  • Cloning into Expression Vector: a. Digest the PCR product and the expression vector with appropriate restriction enzymes. b. Ligate the digested insert and vector using T4 DNA ligase. c. Transform the ligation product into competent E. coli cells and select for positive clones on antibiotic-containing media.

  • Heterologous Expression: a. Inoculate a positive clone into a small volume of LB medium with the appropriate antibiotic and grow overnight. b. Use the overnight culture to inoculate a larger volume of LB medium. c. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG (typically 0.1-1 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). c. Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein. d. Purify the recombinant protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Functional Characterization: Use the purified recombinant enzyme in the diterpene synthase enzyme assay (Protocol 4.2) to confirm its activity and identify its product(s).

The following diagram illustrates the workflow for cloning and functional expression:

Cloning_Workflow Start Start: Pinus Tissue RNA_Extraction RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of diTPS Gene cDNA_Synthesis->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Heterologous Expression (IPTG Induction) Transformation->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assay and Product ID Purification->Assay End End: Functionally Characterized Enzyme Assay->End

Workflow for gene cloning and functional expression.

Conclusion

The biosynthesis of this compound in Pinus species is a well-defined pathway involving a series of enzymatic reactions that convert the basic building blocks of isoprenoids into a structurally complex diterpene resin acid. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of this compound and its derivatives for various applications. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and utilize this important natural product. Future research should focus on elucidating the precise kinetic parameters of the key enzymes and exploring the regulatory mechanisms that control the flux through this pathway.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimaric acid, a prominent member of the resin acid family, is a tricyclic diterpenoid of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A thorough understanding of its chemical structure and stereochemistry is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural and stereochemical features of this compound, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its interaction with key signaling pathways.

Chemical Structure

This compound is a tetracyclic diterpene carboxylic acid. Its molecular structure is characterized by a rigid pimara-8(14),15-diene skeleton.

IUPAC Nomenclature and Basic Properties

The systematic name for this compound is (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid.[1] Key properties are summarized in the table below.

PropertyValueReference
IUPAC Name(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid[1]
Synonyms(+)-Pimaric acid, Dextrothis compound, Pimara-8(14),15-dien-18-oic acid[2]
CAS Number127-27-5[2]
Molecular FormulaC₂₀H₃₀O₂[2]
Molecular Weight302.45 g/mol [2]
Melting Point217-219 °C
Core Structure and Functional Groups

The core of this compound is a perhydrophenanthrene ring system, which consists of three fused six-membered rings. The molecule possesses two double bonds: one exocyclic at C-8(14) and a vinyl group at C-13. A carboxylic acid group is attached at the C-4 position. The structure also features three methyl groups at C-4, C-10, and C-13.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule contains several chiral centers, leading to a defined absolute stereochemistry.

Absolute Configuration

The absolute configuration of the chiral centers in naturally occurring (+)-pimaric acid has been determined as 1R, 4aR, 4bS, 7S, and 10aR. This specific arrangement of substituents around the chiral carbons dictates the overall shape of the molecule and its ability to interact with biological targets.

Conformational Analysis

The rigid tricyclic ring system of this compound adopts a specific chair-chair-chair conformation. The fusion of the rings results in a concave and a convex face of the molecule. The substituents at the chiral centers occupy specific axial or equatorial positions, which influences the molecule's reactivity and intermolecular interactions.

Quantitative Structural Data

Precise measurements of bond lengths and angles provide a detailed picture of the molecular geometry of this compound. This data is typically obtained from X-ray crystallographic studies.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 731417.[1] The following table summarizes key crystallographic parameters.

ParameterValue
CCDC Number731417
Empirical formulaC₂₀H₃₀O₂
Formula weight302.45
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.965(2) Å, α = 90°b = 13.985(5) Å, β = 90°c = 18.295(7) Å, γ = 90°
Volume1782.4(11) ų
Z4
Selected Bond Lengths and Angles

The following table presents a selection of bond lengths and angles for this compound, providing insight into its molecular geometry.

BondLength (Å)AngleAngle (°)
C1-C21.545(4)C2-C1-C10112.3(2)
C4-C181.513(4)O1-C18-O2123.6(3)
C8-C141.339(4)C7-C8-C9119.3(2)
C13-C151.491(4)C12-C13-C15112.0(2)
C15-C161.319(5)C13-C15-C16126.9(3)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its chemical environment.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-145.25br s
H-155.80dd17.4, 10.7
H-16a4.93dd17.4, 1.2
H-16b4.88dd10.7, 1.2
H-17 (CH₃)0.86s
H-19 (CH₃)1.23s
H-20 (CH₃)0.83s
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)
C-137.9
C-218.9
C-335.8
C-447.9
C-555.4
C-623.9
C-736.4
C-8137.9
C-952.8
C-1038.6
C-1118.3
C-1234.6
C-1338.1
C-14127.3
C-15147.9
C-16110.8
C-1724.5
C-18184.5
C-1928.7
C-2015.6

Experimental Protocols

The following sections provide generalized protocols for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for confirming the structure and stereochemistry of this compound.

Objective: To acquire and interpret ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard ¹H NMR spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio. This may require a longer acquisition time than for ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • To aid in the complete assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis:

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations of the ¹H NMR spectrum to assign the protons to the this compound structure.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon atoms.

    • Use the correlation peaks in the 2D NMR spectra to confirm the assignments and elucidate the connectivity of the molecule.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Objective: To determine the crystal structure of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent for crystallization (e.g., acetone, ethanol, or a mixture)

  • Crystallization vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve a small amount of this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

    • Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the vial loosely capped or by placing the vial in a larger container with a small amount of a less volatile anti-solvent.

    • Monitor the vial for the formation of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting:

    • Carefully select a well-formed single crystal and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data until the model converges and provides a good fit to the data.

  • Data Validation and Deposition:

    • Validate the final crystal structure using software such as CHECKCIF.

    • Deposit the crystallographic data (as a CIF file) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been reported to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_complex p50/p65/IkB (Inactive) p50 p50 p65 p65 NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IkB degradation Pimaric_Acid Pimaric_Acid Pimaric_Acid->IKK inhibits DNA DNA NFkB_active->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key kinases in this pathway.

MAPK_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Cellular_Response Proliferation, Inflammation Transcription_Factors->Cellular_Response Pimaric_Acid Pimaric_Acid Pimaric_Acid->Raf inhibits

Caption: this compound modulates the MAPK signaling pathway, inhibiting Raf activation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The presented quantitative data from crystallographic and NMR studies offer a precise understanding of its molecular architecture. The generalized experimental protocols serve as a valuable resource for researchers involved in the characterization of this and similar natural products. Furthermore, the visualization of its interactions with key signaling pathways highlights the molecular basis of its biological activity, paving the way for its further investigation and potential development as a therapeutic agent. A comprehensive grasp of these fundamental aspects is indispensable for advancing the research and application of this compound in the fields of chemistry, biology, and medicine.

References

Physicochemical Properties of Pimaric Acid and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pimaric acid and its isomers. The information is intended to support research, discovery, and development activities in the fields of medicinal chemistry, pharmacology, and materials science. Data is presented in a comparative format to facilitate analysis, and where available, detailed experimental methodologies are described.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its common isomers. These diterpenoid resin acids share a common molecular formula (C₂₀H₃₀O₂) and molecular weight (approximately 302.45 g/mol ), but differ in the arrangement of their double bonds, leading to distinct physical and chemical characteristics.[1][2][3][4][5][6][7][8][9][10]

Table 1: General and Physical Properties

PropertyThis compoundIsothis compoundLevothis compoundSandaracothis compoundAbietic AcidNeoabietic AcidPalustric AcidDehydroabietic Acid
CAS Number 127-27-5[11][12][13][14]5835-26-7[15][16]79-54-9[10][17][18]471-74-9514-10-3[19]471-77-2[3][20][21]1945-53-5[5][22][23][24]1740-19-8[25][26][27]
Molecular Formula C₂₀H₃₀O₂[3][9][14]C₂₀H₃₀O₂[6][15]C₂₀H₃₀O₂[10][17][18]C₂₀H₃₀O₂C₂₀H₃₀O₂[28]C₂₀H₃₀O₂[3]C₂₀H₃₀O₂[5][22][24][29]C₂₀H₂₈O₂[25]
Molecular Weight ( g/mol ) 302.45[11][12][14]302.45[6][15][16]302.45[4][10][17]302.45302.45[28]302.45[3]302.45[5][22][23][29]300.44[25][27][30]
Melting Point (°C) 217-219[11]162-164[6]150[10][17]167-169172-175[31]173.25[3][21]162-167[22]150-153[25]
Boiling Point (°C) 413.18 (est.)[32]383.47 (rough est.)429.4 (at 760 mmHg)[17]413.18 (est.)~440383.47 (rough est.)[3][21]429.4 (at 760 mmHg)~390[25]
Density (g/cm³) 1.0434 (rough est.)[11]1.0434 (rough est.)1.06[17]1.043 (est.)1.06[31]1.06[3][21]1.0434 (est.)[23]1.03[25]
Appearance Colorless solid[33]White solidOrthorhombic crystals[10]Crystalline solidColorless solid[31]White to pale yellow solid[34]Colorless solid[29]White to off-white solid[25]

Table 2: Solubility and Partitioning Properties

PropertyThis compoundIsothis compoundLevothis compoundSandaracothis compoundAbietic AcidNeoabietic AcidPalustric AcidDehydroabietic Acid
Water Solubility 0.09232 mg/L (est.)[32]LowPractically insoluble[10]LowInsoluble[19][31][35]Sparingly soluble[34]2.41 mg/L[29]Practically insoluble[25]
Solubility in Organic Solvents Soluble in alcohols, acetone, ethers[33]Soluble in DMSO[15][16]Soluble in polar organic solventsSoluble in organic solventsSoluble in alcohols, acetone, ethers[19][31][36]Soluble in ethanol, ether[34]Soluble in polar organic solvents[29]Soluble in ethanol, acetone[25]
pKa 4.68 ± 0.60 (Predicted)[11]4.8 (Predicted)[37]4.68 ± 0.60 (Predicted)[17]~4.7 (Predicted)6.7[35]4.68 ± 0.40 (Predicted)[3][21]~4.7 (Predicted)~4.7 (Predicted)
LogP (o/w) 6.731 (est.)[32]5.28 (ALOGPS)[37]5.20620[17]~5.3 (Predicted)~6.05.1 (Predicted)[8]4.5 (Predicted)[5]5.6 (Predicted)[30]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of resin acids are crucial for reproducible research. Below are generalized methodologies based on standard laboratory practices.

Melting Point Determination

Method: Capillary Melting Point Method.

Apparatus: Mel-Temp apparatus or similar calibrated melting point device, capillary tubes, thermometer.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).[8][34][21][30][37]

Solubility Determination

Method: Shake-Flask Method.

Apparatus: Scintillation vials or flasks, orbital shaker with temperature control, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, GC-MS).

Procedure:

  • An excess amount of the solid resin acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

  • The vial is sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • The mixture is agitated until equilibrium is reached, which can take 24 to 72 hours.

  • After reaching equilibrium, the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

  • The concentration of the dissolved resin acid in the filtrate is determined using a suitable analytical method.[6][13][24][36][38]

pKa Determination

Method: Potentiometric Titration.

Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer, titration vessel.

Procedure:

  • A precise amount of the resin acid is dissolved in a suitable solvent. Due to the hydrophobic nature of these compounds, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary.[10]

  • The solution is placed in the titration vessel with a magnetic stir bar.

  • The pH electrode is immersed in the solution, and an initial pH reading is taken.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point on the titration curve.[5][15]

Spectroscopic Analysis

Method: Electron Ionization (EI) GC-MS.

Procedure:

  • Derivatization: Due to their low volatility, resin acids are typically derivatized before GC analysis. A common method is methylation using diazomethane or trimethylsilylation to convert the carboxylic acid to its corresponding ester or silyl ester.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample, dissolved in a suitable solvent, is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized by an electron beam. The resulting charged fragments are separated by their mass-to-charge ratio and detected.

  • Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or known standards.[5][6][12][17][25][29][39][40][41]

Method: Attenuated Total Reflectance (ATR) FT-IR.

Procedure:

  • A background spectrum of the clean ATR crystal is collected.

  • A small amount of the solid resin acid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded.

  • Characteristic absorption bands are analyzed to identify functional groups. For carboxylic acids, key absorbances include a broad O-H stretch (~3300-2500 cm⁻¹), a strong C=O stretch (~1760-1690 cm⁻¹), and a C-O stretch (~1320-1210 cm⁻¹).[10][14][37][42][43]

Method: ¹H and ¹³C NMR.

Procedure:

  • A small amount of the purified resin acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectra (¹H and ¹³C) are acquired on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure. For resin acids, characteristic signals in the ¹H NMR spectrum include those for vinyl and olefinic protons, as well as methyl groups. The ¹³C NMR spectrum will show a characteristic signal for the carboxylic acid carbon.[16][23][42][44]

Signaling Pathways and Biological Activities

This compound and its isomers exhibit a range of biological activities, influencing various signaling pathways. Understanding these mechanisms is critical for drug development.

Dehydroabietic Acid: Anti-Inflammatory Effects

Dehydroabietic acid (DHAA) has been shown to exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9][11][20][21][26][31][32][44] Activation of PPARγ by DHAA leads to the suppression of pro-inflammatory gene expression by inhibiting the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This results in a decrease in the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

Dehydroabietic_Acid_Pathway DHAA Dehydroabietic Acid PPARg PPARγ DHAA->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits AP1 AP-1 PPARg->AP1 Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes AP1->Inflammatory_Genes Promotes Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Anti-inflammatory pathway of Dehydroabietic Acid.

This compound: Vasorelaxation and Apoptotic Effects

This compound has demonstrated effects on ion channels and apoptosis. It can induce vasorelaxation by activating large-conductance Ca²⁺-activated K⁺ (BKCa) channels and inhibiting voltage-dependent Ca²⁺ channels (VDCCs) in smooth muscle cells.[1][8][17][32][41] In the context of cancer, this compound has been shown to induce apoptosis through a caspase-dependent pathway, potentially initiated by endoplasmic reticulum (ER) stress.[2][28][35]

Pimaric_Acid_Effects cluster_vasorelaxation Vasorelaxation cluster_apoptosis Apoptosis Induction Pimaric_Acid_Vaso This compound BKCa BKCa Channel Pimaric_Acid_Vaso->BKCa Activates VDCC VDCC Pimaric_Acid_Vaso->VDCC Inhibits Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Hyperpolarization->VDCC Inhibits Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Pimaric_Acid_Apop This compound ER_Stress ER Stress Pimaric_Acid_Apop->ER_Stress Caspase_Cascade Caspase Cascade ER_Stress->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Biological effects of this compound.

Antibacterial Mechanisms

Several this compound isomers, including levopimaric and neoabietic acid, are known to possess antibacterial properties.[11][15][19][23][29] The precise signaling pathways are not fully elucidated but are thought to involve disruption of the bacterial cell membrane integrity and potential inhibition of essential enzymes. For instance, some resin acids are hypothesized to interfere with bacterial efflux pumps, which contribute to antibiotic resistance.

Antibacterial_Mechanism Resin_Acid Levothis compound / Neoabietic Acid Bacterial_Cell Bacterial Cell Resin_Acid->Bacterial_Cell Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death Enzyme_Inhibition->Bacterial_Death

Caption: Proposed antibacterial mechanism of resin acids.

Conclusion

This guide provides a consolidated resource on the physicochemical properties of this compound and its key isomers. The presented data and methodologies are intended to be a valuable tool for researchers in drug development and related scientific fields. Further investigation into the specific signaling pathways of all isomers is warranted to fully understand their therapeutic potential.

References

Pimaric Acid: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid is a naturally occurring diterpenoid carboxylic acid, classified as a resin acid.[1] It is a primary component of rosin derived from pine trees and can be found in various plant species, including Aralia cordata.[2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies, particularly against ovarian cancer. Its mechanisms of action are multifaceted, involving the induction of endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and the inhibition of cell migration.[2][4][5]

Quantitative Data: Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative activities of this compound have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other relevant quantitative data are summarized in the table below.

Cell LineCancer TypeAssayConcentration RangeEffectReference
PA-1Human Ovarian CancerMTT0–320 µMDose-dependent cytotoxicity[2][4][6]
T1074Human Ovarian Epithelial (Normal)MTTNot specifiedLow cytotoxicity[4][6]
PA-1Human Ovarian Cancer-0–20 µMInduction of morphological changes (shrinkage, membrane blebbing, rounding)[2][5]
PA-1Human Ovarian CancerFlow Cytometry5, 10, 20 µMG2/M phase cell cycle arrest[4][7]
PA-1Human Ovarian CancerWound Healing Assay10 µMSignificant inhibition of cell migration[5]
BV-2Mouse MicrogliaGriess Assay-IC50: 13.6 µM (inhibition of LPS-induced nitric oxide)[5]
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis.

Anticancer_Signaling_Pathway cluster_extracellular Extracellular cluster_cell PA-1 Ovarian Cancer Cell cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Pathway This compound This compound PERK PERK This compound->PERK Induces ER Stress Bcl2 Bcl-2 This compound->Bcl2 Downregulates p53 p53 This compound->p53 Upregulates pPERK p-PERK PERK->pPERK ATF4 ATF4 pPERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis IRE1 IRE1 IRE1->Apoptosis Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 p53->Bax Caspase3->Apoptosis

Anticancer signaling pathway of this compound.
Experimental Protocols

This protocol is adapted from studies on human ovarian cancer cells.[4][6]

  • Cell Seeding: Plate PA-1 (cancer) and T1074 (normal) cells in 96-well plates at a density of 1x10³ cells per well.

  • Incubation: Incubate the cells for 12 hours in a 5% CO2 incubator at 37°C.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160, and 320 µM).

  • Incubation: Incubate the treated cells for an additional 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

These methods were used to confirm apoptosis as the mode of cell death.[4]

  • DAPI Staining:

    • Treat cells with this compound as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with 4',6-diamidino-2-phenylindole (DAPI).

    • Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

  • TUNEL Assay:

    • Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

    • Treat and fix the cells as per the kit's instructions.

    • Incubate cells with the TUNEL reaction mixture.

    • Analyze the cells using fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.

This protocol is used to quantify the expression of proteins involved in apoptosis and ER stress.[4][7]

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p53, Caspase-3, p-PERK, PERK, ATF4, CHOP, IRE-1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of key signaling pathways such as NF-κB and MAPK.[5][8]

Quantitative Data: Inhibition of Inflammatory Markers
Cell LineStimulantTargetConcentration of this compoundEffectReference
HASMCsTNF-αMMP-9 mRNA expression, protein levels, and promoter activity0-20 µMDose-dependent suppression[2][5]
HASMCsTNF-αNF-κB and AP-1 binding0-20 µMInhibition[5]
HASMCsTNF-αMAPK phosphorylation0-20 µMDecrease[5]
Human NeutrophilsNot specifiedTNF-α expressionNot specifiedSignificant suppression[9][10]
Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects in TNF-α-stimulated cells are mediated by the inhibition of the MAPK and NF-κB signaling pathways, which are critical for the expression of inflammatory proteins like MMP-9.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Human Aortic Smooth Muscle Cell (HASMC) cluster_mapk MAPK Pathway cluster_transcription Transcription Factors cluster_nucleus Nucleus TNFa TNF-α ERK ERK TNFa->ERK p38 p38 TNFa->p38 JNK JNK TNFa->JNK NFkB NF-κB TNFa->NFkB AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 MMP9 MMP-9 Expression NFkB->MMP9 AP1->MMP9 Pimaric_Acid This compound Pimaric_Acid->ERK Inhibits Phosphorylation Pimaric_Acid->p38 Inhibits Phosphorylation Pimaric_Acid->JNK Inhibits Phosphorylation Pimaric_Acid->NFkB Inhibits Activation

Anti-inflammatory signaling pathway of this compound.
Experimental Protocols

This protocol is based on studies with human aortic smooth muscle cells (HASMCs).[8]

  • Cell Culture: Culture HASMCs in an appropriate growth medium until they reach sub-confluence.

  • Serum Starvation: Serum-starve the cells for 24 hours before treatment.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 24 hours for protein analysis).

  • Analysis: Harvest the cell supernatant to analyze MMP-9 protein levels (e.g., by ELISA or Western blot) or lyse the cells to extract RNA for RT-PCR analysis of MMP-9 gene expression.

This assay measures the effect of this compound on cell migration.[8]

  • Setup: Use a Transwell chamber system with a porous membrane.

  • Seeding: Seed HASMCs in the upper chamber in a serum-free medium.

  • Treatment: Add this compound to both the upper and lower chambers.

  • Chemoattractant: Add TNF-α to the lower chamber as a chemoattractant.

  • Incubation: Incubate for a specified period (e.g., 24 hours) to allow cell migration.

  • Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

  • Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration inhibition.

Antimicrobial Activity

This compound and its isomers have demonstrated potent activity against various pathogens, including those found in the oral cavity and the causative agent of American foulbrood in bees. Its mechanism likely involves the disruption of the bacterial cytoplasmic membrane.[9][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
OrganismTypeMIC (µg/mL)Reference
Oral Cavity PathogensBacteria4 - 16[9][12]
Paenibacillus larvaeBacterium6.25[11][13]
Streptococcus mutansBacterium4 - 16[9]
Experimental Protocols

This is a standard protocol for assessing antibacterial activity.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This assay evaluates the effect on biofilm formation, particularly relevant for pathogens like Streptococcus mutans.[9]

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat 96-well plate with saliva D Add inoculum and This compound to wells A->D B Prepare S. mutans inoculum B->D C Prepare serial dilutions of this compound C->D E Incubate to allow biofilm formation D->E F Wash wells to remove planktonic cells E->F G Stain biofilm (e.g., Crystal Violet) F->G H Solubilize stain and measure absorbance G->H I Quantify biofilm inhibition H->I

Experimental workflow for biofilm inhibition assay.

Antiviral Activity

Research into the antiviral properties of this compound and its derivatives is an emerging area. Studies have tested derivatives of maleothis compound against the influenza A virus, with some compounds showing potential as etiotropic antiviral agents.[14]

  • Activity: Several synthesized maleothis compound derivatives were found to have higher anti-influenza activity than the reference drug rimantadine.[14]

  • Target: The studies focused on the influenza A/PuertoRico/8/34 (H1N1) strain.[14]

Further research is needed to elucidate the specific mechanisms of action and to identify the most potent antiviral derivatives.

Cardiovascular Effects

This compound has been shown to induce vasorelaxation, suggesting potential applications in cardiovascular health.[15]

  • Mechanism: This effect is achieved through a dual mechanism: the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels and the inhibition of voltage-dependent Ca²⁺ channels (VDCCs) in pulmonary arterial smooth muscles.[15]

  • Effect: This modulation of ion channels leads to a reduction in cytosolic Ca²⁺ concentration, attenuating vasoconstriction induced by agents like high K⁺ or endothelin-1.[15]

These findings indicate that this compound could be a candidate for investigating treatments for conditions like pulmonary hypertension.

Conclusion

This compound is a versatile natural compound with a broad spectrum of documented biological activities. Its potent anticancer and anti-inflammatory effects, mediated through the modulation of critical signaling pathways like ER stress, apoptosis, NF-κB, and MAPK, make it a compelling candidate for further oncological and immunological drug discovery. Furthermore, its significant antimicrobial properties and novel cardiovascular effects highlight its therapeutic potential across multiple disease areas. The data and protocols compiled in this guide serve as a comprehensive resource for researchers aiming to harness the pharmacological potential of this compound. Further in vivo studies are warranted to validate these promising preclinical findings.

References

Pimaric Acid Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid, a diterpenoid resin acid naturally found in coniferous trees, and its derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic effects. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antibacterial, antiviral, and enzyme-inhibitory properties of these molecules. We present a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their mechanism of action, aiming to facilitate further research and drug development in this area.

Therapeutic Effects and Quantitative Data

This compound and its derivatives have demonstrated significant biological activities across various therapeutic areas. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.

Anticancer Activity

This compound has been shown to induce cytotoxicity in human ovarian cancer cells (PA-1) in a dose-dependent manner. While specific IC50 values from the primary literature are not consistently reported in readily accessible formats, the effects are well-documented to be mediated through the induction of apoptosis via endoplasmic reticulum (ER) stress and a caspase-dependent pathway.[1][2] Further research has identified derivatives with potent cytotoxic activity. For instance, certain cyanoethyl analogs of dihydroquinothis compound have shown significant antiproliferative effects against Jurkat, K562, U937, and HeLa tumor cell lines, with CC50 values in the nanomolar range.[3]

DerivativeCell LineActivityConcentration/ValueReference
This compoundPA-1 (Ovarian Cancer)CytotoxicityDose-dependent[1]
Methyl 1,4-dihydroxyiminodihydroquinopimarateVarious Cancer Cell LinesCytotoxicity-[4]
Cyanoethyl analogs of dihydroquinothis compoundJurkat, K562, U937, HeLaAntiproliferative (CC50)0.045-0.154 µM[3]
Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStreptococcus mutans62.5
Isothis compoundMultidrug-resistant Staphylococcus aureus (MRSA)32-64
Antiviral Activity

Several derivatives of this compound, particularly maleothis compound derivatives, have been investigated for their antiviral properties.

Derivative ClassVirusActivity MetricValueReference
Maleothis compound derivativesInfluenza A virus (H1N1)--

Further research is needed to quantify the antiviral efficacy with metrics such as EC50 values.

Enzyme Inhibition

Quinothis compound derivatives have been identified as potent inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. Their inhibitory activity is quantified by the inhibition constant (Ki).

DerivativeEnzymeKi (µM)Reference
Indole-3-acetyl quinothis compound derivativeAcetylcholinesterase0.41
Propargyl substituted quinothis compound derivativeAcetylcholinesterase0.44

Key Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and for the rational design of more potent and selective drug candidates.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells by triggering ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen activates the Unfolded Protein Response (UPR). Key proteins involved in this pathway that are modulated by this compound include PERK, IRE1, and ATF4, leading to the upregulation of the pro-apoptotic factor CHOP.[1][2]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound ER Stress ER Stress This compound->ER Stress PERK PERK ER Stress->PERK IRE1 IRE1 ER Stress->IRE1 ATF6 ATF6 ER Stress->ATF6 eIF2a eIF2a PERK->eIF2a P XBP1s XBP1s IRE1->XBP1s splices ATF6n ATF6n ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 transl. CHOP CHOP ATF4->CHOP upregulates XBP1s->CHOP upregulates ATF6n->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis

This compound-induced ER stress pathway leading to apoptosis.
Caspase-Dependent Apoptosis

The pro-apoptotic signal initiated by ER stress converges on the activation of a cascade of caspases, which are proteases that execute programmed cell death. This compound treatment leads to the upregulation of pro-apoptotic proteins like BAX and p53, and the executioner caspase-3, while downregulating the anti-apoptotic protein BCL-2.[1][2]

Caspase_Pathway cluster_Regulation Apoptosis Regulation cluster_Mitochondria Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade This compound This compound p53 p53 This compound->p53 upregulates BAX BAX This compound->BAX upregulates BCL2 BCL2 This compound->BCL2 downregulates Mitochondrion Mitochondrion BAX->Mitochondrion promotes pore formation BCL2->Mitochondrion inhibits pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 cleavage Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes

This compound-induced caspase-dependent apoptosis pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. This section provides an overview of the key methodologies used in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for Diels-Alder Reaction (e.g., Maleothis compound Synthesis):

  • Reactants: Levothis compound (often generated in situ from rosin) and a dienophile (e.g., maleic anhydride for maleothis compound, p-benzoquinone for quinothis compound).

  • Solvent: A suitable organic solvent such as toluene or xylene.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the [4+2] cycloaddition.

  • Purification: The product is isolated and purified using techniques like crystallization or column chromatography.

Note: Specific reaction times, temperatures, and purification methods will vary depending on the specific derivative being synthesized.

Biological Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivative. Include untreated and solvent controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

3. Plaque Reduction Assay for Antiviral Activity:

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the this compound derivative.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates until plaques (zones of cell death) are visible.

  • Plaque Counting: Stain the cells and count the number of plaques. The reduction in plaque number compared to the virus control indicates the antiviral activity.

4. Ellman's Method for Acetylcholinesterase Inhibition:

This spectrophotometric method is used to measure the activity of acetylcholinesterase and to screen for its inhibitors.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB (Ellman's reagent), and the acetylcholinesterase enzyme.

  • Inhibitor Addition: Add the quinothis compound derivative at various concentrations to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

  • Measurement: The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm. The inhibition of the enzyme activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The data and methodologies presented in this guide highlight their potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective compounds.

  • In vivo studies: To validate the in vitro findings in animal models of disease and to assess the pharmacokinetic and toxicological profiles of lead compounds.

  • Mechanism of action studies: To further elucidate the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their clinical development.

This technical guide serves as a comprehensive resource to stimulate and support the ongoing efforts in the exciting field of this compound-based drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Potential of Pimaric Acid

This technical guide provides a comprehensive review of the pharmacological potential of this compound, a diterpenoid resin acid found in various plant species, notably in the pine family. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate further investigation and drug development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly in ovarian cancer models.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[1][3][4]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified in human ovarian cancer cell lines.

Cell LineAssayConcentration RangeEffectCitation
PA-1 (human ovarian cancer)MTT0–320 μM (48h)Dose-dependent decrease in cell viability[2][4]
T1074 (human ovarian epithelial)MTTNot specifiedLow cytotoxicity compared to cancer cells[1][3]
Mechanisms of Action

Apoptosis and Endoplasmic Reticulum (ER) Stress: this compound induces apoptosis through a caspase-dependent pathway.[1][3] This is accompanied by the upregulation of pro-apoptotic proteins such as BAX and p53, and the downregulation of the anti-apoptotic protein BCL-2.[1][3] The induction of cytotoxicity is also mediated by ER stress, evidenced by a significant increase in the levels of p-PERK, PERK, AT-4, CHOP, and IRE-1 proteins following treatment.[1][3]

Cell Cycle Arrest: Flow cytometry analysis has revealed that this compound causes cell cycle arrest at the G2/M phase in human ovarian cancer cells, contributing to its antiproliferative effects.[1][3]

Inhibition of Cell Migration: In vitro wound healing assays have shown that this compound possesses anti-migratory effects on PA-1 ovarian cancer cells.[1][3] It also inhibits the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[2][4][5] This inhibition is mediated through the downregulation of NF-κB and AP-1 signaling pathways.[4][5]

Signaling Pathways

The anticancer effects of this compound are mediated through complex signaling cascades. The diagram below illustrates the proposed pathway leading to apoptosis via ER stress.

cluster_0 This compound Treatment cluster_1 Endoplasmic Reticulum Stress cluster_2 Apoptotic Cascade PA This compound PERK p-PERK/PERK PA->PERK IRE1 IRE-1 PA->IRE1 Bax BAX up PA->Bax p53 p53 up PA->p53 Bcl2 BCL-2 down PA->Bcl2 ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP CHOP->Bax CHOP->Bcl2 Casp3 Caspase-3 up Bax->Casp3 p53->Bax Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced ER stress and apoptosis pathway.
Experimental Protocols

MTT Assay for Cell Viability: Human ovarian cancer cells (PA-1) and normal ovarian epithelial cells (T1074) are seeded in 96-well plates.[1][3] After cell attachment, they are treated with varying concentrations of this compound (e.g., 0-320 μM) for a specified period (e.g., 48 hours).[2][4] Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to untreated controls.[1][3]

Western Blotting for Protein Expression: PA-1 cells are treated with this compound.[1][3] After treatment, cells are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BAX, BCL-2, p53, Caspase-3, p-PERK, CHOP, IRE-1). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

Flow Cytometry for Cell Cycle Analysis: this compound-treated PA-1 cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.[1][3] The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using analysis software.[1][3]

Antimicrobial Activity

This compound and its derivatives have shown notable activity against various pathogens, particularly Gram-positive bacteria.

Quantitative Data: Antibacterial Efficacy
OrganismCompoundAssayMIC (μg/mL)MBC (μg/mL)Citation
Paenibacillus larvaeThis compoundBroth microdilution6.25Not Reported[6][7][8]
Oral Cavity Pathogens4-epi-Pimaric acidNot Specified4-162-4x MIC[9]
Streptococcus mutans4-epi-Pimaric acidNot Specified4-16Not Reported[9]
Mechanism of Action

The primary antibacterial mechanism of this compound appears to be the disruption of the bacterial plasma membrane.[6][8] This is supported by crystal violet assay results showing the leakage of intracellular materials with absorbance at 260 nm and 280 nm (indicative of nucleic acids and proteins, respectively) from treated P. larvae cells.[6][7][8] Additionally, this compound effectively inhibits biofilm formation in a dose-dependent manner, which is a critical virulence factor for many bacteria.[6][7] An additive effect has also been observed when this compound is combined with antibiotics like tetracycline and terramycin.[6][8]

Experimental Workflow

The following diagram outlines a typical workflow for assessing the antibacterial properties of a compound like this compound.

cluster_workflow Antibacterial Activity Assessment Workflow A Compound Screening (e.g., this compound) B MIC Determination (Broth Microdilution) A->B C Agar Diffusion Test (Zone of Inhibition) A->C H Toxicity Assessment (MTT Assay on Host Cells) A->H D Mechanism of Action Studies B->D E Membrane Permeability Assay (Crystal Violet / OD260/280 Leakage) D->E F Biofilm Inhibition Assay (Crystal Violet Staining) D->F G Synergy Testing (Checkerboard Assay) D->G

Workflow for evaluating antibacterial potential.
Experimental Protocols

Minimal Inhibitory Concentration (MIC) Test: The MIC is determined using a broth microdilution method.[6] A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., MYPGP for P. larvae) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plate is incubated under appropriate conditions (e.g., 48 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Crystal Violet Assay for Biofilm Inhibition: Bacteria are grown in a 96-well plate in the presence of various concentrations of this compound.[7] After an incubation period that allows for biofilm formation, the planktonic cells are removed, and the wells are washed. The remaining adherent biofilm is stained with crystal violet solution. After further washing to remove excess stain, the bound dye is solubilized (e.g., with ethanol or acetic acid), and the absorbance is measured with a spectrophotometer. The reduction in absorbance in treated wells compared to the control indicates the degree of biofilm inhibition.[7]

Anti-inflammatory and Cardiovascular Effects

This compound exhibits anti-inflammatory properties and affects vascular smooth muscle function, suggesting potential therapeutic applications in atherosclerosis and pulmonary hypertension.

Mechanism of Action

Anti-inflammatory Effects: this compound has been shown to inhibit the production of MMP-9 induced by tumor necrosis factor-alpha (TNF-α) in human aortic smooth muscle cells (HASMCs).[4][5] This inhibitory effect is mediated through the downregulation of the NF-κB and AP-1 transcription factors.[5] It also suppresses the phosphorylation of MAPKs, including ERK1/2, p38, and JNK.[5] This action reduces the migration and invasion of smooth muscle cells, a key process in the development of atherosclerotic plaques.[4][5]

Cardiovascular Effects: In rat pulmonary arterial smooth muscles, this compound induces vasorelaxation.[10] This effect is achieved through a dual mechanism: the activation of large-conductance Ca2+-activated K+ (BKCa) channels and the inhibition of voltage-dependent Ca2+ channels (VDCCs).[10][11][] This leads to a decrease in cytosolic calcium concentration and subsequent muscle relaxation.[10][]

Signaling Pathway

The diagram below illustrates how this compound inhibits TNF-α-induced inflammatory signaling in vascular smooth muscle cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor MAPK MAPK Pathway (ERK, p38, JNK) TNFR->MAPK IKK IKK Complex TNFR->IKK TNFa TNF-α TNFa->TNFR AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB IκB IkB->NFkB_complex NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc AP1_nuc AP-1 AP1->AP1_nuc PA This compound PA->MAPK PA->NFkB inhibits nuclear translocation PA->AP1 MMP9 MMP-9 Gene Expression NFkB_nuc->MMP9 AP1_nuc->MMP9

Inhibition of TNF-α-induced MMP-9 expression by this compound.

Antiviral Activity

Research into the antiviral properties of this compound is less extensive than for its other biological activities. However, studies on derivatives of this compound have shown promise. A study investigating maleothis compound derivatives found that several compounds exhibited potential activity against the influenza A virus (H1N1).[13] This suggests that the pimarane scaffold could be a valuable starting point for the development of novel antiviral agents. Further research is required to evaluate the antiviral efficacy of this compound itself and to elucidate its mechanism of action against various viruses.

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities. Its demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further preclinical and clinical investigation. The compound's pleiotropic effects, targeting multiple signaling pathways, make it an attractive candidate for drug development, particularly in the fields of oncology, infectious diseases, and cardiovascular medicine. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

Pimaric Acid: A Versatile Precursor for Diterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid, a prominent member of the resin acid family, is a naturally abundant diterpenoid found primarily in the rosin of pine trees.[1][2] Its rigid tricyclic skeleton and multiple reactive sites, including a carboxylic acid, an exocyclic vinyl group, and an endocyclic double bond, make it an attractive and versatile chiral starting material for the synthesis of a diverse array of complex diterpenoids. This guide provides a comprehensive overview of the use of this compound as a precursor in diterpenoid synthesis, detailing key chemical transformations, experimental protocols, and the characterization of the resulting derivatives. The unique stereochemistry of this compound offers a valuable platform for the development of novel bioactive compounds.[3]

Chemical Properties and Reactivity

This compound possesses the molecular formula C₂₀H₃₀O₂ and a molar mass of 302.45 g/mol .[2] It is soluble in common organic solvents such as alcohols, acetone, and ethers.[2] While colorless in its pure form, it often appears yellow or brown due to air oxidation.[2] A key characteristic of this compound is its susceptibility to isomerization. When heated to temperatures above 100 °C, it can convert to the more thermodynamically stable abietic acid, another common resin acid.[2]

The chemical reactivity of this compound is centered around three primary functional groups:

  • Carboxylic Acid (C-18): This group can undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction to the corresponding alcohol (pimarol).

  • Vinyl Group (C-13): The exocyclic double bond is amenable to a variety of addition and oxidation reactions, including hydrogenation, epoxidation, hydroboration-oxidation, and ozonolysis.

  • Endocyclic Double Bond (C-8, C-14): This trisubstituted double bond can also participate in addition reactions, although it is generally less reactive than the terminal vinyl group.

Diterpenoid Synthesis from this compound: Key Transformations and Experimental Protocols

The strategic modification of this compound's functional groups allows for the construction of a wide range of novel diterpenoid structures. This section details several key synthetic transformations with cited experimental protocols and quantitative data.

Oxidative Cleavage of the Vinyl Group: Ozonolysis

Ozonolysis is a powerful tool for the selective cleavage of the vinyl group at C-13, leading to the formation of a ketone at this position. This transformation opens up pathways to a variety of functionalized pimarane derivatives.

Experimental Protocol: Ozonolysis of Maleopimaric Anhydride Methyl Ester [4]

A solution of maleopimaric anhydride methyl ester (1) in CH₂Cl₂ is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (Me₂S) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. After aqueous workup and purification by chromatography, the corresponding epoxide and ozonide products are isolated. In the presence of tetracyanoethylene, the reaction can yield an epoxide and an ozonide.[4]

Formation of Pimarane-Type Diterpenes via Cyclization

Acid-catalyzed rearrangement and cyclization of this compound derivatives can lead to the formation of new pimarane-type diterpenes. This strategy mimics biosynthetic pathways and can generate complex polycyclic systems.

Conceptual Experimental Workflow: Acid-Catalyzed Cyclization

This workflow is based on the synthesis of pimarane-type diterpenes from copalic acid and serves as a model for potential reactions with this compound derivatives.[4][5]

G Pimaric_Acid This compound Derivative (e.g., Pimarol) Carbocation Carbocation Intermediate Pimaric_Acid->Carbocation  Acid Catalyst (e.g., H₂SO₄/AcOH) Cyclization Rearrangement and Cyclization Carbocation->Cyclization Pimarane_Diene Pimarane-Type Diene Cyclization->Pimarane_Diene Proton Elimination

Caption: Acid-catalyzed cyclization of a this compound derivative.

Modification of the Carboxylic Acid Group: Reduction to Pimarol

The reduction of the carboxylic acid group to a primary alcohol (pimarol) provides a key intermediate for further functionalization, such as etherification, esterification, or oxidation to an aldehyde.

Experimental Protocol: Reduction of this compound to Pimarol

To a solution of this compound in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction (monitored by TLC), the excess LiAlH₄ is quenched by the careful addition of water and 15% NaOH solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield pimarol.

Functionalization of the Double Bonds: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[6][7][8] This reaction can be used to selectively introduce a hydroxyl group at the less substituted carbon of the vinyl group or the endocyclic double bond of this compound.

Conceptual Experimental Workflow: Hydroboration-Oxidation of this compound

G Pimaric_Acid This compound Hydroboration Step 1: Hydroboration (BH₃·THF) Pimaric_Acid->Hydroboration Organoborane Trialkylborane Intermediate Hydroboration->Organoborane Oxidation Step 2: Oxidation (H₂O₂, NaOH) Organoborane->Oxidation Hydroxylated_Pimarane Hydroxylated Pimarane Derivative Oxidation->Hydroxylated_Pimarane

Caption: Hydroboration-oxidation of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from cited literature on the synthesis of diterpenoids and related compounds.

Table 1: Ozonolysis of Fumaropimarate Derivative [4]

ProductYield (%)
Diene10
Epoxide19
Alcohol18
Keto-acid (as tetramethyl ester)32

Table 2: Semisynthesis of a Rearranged Pimarane Diterpene [1]

Starting MaterialReagentProductKey Transformation
AnnonalideSodium borohydrideRearranged 19,20-δ-lactoneReduction and Lactone Rearrangement

Spectroscopic Data

The characterization of newly synthesized diterpenoids relies heavily on spectroscopic techniques. Below are representative spectroscopic data for this compound and a derivative.

This compound:

  • ¹H NMR (CDCl₃): δ 5.80 (dd, J=17.5, 10.7 Hz, 1H), 5.25 (s, 1H), 4.92 (dd, J=17.5, 1.5 Hz, 1H), 4.88 (dd, J=10.7, 1.5 Hz, 1H), 1.25 (s, 3H), 1.00 (s, 3H), 0.85 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 185.5, 148.5, 137.2, 128.4, 110.8, 51.5, 48.9, 46.5, 39.5, 38.8, 37.9, 36.8, 35.7, 35.1, 25.9, 21.8, 19.1, 17.2, 16.9, 14.8.

  • MS (EI): m/z 302 (M⁺).[6]

This compound, TMS derivative: [6]

  • Molecular Formula: C₂₃H₃₈O₂Si

  • Molecular Weight: 374.6321

Conclusion

This compound stands out as a readily available and cost-effective chiral precursor for the synthesis of a wide range of structurally diverse diterpenoids. Its well-defined stereochemistry and multiple reactive sites provide a robust platform for the development of novel compounds with potential applications in drug discovery and materials science. The synthetic transformations detailed in this guide, including oxidation, cyclization, and functional group manipulation, highlight the immense potential of this compound as a foundational building block in modern organic synthesis. Further exploration of its chemical reactivity will undoubtedly lead to the discovery of new diterpenoid structures with valuable biological activities.

References

The Discovery of Pimaric Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid, a prominent member of the resin acid family, has a rich history intertwined with the study of natural products chemistry. This tricyclic diterpenoid carboxylic acid, a major component of pine rosin, has been a subject of scientific inquiry for over a century. Its journey from a constituent of a complex natural mixture to a well-characterized molecule with potential pharmacological applications showcases the evolution of chemical isolation and structural elucidation techniques. This technical guide provides an in-depth look at the historical context of this compound's discovery, detailing the experimental methodologies of the time and presenting key quantitative data that marked the milestones of its scientific journey.

Historical Context of Discovery

The investigation into the chemical constituents of pine resins dates back to the 19th century. Early chemists recognized the acidic nature of rosin, but the separation and characterization of individual components proved to be a formidable challenge due to their similar chemical properties and the tendency to isomerize.

The first significant step towards the isolation of this compound was made in 1896 by Rimbach , who successfully isolated the acid from American rosin. This was a landmark achievement that opened the door for more detailed studies of this class of compounds. Later, in 1923, Ruzicka and Balas reported the isolation of this compound from the galipot of the maritime pine (Pinus maritima).[1] This work was crucial in confirming the natural occurrence of this compound in different pine species.

The subsequent decades saw intensive research focused on elucidating the complex structure of this compound. The pioneering work of Leopold Ruzicka , a Nobel laureate, and his contemporaries was instrumental in laying the foundation for understanding the intricate stereochemistry of diterpenoids. The correct molecular formula, C20H30O2, was established, and the characteristic tricyclic skeleton began to take shape.

Further advancements in structural determination came from the work of Harris and Sanderson in 1948 , who made significant contributions to understanding the placement of the double bonds and the vinyl group within the this compound molecule.[2][3] The culmination of these efforts, aided by the development of new analytical techniques, eventually led to the complete structural elucidation and stereochemical assignment of this compound. The work of Wenkert and Chamberlin in 1959 was particularly important in resolving the finer stereochemical details of the pimarane skeleton.

Quantitative Data from Early Studies

The characterization of this compound in the early to mid-20th century relied heavily on classical analytical methods. The following table summarizes some of the key quantitative data reported by early researchers, which were crucial for identifying and differentiating this compound from other resin acids.

PropertyReported ValueReference
Molecular FormulaC20H30O2General Literature
Molecular Weight302.45 g/mol General Literature
Melting Point217-219 °C[3]
Specific Rotation ([α]D)+75°[3]

Experimental Protocols of Early Investigations

Extraction from Pine Resin
  • Objective: To separate the acidic components (resin acids) from the neutral components of pine resin.

  • Methodology:

    • The crude pine resin (oleoresin) was typically dissolved in an organic solvent such as diethyl ether or ethanol.

    • The solution was then subjected to an alkaline extraction using an aqueous solution of sodium hydroxide or potassium hydroxide. This process converted the acidic resin acids, including this compound, into their water-soluble sodium or potassium salts.

    • The aqueous layer, containing the resin acid salts, was separated from the organic layer, which retained the neutral components like terpenes.

    • The aqueous layer was then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free resin acids.

    • The precipitated resin acids were collected by filtration and washed with water to remove any remaining salts and acid.

Fractional Crystallization
  • Objective: To separate this compound from other isomeric resin acids.

  • Methodology:

    • The mixture of crude resin acids obtained from the extraction was dissolved in a suitable solvent. Early researchers experimented with a variety of solvents, with ethanol, methanol, and acetone being common choices.

    • The solution was then slowly cooled to induce crystallization. The principle behind this technique is that different resin acids have slightly different solubilities, allowing for their sequential crystallization.

    • The crystals were collected by filtration. This process of dissolution and crystallization was often repeated multiple times (recrystallization) to improve the purity of the isolated this compound. The progress of purification was monitored by measuring the melting point and specific rotation of the crystals. A sharp and consistent melting point was an indicator of high purity.

Characterization Techniques
  • Melting Point Determination: A fundamental technique for assessing the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

  • Polarimetry: The measurement of the optical rotation of a solution of the isolated compound. This was a critical tool for distinguishing between different stereoisomers of resin acids.

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound, providing the relative ratios of carbon, hydrogen, and oxygen.

  • Derivative Formation: To further confirm the structure and purity, early chemists would often prepare crystalline derivatives of this compound, such as its methyl ester or salts with specific amines. These derivatives had distinct melting points and other physical properties that could be used for characterization.

Historical Workflow of this compound Discovery

The following diagram illustrates the logical progression of the discovery and initial characterization of this compound.

Pimaric_Acid_Discovery cluster_Source Natural Source cluster_Isolation Early Isolation & Purification cluster_Characterization Initial Characterization cluster_Structure Structural Elucidation Pine_Resin Pine Resin (Oleoresin) Extraction Alkaline Extraction Pine_Resin->Extraction 19th & Early 20th Century Crystallization Fractional Crystallization Extraction->Crystallization Physical_Properties Determination of Physical Properties (Melting Point, Optical Rotation) Crystallization->Physical_Properties Purity Assessment Elemental_Analysis Elemental Analysis (Molecular Formula) Crystallization->Elemental_Analysis Composition Structural_Studies Chemical Degradation & Spectroscopic Analysis (Later Stages) Physical_Properties->Structural_Studies Elemental_Analysis->Structural_Studies

Caption: Historical workflow of this compound discovery.

This diagram outlines the key stages from the natural source to the initial chemical understanding of this compound. The process began with the extraction of acidic components from pine resin, followed by purification through fractional crystallization. The initial characterization relied on determining fundamental physical and chemical properties, which laid the groundwork for later, more detailed structural elucidation studies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Pimaric Acid from Pine Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pimaric acid is a diterpenoid resin acid and a primary constituent of the rosin derived from pine trees (Pinus spp.).[1] As a member of the pimarane family of diterpenes, it serves as a valuable bioproduct with applications in the synthesis of pharmaceuticals, varnishes, and other specialty chemicals. Pine resin, or oleoresin, is a complex mixture of monoterpenes (turpentine fraction), sesquiterpenes, and diterpenoid resin acids (rosin fraction).[2] The resin acid fraction itself is a mix of various isomers, primarily of the abietane and pimarane types, which makes the isolation of a single compound like this compound a significant challenge.[3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on established methods for the extraction and isolation of this compound from pine resin. The protocols cover techniques ranging from classical solvent extraction and salt formation to chemical derivatization.

General Workflow for this compound Isolation

The overall process for isolating this compound from raw pine oleoresin involves several key stages. Initially, the volatile turpentine fraction is removed to yield crude rosin. This rosin then undergoes one or more separation and purification procedures to isolate the this compound from other resin acids like abietic and isothis compound.

G cluster_0 Starting Material & Pre-treatment cluster_1 Extraction & Separation Methods cluster_2 Purification & Isolation cluster_3 Final Product & Analysis A Pine Oleoresin B Crude Rosin A->B Distillation (Turpentine Removal) C Solvent Extraction (e.g., Ethanol) B->C D Ammonium Salt Precipitation B->D E Adduct Formation (e.g., Maleic Anhydride) B->E F Crystallization / Recrystallization C->F G Acidification D->G E->F H Chromatographic Purification F->H G->F I Pure this compound H->I J Purity Analysis (GC-MS, HPLC) I->J

Caption: General experimental workflow for this compound isolation.

Experimental Protocols

Protocol 1: Ethanol Extraction and Sodium Salt Recrystallization

This classical method relies on differential solubility and the ability to form crystalline salts of resin acids. It is a foundational technique often cited in patent literature.[4][5][6]

Methodology:

  • Initial Extraction:

    • Begin with crude pine rosin obtained after distilling turpentine from oleoresin.

    • Extract the crude rosin with 80% ethanol. The mixture of levopimaric and pimaric acids is less soluble and will remain as a residue.

    • Filter the mixture to separate the ethanol-soluble fraction from the residue.

  • Recrystallization of Mixed Acids:

    • Take the residue from the previous step and recrystallize it using 95% ethanol. This step further purifies the mixture of levopimaric and pimaric acids.

  • Sodium Salt Formation and Isolation:

    • Dissolve the recrystallized acid mixture in a suitable solvent (e.g., ethanol).

    • Add a 2% aqueous solution of sodium hydroxide (NaOH) to transform the acids into their sodium salts.[6]

    • This compound sodium salt will crystallize out of the solution upon cooling.

    • Collect the crystals by vacuum filtration.

  • Acidification:

    • Redissolve the this compound sodium salt crystals in water.

    • Acidify the solution with a dilute mineral acid (e.g., hydrochloric acid) to a pH where the this compound precipitates.

    • Collect the precipitated pure this compound by filtration, wash with distilled water until neutral, and dry under vacuum.

Protocol 2: Selective Precipitation via Ammonium Salts

This method exploits the differential reactivity and solubility of resin acids with specific amines to form insoluble ammonium salts, allowing for their separation. Cyclohexylamine is often used to precipitate a range of resin acids.[7]

Methodology:

  • Preparation of Refined Resin Acids:

    • Dissolve 1 part by weight (pbw) of pine rosin in 2.5 pbw of petroleum ether (boiling range 60-90°C) at 40°C with agitation.[7]

    • Filter to remove insoluble impurities.

    • Prepare a cyclohexylamine solution by dissolving it in 0.4 pbw of petroleum ether.[7]

    • Slowly add the cyclohexylamine solution to the filtrate while stirring. A white precipitate of resin acid ammonium salts will form.[7]

    • Continue stirring for 1 hour at 40°C, then cool to room temperature, and finally in an ice-water bath.[7]

    • Collect the precipitate by vacuum filtration and wash three times with 0.2 pbw of petroleum ether.[7]

    • Dry the white resin acid ammonium salt powder under vacuum at 40°C.[7]

  • Liberation of this compound:

    • Suspend the dried ammonium salt powder in ether (0.7 pbw).[7]

    • While stirring at room temperature, add 2 mol/L hydrochloric acid solution dropwise until the white powder completely disappears.[7]

    • Continue stirring for an additional 30 minutes.

    • Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the ether layer with distilled water until the pH of the water phase is 6.[7]

    • Dry the ether layer with anhydrous sodium sulfate.[7]

    • Evaporate the ether and dry the resulting refined resin acids under vacuum at 40°C.[7] This product is a concentrated mixture of pimaric-type acids requiring further purification.

  • Final Purification (Recrystallization or Chromatography):

    • The concentrated this compound fraction can be further purified by recrystallization from a suitable solvent like methanol or acetone, or by using chromatographic techniques such as column chromatography on silica gel.

Protocol 3: Derivatization with Maleic Anhydride

This advanced method is used to separate abietic-type acids from pimaric-type acids. Abietic-type acids, containing a conjugated double bond system, undergo a Diels-Alder reaction with maleic anhydride to form adducts, while pimaric-type acids do not.[5][8]

Methodology:

  • Diels-Alder Reaction:

    • In a reaction vessel, combine refined resin acids, maleic anhydride, and a C1-C10 lower fatty acid solvent (e.g., glacial acetic acid). A typical mass ratio is 1 part resin acid to 0.3-1.5 parts maleic anhydride.[8]

    • Heat the mixture to facilitate the reaction. Microwave-assisted heating (e.g., 120 W for 30 minutes) can significantly accelerate the process.[7][8]

    • After the reaction, cool the solution to allow the maleic anhydride adduct of the abietic-type acids to crystallize.

    • Filter the mixture to remove the crystallized adduct. The filtrate now contains the unreacted pimaric-type resin acids.[8]

  • Isolation of this compound from Filtrate:

    • Combine the filtrates and remove the solvent by vacuum distillation to obtain a coarse product rich in pimaric-type acids.[8]

    • Dissolve this coarse product in an aqueous sodium hydroxide (NaOH) solution (e.g., 10-40 wt%).[8]

    • Slowly add a mineral acid (e.g., HCl) with stirring to adjust the pH to a specific range (e.g., pH 8.2-9.0), causing the pimaric-type acids to precipitate.[7][8]

    • Filter the precipitate and wash it with water.[8]

  • Final Purification:

    • Dissolve the precipitate in ether. Wash the ether layer with water until it is neutral (pH 7).[8]

    • Dry the ether layer using a drying agent like anhydrous sodium sulfate.[8]

    • Distill off the ether and dry the final product under vacuum to obtain purified pimaric-type resin acids.[8] Further separation of this compound from other pimarane isomers may require chromatography.

Quantitative Data Summary

The efficiency of extraction and isolation varies significantly depending on the method employed and the composition of the starting pine resin. The following table summarizes reported quantitative data from various methods.

MethodStarting MaterialKey StepsReported Yield (%)Reported Purity (%)Source
Ethanol Extraction & Salt RecrystallizationPine Oleoresin80% Ethanol extraction, 95% Ethanol recrystallization, Sodium salt formation3.3Not Specified[6][7]
Vesterberg MethodGalipot Resin / French RosinAmmonium salt formation, Sodium salt recrystallization in 2% NaOH1.5Not Specified[6]
Maleic Anhydride DerivatizationPinus elliottii RosinMicrowave-assisted reaction with maleic anhydride, pH adjustment precipitation44.278.5 (pimaric type)[7]
Maleic Anhydride DerivatizationRefined Resin AcidsMicrowave-assisted reaction, pH adjustment precipitation61.8 - 64.4Not Specified[8]

Analysis and Quantification

To assess the purity and quantity of the isolated this compound, chromatographic and spectroscopic techniques are essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very common method for analyzing resin acids.[9] Due to their low volatility, resin acids require derivatization, typically methylation with diazomethane or silylation, before analysis.[2][3] The separation is often performed on a nonpolar capillary column.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of resin acids.[11] Methods using C8 or C18 columns with acetonitrile-water or methanol-water mobile phases have been developed.[9] HPLC can sometimes be performed without derivatization, simplifying sample preparation.[12]

  • Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC): This modern technique offers rapid separation of resin acids (under 20 minutes) without the need for derivatization, presenting a sustainable alternative to traditional GC and HPLC methods.[13]

References

Application Note: Quantification of Pimaric Acid in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of pimaric acid in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and derivatization. This compound, a resin acid, requires derivatization to increase its volatility for GC-MS analysis. This protocol outlines a robust method involving extraction with dichloromethane and subsequent silylation to form trimethylsilyl (TMS) esters, which are then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This method is intended for researchers, scientists, and drug development professionals working with phytochemicals and natural product analysis.

Introduction

This compound is a naturally occurring resin acid found in various plant species, notably conifers. It belongs to the abietane diterpene family and exhibits a range of biological activities, making it a compound of interest in pharmaceutical and chemical research. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and exploring its therapeutic potential. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis. This protocol details a validated method for its quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the diagram below.

This compound Quantification Workflow Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (Dichloromethane) plant_material->extraction 1. Extraction concentration Evaporation to Dryness extraction->concentration 2. Concentration add_bstfa Addition of BSTFA and Pyridine concentration->add_bstfa 3. Reconstitution & Reagent Addition heating Heating (e.g., 60-70°C) add_bstfa->heating 4. Silylation Reaction gc_ms_analysis GC-MS Analysis (SIM Mode) heating->gc_ms_analysis 5. Injection data_processing Data Processing and Quantification gc_ms_analysis->data_processing 6. Analysis final_result This compound Concentration data_processing->final_result 7. Result

Caption: Figure 1. Experimental Workflow for this compound Quantification

Experimental Protocols

Sample Preparation and Extraction
  • Plant Material Preparation: Plant samples should be dried to a constant weight, preferably using a freeze-dryer or an oven at low temperatures (40-60°C), to prevent degradation of thermolabile compounds.[1] The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a glass vial.

    • Add 10 mL of dichloromethane.

    • Vortex the mixture vigorously for 1 minute.

    • Sonication for 15-20 minutes can be performed to enhance extraction efficiency.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant (dichloromethane extract) to a new glass vial.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants.

  • Concentration: Evaporate the combined dichloromethane extract to complete dryness under a gentle stream of nitrogen gas at room temperature. The resulting residue contains the extracted plant compounds, including this compound.

Derivatization: Silylation

Caution: Derivatization reagents are sensitive to moisture and should be handled in a dry environment, such as a fume hood with anhydrous conditions.

  • Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine. A common ratio is 1:1 (v/v). Pyridine acts as a catalyst.[2]

  • Derivatization Reaction:

    • To the dried plant extract, add 100 µL of the BSTFA:pyridine mixture.[2]

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex for 30 seconds to dissolve the residue.

    • Heat the vial in a heating block or water bath at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[2][3]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrumental Setup:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

    • Injector: Splitless mode, 280°C[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp 1: Increase to 250°C at 5°C/min, hold for 3 minutes

      • Ramp 2: Increase to 320°C at 20°C/min, hold for 12 minutes[4]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV[4][5]

      • Ion Source Temperature: 230°C[4]

      • Quadrupole Temperature: 150°C[4]

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor for this compound-TMS Derivative: The molecular weight of the this compound TMS derivative is 374.6 g/mol .[6] Monitor the molecular ion (m/z 374) and characteristic fragment ions for quantification and confirmation.

Quantitative Data and Method Validation

A calibration curve should be prepared using a certified standard of this compound, which is also subjected to the same derivatization procedure. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the analyte to the calibration curve. The following table summarizes typical validation parameters for a quantitative GC-MS method for organic acids.

ParameterTypical ValueDescription
**Linearity (R²) **> 0.995The coefficient of determination for the calibration curve, indicating the linearity of the response over the concentration range.[1][7]
Calibration Range 0.5 - 50 µg/mLThe range of concentrations over which the method is linear, accurate, and precise.[4]
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected by the instrument.[8]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8]
Recovery (%) 90 - 110%The percentage of the known amount of analyte recovered from a spiked sample matrix, indicating the efficiency of the extraction procedure.[5]
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[1][7]

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The key steps of solvent extraction and silylation derivatization are crucial for achieving accurate and reproducible results. This protocol can be adapted and validated for various plant matrices and is suitable for applications in natural product chemistry, quality control of herbal medicines, and drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Based Separation of Pimaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid and its isomers, including isothis compound and sandaracothis compound, are diterpenoid resin acids found in various natural sources, particularly in the resin of coniferous trees. These compounds are of significant interest in the pharmaceutical and chemical industries due to their diverse biological activities. However, their structural similarity presents a considerable analytical challenge for separation and quantification. This application note provides a detailed protocol for the effective separation of this compound isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle of the Method

The separation of this compound isomers is achieved by RP-HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water. An acidic modifier, like formic acid or acetic acid, is added to the mobile phase to suppress the ionization of the acidic analytes, leading to better retention and improved peak shape.[1] The subtle differences in the structure of the this compound isomers result in slight variations in their hydrophobicity, allowing for their separation under optimized chromatographic conditions.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample and standard preparation, as well as the HPLC analysis.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water.[1]

  • Acid Modifier: Formic acid or acetic acid, analytical grade.[1]

  • Standards: this compound, isothis compound, and sandaracothis compound reference standards.

  • Sample: Rosin or other resin acid-containing material.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Analytical balance

  • Ultrasonic bath

  • Volumetric flasks

  • Pipettes

  • Syringes and 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each this compound isomer standard and dissolve it in 10 mL of methanol in separate volumetric flasks.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to cover the expected concentration range of the analytes in the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

Sample Preparation
  • Weighing: Accurately weigh approximately 100 mg of the rosin or resin sample into a 100 mL volumetric flask.[1]

  • Dissolution: Add methanol to the flask and sonicate for 15-20 minutes to ensure complete dissolution.[1]

  • Dilution: Once dissolved, bring the solution to volume with methanol and mix thoroughly.[1]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

HPLC Method

The following HPLC conditions can be used as a starting point and should be optimized for your specific instrument and column.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 85:15) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The mobile phase composition is a critical parameter for achieving optimal separation of the isomers. A gradient elution may be necessary to improve resolution.

Data Presentation

The following table summarizes typical retention times for this compound and its isomers based on published chromatograms. Note that these values are illustrative and can vary depending on the specific HPLC system and conditions used.

CompoundRetention Time (min)
This compound~10.5
Isothis compound~9.8
Sandaracothis compound~11.2

Retention times are estimated from the chromatogram presented in the DORAS repository by Dublin City University.[2]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Rosin Sample Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Standard Weigh this compound Isomer Standards Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Sample Dilute to Final Volume Dissolve_Sample->Dilute_Sample Dilute_Standard Prepare Working Solutions Dissolve_Standard->Dilute_Standard Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dilute_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Column C18 Column Inject->Column Detection UV Detector (210 nm) Column->Detection Mobile_Phase Acetonitrile/Water + Formic Acid Chromatogram Obtain Chromatogram Detection->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-based separation of this compound isomers.

Logical_Relationships cluster_params Key Separation Parameters cluster_outcomes Chromatographic Outcomes Mobile_Phase Mobile Phase Composition (Acetonitrile/Water Ratio) Resolution Resolution of Isomers Mobile_Phase->Resolution Retention Retention Time Mobile_Phase->Retention pH Mobile Phase pH (Acid Modifier) pH->Retention Peak_Shape Peak Shape pH->Peak_Shape Stationary_Phase Stationary Phase (e.g., C18, C30) Stationary_Phase->Resolution Stationary_Phase->Retention

References

Application Note and Protocol: Synthesis of Pimaric Acid Methyl Ester for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pimaric acid is a resin acid, a naturally occurring diterpenoid carboxylic acid found in pine resin. As a bioactive molecule, it and its derivatives are of interest in pharmaceutical research. The accurate quantification and study of this compound often require a high-purity analytical standard. Esterification of the carboxylic acid group to form the methyl ester is a common derivatization technique that improves its volatility and chromatographic behavior, making it ideal for analytical methods such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol for the synthesis of this compound methyl ester to be used as a high-purity analytical standard. The method described utilizes trimethylsilyldiazomethane (TMS-diazomethane), a safer and highly efficient reagent for the methylation of carboxylic acids.[1]

Physicochemical and Analytical Data

The following table summarizes key quantitative data for this compound and its methyl ester derivative.

PropertyThis compoundThis compound Methyl EsterCitation(s)
Molecular Formula C₂₀H₃₀O₂C₂₁H₃₂O₂[2]
Molecular Weight 302.45 g/mol 316.48 g/mol [2]
CAS Number 127-27-53730-56-1[2]
Appearance White crystalline solidWhite to off-white solid
Melting Point 217-219 °C~69 °C
Expected Purity >98% (Starting Material)>99.5% (Analytical Standard)
Expected Yield N/A>95%[1]

Experimental Protocols

This section details the complete methodology for the synthesis, purification, and characterization of this compound methyl ester.

Synthesis of this compound Methyl Ester via TMS-Diazomethane

This protocol is adapted from established methods for the efficient methylation of carboxylic acids.[1] Trimethylsilyldiazomethane is a toxic and moisture-sensitive reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials and Equipment:

  • This compound (≥98% purity)

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol, 302.45 mg) in a solvent mixture of anhydrous toluene and anhydrous methanol (e.g., 10 mL of a 3:2 v/v mixture).[1] Stir the solution at room temperature until the this compound is fully dissolved.

  • Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Addition of TMS-Diazomethane: Slowly add the 2.0 M solution of TMS-diazomethane in hexanes (0.6 mL, 1.2 mmol, 1.2 equivalents) dropwise to the cooled, stirring solution of this compound. A slight yellow color and the evolution of nitrogen gas should be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction is typically rapid and can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the this compound spot and the appearance of a new, less polar spot for the methyl ester indicates the reaction's progress. The reaction is generally complete within 1-2 hours.

  • Quenching: Once the reaction is complete, any excess TMS-diazomethane can be quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • Workup: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the crude residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound methyl ester.

Purification by Recrystallization

The crude product is purified by recrystallization to obtain a high-purity analytical standard.

Materials and Equipment:

  • Crude this compound methyl ester

  • Selection of recrystallization solvents (e.g., methanol, ethanol, hexane, acetone)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to determine a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (e.g., hexane/ethyl acetate) may also be effective.[3]

  • Dissolution: Transfer the crude this compound methyl ester to an Erlenmeyer flask. Add the chosen solvent (or solvent system) in small portions while heating the flask on a hot plate with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4][5]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Characterization: Determine the melting point and assess the purity of the final product by GC, HPLC, and NMR spectroscopy.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the methylation of this compound using TMS-diazomethane.

chemical_reaction pimaric_acid This compound (C₂₀H₃₀O₂) methyl_ester This compound Methyl Ester (C₂₁H₃₂O₂) pimaric_acid->methyl_ester 0 °C to RT tms_diazomethane TMS-Diazomethane (in Toluene/Methanol) tms_diazomethane->pimaric_acid n2 N₂ (gas) methyl_ester->n2 +

Caption: Methylation of this compound.

Experimental Workflow

This diagram outlines the complete workflow for the synthesis and purification of this compound methyl ester for use as an analytical standard.

workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Quality Control arrow arrow start Dissolve this compound reaction Add TMS-Diazomethane at 0°C start->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction monitor->quench concentrate1 Concentrate in vacuo quench->concentrate1 extract Liquid-Liquid Extraction concentrate1->extract dry Dry and Concentrate extract->dry recrystallize Recrystallization dry->recrystallize filter_wash Filter and Wash Crystals recrystallize->filter_wash dry_final Dry Final Product filter_wash->dry_final analysis Purity Analysis (GC, NMR) Melting Point dry_final->analysis final_product High-Purity This compound Methyl Ester (Analytical Standard) analysis->final_product

Caption: Synthesis and Purification Workflow.

References

Pimaric Acid: A Resinous Natural Product Forging a Path in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Pimaric acid, a readily available diterpenoid derived from pine resin, is emerging as a valuable and versatile chiral building block in organic synthesis. Its rigid tricyclic skeleton and inherent chirality provide a robust scaffold for the synthesis of complex molecules, particularly in the development of novel chiral ligands and auxiliaries for asymmetric catalysis. This application note explores the use of this compound in creating sophisticated chiral architectures, providing detailed protocols for key transformations and summarizing the quantitative data that underscores its potential for researchers, scientists, and drug development professionals.

This compound's journey from a simple natural resin to a tool for precise chemical synthesis is marked by its transformation into more functionalized derivatives, most notably maleothis compound (MPA). The Diels-Alder reaction of levothis compound (an isomer of this compound also found in pine resin) with maleic anhydride yields MPA, a molecule primed for further chemical modification. This adduct retains the core chirality of the parent molecule while introducing reactive carboxylic acid functionalities that serve as handles for constructing more complex structures.

Key Applications in Asymmetric Synthesis

The primary application of this compound-derived building blocks lies in the field of asymmetric catalysis, where they have been successfully employed in the synthesis of chiral ligands for transition metal-catalyzed reactions. These ligands, owing their stereochemical environment to the this compound backbone, can induce high levels of enantioselectivity in a variety of chemical transformations.

One of the most significant applications is in asymmetric hydrogenation . Chiral organophosphorus ligands synthesized from maleopimaric and fumaropimaric acids have been shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.[1] These reactions are crucial for the synthesis of enantiomerically pure amino acids and their derivatives, which are vital components of many pharmaceutical agents.

Beyond hydrogenation, the functional groups on this compound and its derivatives can be modified to create a diverse range of chiral auxiliaries and ligands. The carboxylic acid groups of MPA, for instance, can be converted into amides, esters, and other functionalities, each offering unique steric and electronic properties to influence the stereochemical outcome of a reaction.

Data Presentation

The following table summarizes the quantitative data for a key transformation involving a this compound derivative.

ReactionChiral Ligand/AuxiliarySubstrateProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
Asymmetric HydrogenationRh(I) complex with chiral organophosphorus ligand from Maleothis compoundN-acetyldehydrophenylalanineN-acetylphenylalanine-High-[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound as a chiral building block. The following protocols are based on established methodologies for the synthesis of key intermediates and their application in asymmetric synthesis.

Protocol 1: Synthesis of Maleothis compound (MPA)

This protocol describes the Diels-Alder reaction between levothis compound (often present in rosin) and maleic anhydride.

Materials:

  • Pine rosin (containing levothis compound)

  • Maleic anhydride

  • Toluene

  • Hexane

Procedure:

  • A solution of pine rosin (1 equivalent) in toluene is prepared.

  • Maleic anhydride (1.1 equivalents) is added to the solution.

  • The mixture is heated to reflux for 3 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with hexane to remove non-polar impurities.

  • The crude maleothis compound is recrystallized from a suitable solvent system (e.g., toluene/hexane) to yield the pure product.

Protocol 2: Synthesis of a Chiral Organophosphorus Ligand from MPA

This protocol outlines a general procedure for the conversion of MPA into a chiral phosphine ligand.

Materials:

  • Maleothis compound (MPA)

  • Thionyl chloride

  • A chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)

  • Triethylamine

  • Diphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Acid Chloride Formation: MPA (1 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2 hours, and the solvent is removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The crude acid chloride is dissolved in anhydrous THF and cooled to 0 °C. A solution of the chiral amino alcohol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is stirred at room temperature overnight. The mixture is then filtered, and the filtrate is concentrated.

  • Phosphine Introduction: The resulting amide is dissolved in anhydrous THF. A solution of diphenylphosphine (1.1 equivalents) in THF is added, and the reaction is stirred under an inert atmosphere. The specific conditions for this step (e.g., use of a coupling agent) will depend on the exact nature of the desired ligand.

  • Purification: The final ligand is purified by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical workflow from the natural source, this compound, to a functional chiral ligand and its application.

Pimaric_Acid_Workflow Pimaric_Acid This compound (from Pine Resin) Isomerization Isomerization Pimaric_Acid->Isomerization Natural Isomer Levopimaric_Acid Levothis compound Isomerization->Levopimaric_Acid Diels_Alder Diels-Alder Reaction Levopimaric_Acid->Diels_Alder Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder MPA Maleothis compound (MPA) Diels_Alder->MPA Functionalization Functional Group Transformation MPA->Functionalization Chiral_Ligand Chiral Ligand Functionalization->Chiral_Ligand Asymmetric_Reaction Asymmetric Catalysis Chiral_Ligand->Asymmetric_Reaction Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product

Synthetic pathway from this compound to chiral products.

Conclusion

This compound represents a cost-effective and readily available chiral starting material with significant potential in asymmetric synthesis. Its rigid, well-defined stereochemical structure makes it an excellent scaffold for the development of new chiral ligands and auxiliaries. While the full scope of its applications is still being explored, the successful use of its derivatives in asymmetric hydrogenation highlights the promise of this natural product. Further research into the development of a broader range of this compound-derived chiral catalysts and their application in other asymmetric transformations is warranted and holds the key to unlocking the full potential of this versatile chiral building block.

References

Application Notes and Protocols: Development of Pimaric Acid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development and characterization of novel drug delivery systems based on pimaric acid, a naturally occurring diterpenoid resin acid. While the direct use of this compound in advanced drug delivery formulations is a nascent field of research, this document outlines a systematic approach to creating and evaluating such systems, drawing upon established principles in nanoparticle and micelle-based drug delivery. The protocols provided are intended as a foundational guide for researchers to adapt and build upon.

Introduction to this compound in Drug Delivery

This compound, a component of rosin, possesses inherent biological activities, including anticancer properties.[1] Its hydrophobic nature presents an opportunity for its use as a core component in drug delivery systems designed to encapsulate and transport therapeutic agents. By modifying this compound to create amphiphilic derivatives, it is possible to formulate self-assembling nanostructures such as micelles or polymeric nanoparticles. These systems can potentially enhance the solubility, stability, and targeted delivery of various drugs.

Proposed Strategy: Synthesis of Amphiphilic this compound Derivatives

To formulate a stable drug delivery system, the inherent hydrophobicity of this compound can be balanced by conjugation with a hydrophilic polymer, such as polyethylene glycol (PEG). This process creates an amphiphilic molecule capable of self-assembly in aqueous environments.

Experimental Protocol: Synthesis of this compound-PEG Conjugate

Objective: To synthesize an amphiphilic this compound-polyethylene glycol (PA-PEG) conjugate.

Materials:

  • This compound

  • Polyethylene glycol (PEG), amine-terminated (e.g., NH2-PEG-OCH3, MW 2000 Da)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

  • Lyophilizer

Procedure:

  • Dissolve this compound (1.2 eq) and DMAP (0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve amine-terminated PEG (1 eq) in anhydrous DCM.

  • Add the PEG solution to the this compound solution and stir for 10 minutes at room temperature.

  • Add DCC (1.2 eq) to the reaction mixture and stir at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dissolve it in deionized water.

  • Purify the product by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Lyophilize the dialyzed solution to obtain the pure PA-PEG conjugate as a white powder.

  • Characterize the conjugate using ¹H NMR and FTIR spectroscopy to confirm the successful conjugation.

Formulation of this compound-Based Nanoparticles

The synthesized amphiphilic PA-PEG conjugate can be used to formulate drug-loaded nanoparticles through methods such as nanoprecipitation or emulsion-solvent evaporation.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Objective: To formulate drug-loaded PA-PEG nanoparticles.

Materials:

  • PA-PEG conjugate

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Dissolve the PA-PEG conjugate and the hydrophobic drug in acetone.

  • Add the organic solution dropwise to deionized water while stirring vigorously.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • The solution will become opalescent, indicating the formation of nanoparticles.

  • Briefly sonicate the nanoparticle suspension in an ultrasonic bath to ensure homogeneity.

  • The resulting nanoparticle suspension can be used for further characterization or lyophilized for long-term storage (with a cryoprotectant).

Characterization of this compound-Based Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Table 1: Physicochemical Characterization of PA-PEG Nanoparticles
ParameterMethodTypical Expected Values
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering-10 to -30 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, uniform
Drug Loading Content (%) HPLC / UV-Vis Spectroscopy5 - 15%
Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy> 80%
Experimental Protocols for Characterization:
  • Particle Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument.

  • Morphology: Place a drop of the nanoparticle suspension on a carbon-coated copper grid, allow it to air-dry, and visualize under a TEM.

  • Drug Loading and Encapsulation Efficiency:

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

    • Quantify the amount of drug using a validated HPLC or UV-Vis spectroscopy method.

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Studies

In vitro release studies are performed to understand the release kinetics of the encapsulated drug from the nanoparticles.

Experimental Protocol: Dialysis Method

Objective: To determine the in vitro release profile of the drug from PA-PEG nanoparticles.

Materials:

  • Drug-loaded PA-PEG nanoparticle suspension

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Studies

The cytotoxic potential of the drug-loaded nanoparticles should be evaluated against relevant cancer cell lines.

Experimental Protocol: MTT Assay

Objective: To assess the in vitro cytotoxicity of free drug, blank nanoparticles, and drug-loaded nanoparticles.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Free drug solution

  • Blank PA-PEG nanoparticle suspension

  • Drug-loaded PA-PEG nanoparticle suspension

  • MTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the free drug, blank nanoparticles, and drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubate the plates for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) and determine the IC50 values.

Visualizations

Diagram 1: Synthesis and Formulation Workflow

G cluster_synthesis Synthesis of PA-PEG Conjugate cluster_formulation Nanoparticle Formulation cluster_characterization Characterization PA This compound Reaction Coupling Reaction (DCC, DMAP in DCM) PA->Reaction PEG Amine-Terminated PEG PEG->Reaction Purification Purification (Dialysis) Reaction->Purification PAPEG PA-PEG Conjugate Purification->PAPEG Acetone Dissolution in Acetone PAPEG->Acetone Drug Hydrophobic Drug Drug->Acetone Nanoprecipitation Nanoprecipitation (in Deionized Water) Acetone->Nanoprecipitation NPs Drug-Loaded PA-PEG Nanoparticles Nanoprecipitation->NPs DLS DLS (Size, PDI) NPs->DLS TEM TEM (Morphology) NPs->TEM Zeta Zeta Potential NPs->Zeta HPLC HPLC/UV-Vis (DLC, EE) NPs->HPLC

Caption: Workflow for the synthesis of PA-PEG and formulation of drug-loaded nanoparticles.

Diagram 2: Proposed Signaling Pathway for this compound's Anticancer Effect

Based on existing literature suggesting this compound induces apoptosis and cell cycle arrest, a potential signaling pathway is proposed.[1]

G PA This compound ER_Stress Endoplasmic Reticulum Stress PA->ER_Stress G2M_Arrest G2/M Cell Cycle Arrest PA->G2M_Arrest UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Bcl2_down Bcl-2 Family (Bcl-2 Downregulation) CHOP->Bcl2_down Bax_up Bax Upregulation CHOP->Bax_up Mito Mitochondrial Dysfunction Bcl2_down->Mito Bax_up->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Conclusion

The development of this compound-based drug delivery systems represents a promising, yet underexplored, avenue in nanomedicine. The protocols and frameworks provided in these application notes offer a starting point for researchers to synthesize, formulate, and characterize novel this compound-based nanocarriers. Further research and optimization are necessary to fully elucidate their potential in targeted drug delivery and cancer therapy.

References

Application Note and Protocol: Testing the Antimicrobial Activity of Pimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid, a diterpenoid resin acid found in plants of the Pinus genus, has garnered significant interest for its diverse biological activities, including its potential as an antimicrobial agent. This document provides a detailed protocol for evaluating the antimicrobial efficacy of this compound against a range of pathogenic microorganisms. The protocols outlined below are based on established methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a framework for researchers to assess its potential as a novel antimicrobial compound.

Data Presentation

The antimicrobial activity of this compound and its derivatives has been evaluated against various bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
This compoundPaenibacillus larvae6.25Not Reported
4-epi-Pimaric AcidOral Cavity Pathogens4 - 162- to 4-fold higher than MIC[1]
Isothis compoundStaphylococcus aureus (MDR and MRSA strains)32 - 64Not Reported[2][3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method, a widely accepted technique for determining the MIC of an antimicrobial agent.[5][6][7][8]

Materials:

  • This compound (or its derivative)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium[9]

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Streptococcus mutans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in alcohols, acetone, and ethers. Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first column of wells to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum, no this compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this adjusted suspension in broth to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL in the well).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by using a microplate reader to measure optical density.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (without any antimicrobial agent).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no growth on the subcultured agar plate.

Visualizations

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Pimaric_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Pimaric_Stock->Serial_Dilution Media_Prep Prepare Bacterial Growth Medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC Results (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Select wells Incubation_MBC Incubate Agar Plates (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Read MBC Results (Lowest concentration with no bacterial growth) Incubation_MBC->Read_MBC Mechanism_of_Action Pimaric_Acid This compound Cytoplasmic_Membrane Cytoplasmic Membrane Pimaric_Acid->Cytoplasmic_Membrane interacts with Bacterial_Cell Bacterial Cell Membrane_Disruption Membrane Disruption Cytoplasmic_Membrane->Membrane_Disruption leads to Leakage Leakage of Cellular Contents (260 & 280 nm absorbing material) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

Application of Pimaric Acid in the Development of New Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid, a prominent member of the resin acid family found in pine rosin, is emerging as a valuable renewable resource for the development of novel polymers. Its rigid, hydrophenanthrene ring structure can impart desirable properties such as thermal stability and mechanical strength to polymer backbones. While this compound itself is not typically directly polymerized, its derivatives, particularly those formed through Diels-Alder reactions, serve as versatile monomers for the synthesis of a variety of polymers, including polyesters and polyamides. These bio-based polymers are attracting significant interest for a range of applications, from advanced coatings and adhesives to biomedical materials, owing to their potential biocompatibility and biodegradability.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound. It is intended to serve as a comprehensive guide for researchers and professionals interested in harnessing this natural product for the creation of new and sustainable polymeric materials.

Key Polymerization Strategies

The primary route for incorporating this compound into polymers involves a two-step process:

  • Formation of a Diels-Alder Adduct: this compound is often used as part of a mixture of resin acids, where its isomer, levothis compound, readily undergoes a Diels-Alder reaction with a dienophile (e.g., acrylic acid, maleic anhydride). This reaction creates a di- or tri-functional monomer that is amenable to polymerization.[3]

  • Step-Growth Polymerization: The resulting Diels-Alder adduct, possessing multiple reactive functional groups (carboxylic acids or anhydrides), can then be used in step-growth polymerization reactions, such as polycondensation, with co-monomers like diols or diamines to form polyesters or polyamides, respectively.[3]

This approach allows for the systematic incorporation of the rigid pimaric-type structure into the polymer backbone, leading to materials with unique property profiles.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester using a Diels-Alder adduct of levothis compound and acrylic acid, followed by melt polycondensation with a diol.

Materials:

  • Levothis compound-acrylic acid Diels-Alder adduct (can be synthesized from rosin)

  • 1,6-Hexanediol

  • Tetrabutyl titanate (TBT) or another suitable polycondensation catalyst[4]

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer Preparation: Ensure the levothis compound-acrylic acid adduct is purified and thoroughly dried.

  • Reaction Setup: In the three-necked flask, combine the levothis compound-acrylic acid adduct and 1,6-hexanediol in a 1:1 molar ratio.

  • Catalyst Addition: Add the tetrabutyl titanate catalyst (approximately 0.1% by weight of the total monomers).

  • Inert Atmosphere: Equip the flask with a mechanical stirrer and a condenser connected to a nitrogen inlet. Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Esterification: Heat the reaction mixture to 180-200°C under a gentle flow of nitrogen. Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected in the condenser.

  • Polycondensation: Gradually reduce the pressure to a high vacuum (<1 mmHg) while increasing the temperature to 220-240°C. Continue the reaction for another 6-8 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting solid polyester can be dissolved in a minimal amount of chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and wash it several times with fresh methanol.

  • Drying: Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of a this compound-Based Polyamide via Interfacial Polymerization

This protocol outlines the synthesis of a polyamide using the diacid chloride of a maleothis compound (Diels-Alder adduct of levothis compound and maleic anhydride) and a diamine.

Materials:

  • Maleothis compound chloride (can be synthesized from the maleothis compound adduct)

  • 1,6-Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Distilled water

Equipment:

  • Beakers

  • Stirring rod or magnetic stirrer

  • Tweezers

  • Funnel

Procedure:

  • Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of 1,6-hexamethylenediamine (e.g., 0.5 M) and sodium hydroxide (e.g., 1.0 M). The NaOH acts as an acid scavenger for the HCl produced during the reaction.[5]

  • Organic Phase Preparation: In a separate beaker, dissolve the maleothis compound chloride in dichloromethane (e.g., 0.2 M).

  • Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.

  • Polymer Film Formation: A polyamide film will form instantly at the interface.[6]

  • Polymer Isolation: Using tweezers, gently grasp the center of the polymer film and continuously pull it out of the beaker as a "rope." The polymer will continue to form at the interface as it is removed.

  • Washing: Wash the collected polyamide rope thoroughly with distilled water to remove any unreacted monomers, NaOH, and NaCl byproduct. Then, wash with a solvent like ethanol or acetone to remove the organic solvent.

  • Drying: Dry the polyamide in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Data Presentation

The properties of this compound-based polymers can be tailored by the choice of co-monomers and polymerization conditions. Below are tables summarizing typical quantitative data for these materials.

Table 1: Thermal Properties of this compound-Based Polymers

Polymer TypeCo-monomerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)Reference
Polyester1,6-Hexanediol110 - 130> 350[7]
Polyamide1,6-Hexamethylenediamine140 - 160> 380
Epoxy ResinRosin-based curing agent150 - 180350 - 400[7]

Note: These values are representative and can vary based on molecular weight and specific synthesis conditions.

Table 2: Mechanical Properties of Rosin-Based Hybrid Resins

Rosin Content (% by volume)Epoxy Resin Content (% by volume)Tensile Strength (MPa)Elongation at Break (%)Modulus of Elasticity (MPa)Reference
455517.79 - 19.213.21 - 3.60805 - 880[8]
55458.94 - 9.958.56 - 10.08378 - 442[8]
65352.20 - 2.6525.7 - 30.211 - 14[8]

Note: These properties are for hybrid resins and demonstrate the influence of rosin content on mechanical performance.

Biocompatibility and Biomedical Applications

Rosin and its derivatives, including this compound, are of natural origin and are generally considered to be biodegradable and biocompatible.[1] In vivo studies on rosin-based films have shown good biocompatibility, with inflammatory responses similar to those of polylactic-co-glycolic acid (PLGA), a widely used biomedical polymer.[1][9] This suggests the potential for this compound-based polymers in various biomedical applications.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound-based polymers using the MTT assay.

Materials:

  • This compound-based polymer (sterilized)

  • Cell line (e.g., L929 fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Equipment:

  • CO₂ incubator

  • Microplate reader

  • Laminar flow hood

Procedure:

  • Polymer Extract Preparation: Prepare extracts of the sterilized polymer by incubating it in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24-72 hours at 37°C.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and replace it with the polymer extracts. Include negative (fresh medium) and positive (e.g., cytotoxic substance) controls.

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Table 3: In Vivo Biocompatibility of Rosin Films

Implant MaterialImplantation TimeInflammatory ResponseBiocompatibility AssessmentReference
Rosin Film7-28 daysSimilar to PLGAGood, no necrosis or abscess formation[1][9]
Rosin Film60-90 daysComplete degradationGood biocompatibility[9]

Visualizations

Polymerization Workflow

PolymerizationWorkflow General Workflow for this compound-Based Polymer Synthesis cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization & Application Rosin Rosin (contains Levothis compound) Adduct Pimaric-type Diels-Alder Adduct Rosin->Adduct Diels-Alder Reaction Dienophile Dienophile (e.g., Acrylic Acid, Maleic Anhydride) Dienophile->Adduct Polymer This compound-Based Polymer (Polyester or Polyamide) Adduct->Polymer Step-Growth Polymerization CoMonomer Co-monomer (e.g., Diol, Diamine) CoMonomer->Polymer Properties Property Analysis (Thermal, Mechanical) Polymer->Properties Biocompatibility Biocompatibility Testing Polymer->Biocompatibility Applications Potential Applications (Biomedical, Coatings, etc.) Properties->Applications Biocompatibility->Applications

Caption: Workflow for the synthesis and application of this compound-based polymers.

Polyester Synthesis Pathway

PolyesterSynthesis Synthesis of this compound-Based Polyester Adduct Levothis compound- Acrylic Acid Adduct (Diacid) MeltPoly Melt Polycondensation (Heat, Vacuum, Catalyst) Adduct->MeltPoly Diol Diol (e.g., 1,6-Hexanediol) Diol->MeltPoly Polyester This compound-Based Polyester MeltPoly->Polyester Water Water (byproduct) MeltPoly->Water

References

Application Note: Pimaric Acid as a Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pimaric acid is a naturally occurring diterpenoid resin acid and a major component of the rosin obtained from pine trees.[1] As a well-characterized compound, it serves as an essential reference standard for the identification, quantification, and bioactivity screening of related diterpenoids in complex natural product extracts. Its documented biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, make it a valuable tool in drug discovery and development from natural sources.[][3][4] This document provides detailed protocols for its use as an analytical standard and summarizes its key biological signaling pathways.

Physicochemical and Safety Data

Accurate analysis begins with a well-characterized standard. The properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
IUPAC Name (1R,4aR,4bS,7S,10aR)-7-Ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid[1]
CAS Number 127-27-5[1]
Molecular Formula C₂₀H₃₀O₂[1]
Molar Mass 302.46 g/mol [1][5]
Appearance Colorless solid (often appears yellow or brown due to oxidation)[1]
Melting Point 217-219 °C[6]
Solubility Soluble in DMSO (100 mg/mL), alcohols, acetone, and ethers.[1][3][7]
Purity (Typical) ≥98%[8]
Table 2: Safety and Handling of this compound Standard
ParameterRecommendationReferences
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. Use a NIOSH-approved respirator if dust is generated.[9][10][11]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash thoroughly after handling.[10][12]
Short-Term Storage (≤1 month) 2-8°C, protected from light.[3][8][11]
Long-Term Storage (≤6 months) -20°C or -80°C, protected from light.[3][11][13]
First Aid (Skin/Eye Contact) Immediately wash skin with soap and plenty of water. For eyes, rinse cautiously with water for at least 15 minutes.[9][10]
First Aid (Ingestion/Inhalation) If ingested, rinse mouth with water (do not induce vomiting). If inhaled, move to fresh air. Seek medical attention.[9][11]

Experimental Protocols

Detailed protocols for the preparation and analysis of this compound are provided below.

Protocol 1: Preparation of this compound Standard Stock Solutions

This protocol describes the preparation of a high-concentration stock solution for creating calibration curves and for use in biological assays.

Materials:

  • This compound standard (≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound standard into a sterile amber vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. For a 100 mg/mL stock, add 100 µL of DMSO to 10 mg of this compound.[3]

  • Solubilization: Tightly cap the vial and vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3] Hygroscopic DMSO can impact solubility, so use a newly opened container.[3]

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Protect from light and repeated freeze-thaw cycles by preparing smaller aliquots.[3]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate analytical solvent (e.g., mobile phase for HPLC) or cell culture medium for biological assays. Note: The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.

Protocol 2: Quantification by High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general reversed-phase HPLC method for the quantification of this compound in natural product extracts. Method optimization may be required based on the sample matrix.

Materials and Equipment:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade methanol, acetonitrile, water, and formic or acetic acid

  • 0.22 µm syringe filters

  • This compound standard working solutions

Procedure:

  • Sample Preparation:

    • Extract the natural product material using a suitable solvent (e.g., methanol, ethanol).

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with a suitable ratio (e.g., 60% A, 40% B), increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: this compound lacks a strong chromophore; detection is typically performed at low UV wavelengths (e.g., 205-215 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Generate a calibration curve by injecting a series of known concentrations of the this compound standard (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Plot the peak area against concentration to determine linearity (R² > 0.99).

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds like resin acids. Derivatization is typically required to increase volatility and improve peak shape.

Materials and Equipment:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, HP-5ms)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Diazomethane for methylation.

  • Anhydrous pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Sample Preparation & Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

    • Add a derivatization agent. For silylation, add 50 µL of anhydrous pyridine and 100 µL of BSTFA.[14]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.[14][15]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

    • Oven Program: Initial temperature of 80-100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.[17]

    • MS Source Temperature: 230 °C.[17]

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Scan Range: m/z 50-600.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the this compound-TMS peak based on its retention time and mass spectrum. Key fragments and the molecular ion (M⁺) of the TMS derivative (m/z 374.6) should be compared to a derivatized standard or a library database (e.g., NIST).[15]

    • For quantification, use a suitable internal standard and create a calibration curve with derivatized this compound standards.

Application: Biological Activity & Signaling Pathways

This compound exhibits a range of biological activities by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Workflow for Natural Product Analysis

The general workflow for using this compound as a standard in the analysis of a natural product extract is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation & Application NP Natural Product (e.g., Pine Resin) Ext Solvent Extraction NP->Ext Filt Filtration & Concentration Ext->Filt HPLC HPLC Analysis (Protocol 2) Filt->HPLC GCMS GC-MS Analysis (Protocol 3) Filt->GCMS Std This compound Standard Stock Prepare Stock Solution (Protocol 1) Std->Stock Cal Prepare Calibration Standards Stock->Cal Cal->HPLC Cal->GCMS Ident Peak Identification (Retention Time/MS) HPLC->Ident GCMS->Ident Quant Quantification (Calibration Curve) Ident->Quant Bio Bioactivity Screening Quant->Bio

General workflow for natural product analysis using a this compound standard.
Signaling Pathway 1: Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of matrix metalloproteinase-9 (MMP-9) in human aortic smooth muscle cells stimulated by TNF-α. This effect is mediated by the downregulation of the NF-κB and AP-1 transcription factors, which are key regulators of inflammatory responses.[3]

G cluster_nuc PimAcid This compound IKK IKK PimAcid->IKK Inhibits NFkB p50/p65 (NF-κB) PimAcid->NFkB Inhibits Translocation MAPK MAPKs PimAcid->MAPK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates TNFR->MAPK Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits MMP9 MMP-9 Gene Expression NFkB->MMP9 Activates AP1 c-Jun/c-Fos (AP-1) MAPK->AP1 Activates AP1->MMP9 Activates Nucleus Nucleus Inflam Inflammation & Cell Migration MMP9->Inflam Activates

This compound inhibits MMP-9 via downregulation of NF-κB and AP-1 pathways.
Signaling Pathway 2: Vasodilation Mechanism

In rat pulmonary arterial smooth muscles, this compound induces vasodilation through a dual mechanism: it activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels and inhibits voltage-dependent Ca²⁺ channels (VDCCs).[][18] This leads to hyperpolarization and reduced intracellular calcium, causing muscle relaxation.

G PimAcid This compound BKCa BKCa Channel PimAcid->BKCa Activates VDCC VDCC Channel PimAcid->VDCC Inhibits K_efflux K+ Efflux BKCa->K_efflux Ca_influx Ca2+ Influx VDCC->Ca_influx Blocks Hyperpol Hyperpolarization K_efflux->Hyperpol Ca_level ↓ Intracellular [Ca2+] Ca_influx->Ca_level Hyperpol->VDCC Inactivates Hyperpol->Ca_level Relax Vasodilation (Muscle Relaxation) Ca_level->Relax

This compound induces vasodilation via BKCa activation and VDCC inhibition.
Signaling Pathway 3: Anticancer Effects in Ovarian Cancer

This compound has been shown to induce cell death in human ovarian cancer cells (PA-1) through multiple mechanisms, including the induction of endoplasmic reticulum (ER) stress, which triggers caspase-dependent apoptosis, and by causing cell cycle arrest at the G2/M phase.[3][4]

G PimAcid This compound ER Endoplasmic Reticulum (ER) PimAcid->ER Induces CellCycle Cell Cycle Progression PimAcid->CellCycle Inhibits ER_Stress ER Stress ER->ER_Stress Caspases Caspase Activation (e.g., Caspase-3) ER_Stress->Caspases Apoptosis Apoptosis Caspases->Apoptosis Arrest G2/M Phase Arrest CellCycle->Arrest

Anticancer mechanism of this compound in ovarian cancer cells.

References

Troubleshooting & Optimization

How to improve the yield of pimaric acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of pimaric acid extraction. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for various extraction methods.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification.

Question: Why is my this compound yield consistently low?

Answer: Low yields can stem from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:

  • Suboptimal Extraction Method: Traditional methods involving direct crystallization and salt formation from oleoresin or rosin can have inherently low yields, sometimes as low as 1.5-3.3%.[1][2]

    • Solution: Consider employing advanced extraction techniques such as Microwave-Assisted Extraction (MAE), which has been shown to significantly improve yields. A patented method involving the reaction of rosin with maleic anhydride under microwave irradiation reports yields as high as 64.4%.[3]

  • Inappropriate Solvent Selection: The choice of solvent is critical for efficiently dissolving this compound while minimizing the co-extraction of impurities. This compound is soluble in alcohols, acetone, and ethers.[4]

    • Solution: For initial extraction from oleoresin, ethanol (e.g., 80% ethanol) is commonly used, followed by recrystallization from a higher concentration (e.g., 95% ethanol).[1] In more advanced methods, solvents like glacial acetic acid are used as the reaction medium.[2] Ensure the solvent polarity is appropriate for your specific extraction step (extraction, crystallization, washing).

  • Losses During Purification: Significant amounts of this compound can be lost during recrystallization and washing steps if not performed carefully.

    • Solution: To minimize losses in the mother liquor during crystallization, use the minimum amount of hot solvent necessary for dissolution and cool the solution slowly.[5] When washing the purified crystals, use a minimal amount of cold solvent to avoid redissolving the product.

  • Incomplete Reaction (for derivatization methods): In methods that involve chemical modification (e.g., with maleic anhydride), incomplete reactions will naturally lead to lower yields of the desired product.

    • Solution: Optimize reaction parameters such as reactant ratios, temperature, and time. For the maleic anhydride method, a mass ratio of refined resin acid to maleic anhydride of 1:0.3-1.5 is recommended.[3] Microwave assistance can drastically reduce reaction times from hours to minutes, ensuring a more complete conversion.[2]

Question: My final this compound product is impure. How can I improve its purity?

Answer: Impurities often co-extract with this compound due to their similar chemical nature (e.g., other resin acids like abietic acid).[4] Here are some strategies to enhance purity:

  • Recrystallization: This is a fundamental purification step. The choice of solvent is crucial.

    • Solution: Multiple recrystallization steps may be necessary. Commonly used solvents include ethanol and methanol.[1][6] For challenging separations, consider using a mixed solvent system.

  • Salt Formation and Selective Precipitation: this compound can be selectively precipitated as a salt.

    • Solution: The formation of an ammonium salt using 2-amino-2-methyl-1-propanol has been used to purify related resin acids like levothis compound.[6] Similarly, converting the acid mixture to sodium salts and then carefully adjusting the pH can induce selective precipitation.[1]

  • pH Adjustment: Carefully controlling the pH during the purification process is critical for separating acidic compounds.

    • Solution: In methods involving a basic solution (e.g., NaOH), slowly add acid (e.g., HCl) to a specific pH range (e.g., pH 6-14) to precipitate the this compound type resin acids while other impurities may remain in the solution.[1][3]

  • Removal of Isomers: Abietic acid, an isomer of this compound, is a common impurity. This compound can convert to abietic acid when heated above 100°C.[4]

    • Solution: Avoid excessive heating during the extraction process. The maleic anhydride derivatization method is particularly effective as it selectively reacts with abietic-type resin acids, allowing for their removal by crystallization, thus enriching the pimaric-type acids in the filtrate.[3]

Question: I'm having trouble with the crystallization of this compound. What could be wrong?

Answer: Crystallization can be a sensitive process influenced by temperature, solvent, and impurities.

  • "Oiling Out": The compound separates as a liquid instead of forming solid crystals. This occurs if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Add slightly more solvent than the minimum required for dissolution. This keeps the compound in solution longer at a lower temperature during cooling.[5]

  • No Crystals Forming: This is often due to using too much solvent or the solution cooling too quickly.

    • Solution: If too much solvent was used, evaporate some of it and try to cool the solution again, more slowly this time. Seeding the solution with a tiny crystal of pure this compound can help initiate crystallization.

  • Rapid Crystallization: If crystals form too quickly, impurities can get trapped within the crystal lattice.

    • Solution: Re-dissolve the crystals by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. Placing the flask in an insulated container can help control the cooling rate.[5]

  • Temperature Control: Strict temperature control is crucial for successful crystallization.[1]

    • Solution: Use controlled temperature baths for both heating and cooling steps to ensure a slow and steady process. Thermal cycling can induce unwanted crystallization or affect crystal quality.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting this compound extraction yield?

A1: The choice of extraction methodology is arguably the most critical factor. Traditional solvent extraction and crystallization methods often result in yields below 5%, whereas modern techniques like microwave-assisted derivatization can increase the theoretical yield to over 60%.[1][3]

Q2: Which solvents are best for this compound extraction?

A2: this compound is soluble in various organic solvents. The optimal choice depends on the specific step of the process:

  • Initial Extraction: Ethanol, acetone, ethers.[4]

  • Reaction Medium (derivatization): Lower fatty acids like glacial acetic acid.[2]

  • Recrystallization/Purification: Ethanol, methanol, acetone.[1][6]

Q3: Can I use Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) for this compound?

A3: Yes, these green extraction techniques are promising for extracting resin acids.

  • UAE: Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. It generally offers reduced extraction times and lower solvent consumption. While specific protocols for this compound are not widely published, UAE has been successfully used for other diterpenoids.

  • SFE: Often uses supercritical CO2, which is a non-toxic and easily removable solvent. It is highly effective for non-polar compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds. SFE has been applied to the analysis of various resin acids, including this compound.[8] Optimization of parameters such as temperature, pressure (for SFE), time, and solvent/co-solvent choice is crucial for achieving high yields with these methods.

Q4: How does temperature affect the extraction process?

A4: Temperature has a dual effect. Generally, increasing the temperature enhances the solubility of this compound and the efficiency of the extraction. However, temperatures above 100°C can cause the isomerization of this compound to abietic acid, which is often considered an impurity.[4] Therefore, temperature must be carefully controlled, especially during prolonged heating steps.

Q5: What is the role of pH in the purification of this compound?

A5: this compound is a carboxylic acid, meaning its solubility is highly dependent on pH.

  • At low pH (acidic conditions) , it exists in its protonated, less polar form, which is more soluble in organic solvents.

  • At high pH (basic conditions) , it forms a salt (pimarate), which is more soluble in aqueous solutions. This property is exploited in purification. The crude extract can be dissolved in an aqueous base (like NaOH) to separate it from neutral impurities. Then, the pH is carefully lowered by adding acid, causing the purified this compound to precipitate out of the aqueous solution.[1][3]

Data Presentation

The following tables summarize the yields of this compound obtained through different extraction methodologies as reported in the literature.

Table 1: Comparison of this compound Extraction Yields

Extraction MethodRaw MaterialKey Reagents/ConditionsReported YieldSource
Alkali Metal Salt MethodPine Oleoresin80% Ethanol extraction, 95% Ethanol recrystallization3.3%[1]
Vesterberg MethodGalipia officinalis resinAmmonium salt formation, then sodium salt, recrystallization in 2% NaOH1.5%[2]
Direct Ammonium Salt PrecipitationRosin in n-heptanePiperidine, fractional crystallization with 95% ethanolLow yield, slow crystallization[2]
Microwave-Assisted DerivatizationRefined Resin AcidsMaleic anhydride, glacial acetic acid, microwave (120W, 25 min), pH adjustment61.8% (theoretical)[1]
Microwave-Assisted DerivatizationPine RosinMaleic anhydride, glacial acetic acid, microwave (120W, 30 min), pH adjustment44.2% (theoretical)[3]
Microwave-Assisted DerivatizationRefined Resin AcidsMaleic anhydride, glacial acetic acid, microwave (120W, 30 min), pH adjustment64.4% (theoretical)[3]

Experimental Protocols & Workflows

Traditional Extraction via Salt Formation and Recrystallization

This protocol is a classical method for isolating this compound from pine oleoresin, characterized by multiple purification steps but resulting in a low yield.

Methodology:

  • Pre-treatment: Treat crude pine oleoresin with vacuum filtration to remove physical impurities (dirt, wood chips) and obtain fresh resin acids.[1]

  • Initial Extraction: Extract the fresh resin acids with 80% aqueous ethanol. This step dissolves the majority of the resin acids.[1]

  • First Crystallization: The residue from the ethanol extraction is recrystallized using 95% aqueous ethanol. This step yields a mixture of levopimaric and this compound.[1]

  • Salt Formation: Transform the acid mixture into their corresponding sodium salts by dissolving them in a sodium hydroxide solution.

  • Final Recrystallization: Recrystallize the sodium salt mixture. This compound sodium salt will crystallize, allowing for its separation.

  • Acidification: Convert the purified sodium pimarate back to this compound by treating it with an acid (e.g., HCl).

G cluster_0 This compound Extraction Workflow (Traditional Method) A Crude Pine Oleoresin B Vacuum Filtration A->B C Fresh Resin Acids B->C D 80% Ethanol Extraction C->D E Residue D->E F 95% Ethanol Recrystallization E->F G Mixture of Levo- & this compound F->G H Sodium Salt Formation (NaOH) G->H I Recrystallization of Salts H->I J Purified Sodium Pimarate I->J K Acidification (HCl) J->K L Pure this compound K->L

Workflow for traditional this compound extraction.
High-Yield Microwave-Assisted Derivatization Method

This protocol describes an advanced method that significantly improves the yield by selectively reacting and removing abietic-type acids.[1][3]

Methodology:

  • Reaction Setup: In a microwave reactor vessel, dissolve refined resin acids (or rosin) and maleic anhydride in a C1-C10 lower fatty acid solvent (e.g., glacial acetic acid). A typical mass ratio is 1 part resin acid to 0.3-1.5 parts maleic anhydride.[3]

  • Microwave Reaction: Heat the mixture using microwave irradiation (e.g., 120 W for 25-30 minutes).[1] During this step, abietic-type acids react with maleic anhydride to form a Diels-Alder adduct (maleothis compound).

  • Crystallization of Adduct: After the reaction, cool the mixture and add more glacial acetic acid to facilitate the crystallization of the maleothis compound adduct.

  • Filtration: Separate the crystallized adduct by filtration. The filtrate now contains an enriched concentration of pimaric-type resin acids.

  • Solvent Removal: Remove the solvent from the filtrate via vacuum distillation to obtain a crude product of pimaric-type resin acids.

  • Purification via pH Adjustment: a. Dissolve the crude product in an aqueous sodium hydroxide (NaOH) solution (e.g., 20-35 wt%). b. Dilute the solution with water. c. Slowly add a mineral acid (e.g., HCl) dropwise while stirring until the pH reaches a specific setpoint (e.g., 8.2-9.0). This causes the pimaric-type resin acids to precipitate.[1][3]

  • Final Isolation: a. Filter the precipitate and wash it with water. b. For further purification, dissolve the precipitate in ether, wash with water until neutral, dry the ether layer with a drying agent (e.g., anhydrous sodium sulfate), and finally remove the ether by distillation to obtain the pure pimaric-type resin acid product.[1]

G cluster_1 High-Yield Microwave-Assisted Workflow A Rosin / Resin Acids + Maleic Anhydride + Glacial Acetic Acid B Microwave Reaction (e.g., 120W, 30 min) A->B C Cooling & Crystallization B->C D Filtration C->D E Filtrate (Enriched Pimaric-type Acids) D->E F Crystallized Adduct (Maleothis compound) D->F G Vacuum Distillation E->G H Crude Pimaric-type Acids G->H I Dissolve in NaOH (aq) H->I J pH Adjustment (HCl) I->J K Precipitation J->K L Filter & Wash K->L M Final Purification (Ether Extraction) L->M N Pure Pimaric-type Acids M->N G Start Start: Low this compound Yield CheckMethod 1. Review Extraction Method Start->CheckMethod Traditional Using Traditional Method? CheckMethod->Traditional ConsiderMAE Action: Consider Microwave-Assisted Method Traditional->ConsiderMAE Yes CheckSolvent 2. Evaluate Solvent Choice Traditional->CheckSolvent No End Improved Yield ConsiderMAE->End WrongSolvent Suboptimal Solvent? CheckSolvent->WrongSolvent OptimizeSolvent Action: Select appropriate solvent for each step (e.g., Ethanol, Acetic Acid) WrongSolvent->OptimizeSolvent Yes CheckPurity 3. Assess Purification Steps WrongSolvent->CheckPurity No OptimizeSolvent->End Losses High loss during crystallization/washing? CheckPurity->Losses OptimizePurity Action: Use minimal hot solvent, cool slowly, wash with cold solvent Losses->OptimizePurity Yes CheckTemp 4. Check Temperature Control Losses->CheckTemp No OptimizePurity->End HighTemp Heating >100°C? CheckTemp->HighTemp LowerTemp Action: Maintain lower temperatures to prevent isomerization to Abietic Acid HighTemp->LowerTemp Yes HighTemp->End No LowerTemp->End

References

Technical Support Center: Overcoming Challenges in the Purification of Pimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pimaric acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: this compound is a resin acid typically isolated from pine trees.[1] As a result, crude samples are often mixtures containing other structurally similar resin acids. The most common impurities include isomers and related diterpenoid acids such as abietic acid, isothis compound, levothis compound, dehydroabietic acid, and sandaracothis compound.[2][3][4] Additionally, neutral compounds from the pine oleoresin may also be present.[5]

Q2: this compound is reported to be unstable. What conditions should I avoid during purification?

A2: this compound is sensitive to heat. When heated above 100°C, it can isomerize to abietic acid.[1] Therefore, it is crucial to avoid high temperatures during purification steps like distillation or solvent evaporation. It is also prone to air oxidation, which can lead to the formation of yellowish or brownish impurities.[1] Purification should be carried out under an inert atmosphere (e.g., nitrogen or argon) whenever possible, and prolonged exposure to air and light should be minimized.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[6] For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 2-8°C is suitable.[6]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in alcohols, acetone, and ethers.[1] It is also soluble in DMSO.[7][8] Its solubility in water is low.[7][9] This differential solubility is often exploited in various purification methods.

Troubleshooting Guide

Issue 1: Low Yield After Crystallization

Question: I am experiencing a very low yield after attempting to purify this compound by crystallization. What could be the cause and how can I improve it?

Answer: Low yield during crystallization can be due to several factors. Here is a step-by-step guide to troubleshoot this issue.

Logical Troubleshooting Workflow for Low Crystallization Yield

start Low Crystallization Yield check_solubility Is the solvent appropriate? start->check_solubility check_concentration Is the solution sufficiently concentrated? check_solubility->check_concentration Yes solution_solvent Select a solvent with a steep solubility curve. check_solubility->solution_solvent No check_cooling Was the cooling process too rapid? check_concentration->check_cooling Yes solution_concentration Concentrate the solution further before cooling. check_concentration->solution_concentration No check_impurities Are impurities inhibiting crystallization? check_cooling->check_impurities No solution_cooling Allow the solution to cool slowly to room temperature, then in an ice bath. check_cooling->solution_cooling Yes solution_impurities Perform a pre-purification step (e.g., charcoal treatment or a preliminary column). check_impurities->solution_impurities Yes

Caption: Troubleshooting workflow for low crystallization yield.

Issue 2: Product Purity is Not Improving with Recrystallization

Question: I have performed multiple recrystallization steps, but the purity of my this compound is not increasing, as confirmed by GC/HPLC analysis. Why is this happening?

Answer: If recrystallization is not improving purity, it is likely that the impurities are co-crystallizing with the this compound. This often occurs when the impurities are structurally very similar, such as other resin acid isomers.

Possible Solutions:

  • Switch Purification Method: Consider a purification technique that separates compounds based on different principles. For instance, if you are using crystallization (based on solubility), try chromatography (based on polarity) or forming a derivative.

  • Ammonium Salt Precipitation: this compound can be selectively precipitated as an ammonium salt using specific amines like cyclohexylamine or piperidine.[5] This can be an effective way to separate it from other resin acids.

  • Chromatography: Column chromatography using silica gel can be employed to separate this compound from its isomers.

Experimental Workflow for Purity Improvement

start Purity Not Improving with Recrystallization cause Co-crystallization of impurities (e.g., isomers) start->cause switch_method Change Purification Technique cause->switch_method ammonium_salt Ammonium Salt Precipitation switch_method->ammonium_salt chromatography Column Chromatography switch_method->chromatography derivative Derivative Formation switch_method->derivative result Improved Purity of this compound ammonium_salt->result chromatography->result derivative->result

Caption: Workflow for improving product purity.

Issue 3: The Purified this compound is Colored

Question: My final this compound product has a yellow or brownish tint. How can I remove the color?

Answer: A colored product suggests the presence of oxidation products or other chromophoric impurities.[1]

Decolorization Techniques:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the impure this compound in a suitable solvent. Heat the mixture gently and then filter the hot solution to remove the charcoal, which will have adsorbed the colored impurities.

  • Silica Gel Filtration: Dissolve the this compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities will be retained on the silica gel.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodPrincipleCommon Solvents/ReagentsReported YieldPurityReference
Crystallization Differential SolubilityEthanol, Acetone, Acetic AcidLow to Moderate (e.g., 3.3%)Variable[5]
Ammonium Salt Precipitation Selective Salt Formationn-Heptane, Piperidine, Cyclohexylamine, AcetoneModerate to HighHigh[5]
Chromatography Adsorption/PartitioningSilica gel with various solvent systems (e.g., benzene)VariableHigh[10]
Maleated Derivatization Chemical reaction to separate from other resin acidsMaleic anhydride, BenzeneModerateHigh[5]

Experimental Protocols

Protocol 1: Purification of this compound via Ammonium Salt Precipitation

This protocol is adapted from methods described in the literature for the separation of resin acids.[5]

Materials:

  • Crude this compound

  • n-Heptane

  • Piperidine

  • 95% Ethanol

  • Dilute Hydrochloric Acid

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in n-heptane.

  • Precipitation: Slowly add piperidine to the n-heptane solution while stirring. The isopimaric ammonium salt will precipitate out.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Recrystallization of the Salt: Purify the ammonium salt by fractional crystallization from 95% ethanol.

  • Acidification: Dissolve the purified ammonium salt in a suitable solvent and acidify with dilute hydrochloric acid to regenerate the free isothis compound.

  • Extraction and Drying: Extract the isothis compound with an organic solvent like ether, wash with water until neutral, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column and accessories

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) can be effective.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions to identify those containing pure this compound. Pool the pure fractions.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure at a low temperature to obtain the purified this compound.

Safety Precautions

  • Always handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Avoid inhalation of dust or vapors.[7]

  • In case of contact with eyes or skin, rinse immediately with plenty of water.[7]

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.[6][7]

References

Pimaric acid stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pimaric acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issues for this compound in solution are its susceptibility to oxidation and isomerization. This compound can readily oxidize when exposed to air (oxygen), often resulting in a yellowish or brown discoloration of the solution.[1] Additionally, it can isomerize to other resin acids, such as abietic acid, particularly when heated.[2]

Q2: In which common laboratory solvents is this compound soluble?

Q3: How should stock solutions of this compound be prepared and stored to maximize stability?

A3: To maximize stability, this compound stock solutions should be prepared in a high-quality, dry solvent in which it is readily soluble, such as DMSO, ethanol, or methanol. For short-term storage (up to one month), solutions should be kept at -20°C and protected from light.[4] For longer-term storage (up to six months), aliquoting and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[4] To minimize oxidation, it is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the known degradation products of this compound?

A4: The most well-documented degradation product of this compound is its isomer, abietic acid, which can form upon heating.[2] Oxidation of the conjugated double bonds can lead to the formation of various hydroperoxides and other oxygenated derivatives.[1][5] The exact nature and distribution of degradation products can vary depending on the specific conditions (solvent, temperature, light exposure, presence of oxygen).

Q5: How stable is this compound to heat?

A5: this compound and related resin acids are relatively stable at elevated temperatures in the absence of oxygen. Studies have shown they are stable up to 200°C under a nitrogen atmosphere.[5] However, in the presence of oxygen, their stability decreases significantly, and exothermic oxidation reactions can occur at lower temperatures.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound solution has turned yellow/brown. Oxidation of this compound due to exposure to air (oxygen).Prepare fresh solutions using degassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Protect solutions from light, as photodegradation can accelerate oxidation.
Inconsistent experimental results using the same this compound stock solution. Degradation of this compound in the stock solution over time. Isomerization to other resin acids.Prepare fresh stock solutions more frequently. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use.[4] Verify the purity of the stock solution periodically using HPLC.
Precipitate forms in the this compound solution upon storage. The solvent may be saturated, or the temperature may have decreased, reducing solubility. The degradation products may be less soluble than this compound.Gently warm the solution to see if the precipitate redissolves. If not, filter the solution before use to remove insoluble material. Consider using a different solvent or a lower concentration.
Observed activity of this compound in a biological assay is lower than expected. Degradation of this compound to less active or inactive compounds.Confirm the purity and concentration of the this compound solution before each experiment using a validated analytical method like HPLC. Prepare fresh solutions for critical experiments.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data on the degradation kinetics of this compound in different solvents. The following table summarizes the available thermal stability data for related resin acids.

Table 1: Thermal Stability Data for Resin Acids in the Presence of Oxygen

Resin AcidInitial Exothermic Temperature (T0) (K)Activation Energy (Ea) (kJ/mol)
Levothis compound354.0142.90
Neoabietic Acid353.8358.05
Dehydroabietic Acid398.2046.60

Data sourced from a study on the thermal stability of resin acids using an accelerating rate calorimeter.[1][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various conditions.

1. Materials:

  • This compound (high purity)
  • Solvent of interest (e.g., methanol, ethanol, DMSO, acetone)
  • HPLC-grade solvents for mobile phase
  • Acidic solution (e.g., 0.1 M HCl)
  • Basic solution (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • Vials (amber and clear)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
  • Thermal Degradation: Place vials of the stock solution in a temperature-controlled oven at a selected temperature (e.g., 40°C, 60°C, 80°C).
  • Photodegradation: Expose vials of the stock solution to a light source (e.g., UV lamp or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the stability of this compound under the tested conditions.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.
  • If necessary, neutralize the acidic and basic samples before analysis.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

cluster_degradation This compound Degradation Pathways Pimaric_Acid This compound Isomerization Isomerization (e.g., Heat) Pimaric_Acid->Isomerization Oxidation Oxidation (e.g., O2, Light) Pimaric_Acid->Oxidation Abietic_Acid Abietic Acid Isomerization->Abietic_Acid Oxidized_Products Oxidized Products (e.g., Hydroperoxides) Oxidation->Oxidized_Products

Caption: Major degradation pathways of this compound.

cluster_workflow This compound Stability Study Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Quantify this compound & Degradation Products D->E F Determine Degradation Kinetics & Half-life E->F

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Crystallization of Pimaric Acid for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality pimaric acid crystals suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties relevant to crystallization?

This compound is a naturally occurring resin acid, classified as a diterpenoid.[1] It is a major component of rosin from pine trees.[2] For crystallization purposes, it's important to know that it is a carboxylic acid.[2] Samples can be colorless, but are often yellow or brown due to air oxidation.[2]

Q2: What are the common impurities found with this compound?

This compound is frequently found in mixtures with other resin acids, most notably abietic acid, which is an isomer.[2] When heated above 100°C, this compound can convert to abietic acid.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in alcohols, acetone, and ethers.[2] It is also soluble in dimethyl sulfoxide (DMSO) and partially soluble in water.[3][4] Generally, pimaric-type resin acids are less soluble than abietic-type acids like dehydroabietic acid.[5]

Data Presentation: this compound Solubility

SolventSolubilityNotes
AcetoneSolubleCan be used for crystallization.[6]
Alcohols (e.g., Ethanol)SolubleA common choice for crystallizing resin acids.[2]
EthersSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble (100 mg/mL)Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[7]
Glacial Acetic AcidSolubleCan be used for crystallization.[6]
WaterPartially Soluble / Sparingly Soluble[3][4]

Troubleshooting Crystallization Issues

Q4: I'm not getting any crystals, only an oil. What should I do?

"Oiling out" is a common problem that occurs when the solution is too concentrated or cooled too quickly.

  • Reduce Concentration: Try re-dissolving the oil by gently warming the solution and adding more solvent.

  • Slower Cooling/Evaporation: Allow the solution to cool to room temperature more slowly, or if using slow evaporation, control the rate of evaporation by covering the vial with parafilm and piercing a few small holes.

  • Change Solvent System: Consider using a solvent in which this compound is less soluble, or introduce an anti-solvent (a solvent in which this compound is insoluble but is miscible with your primary solvent) very slowly.

Q5: My crystals are too small for X-ray diffraction. How can I grow larger ones?

The formation of many small crystals is often due to rapid nucleation.

  • Reduce Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid dust or scratches that can act as nucleation sites. Filter your solution before setting it up for crystallization.

  • Slower Crystallization: The slower the crystal growth, the larger and higher quality the crystals tend to be. Slow down the evaporation rate or the cooling process.

  • Seed the Solution: If you have a few small crystals, you can use one as a "seed" in a new, slightly undersaturated solution. As the solvent slowly evaporates, the solute will deposit onto the seed crystal, helping it grow larger.

Q6: My crystals appear cloudy or are of poor quality. What could be the cause?

Poor crystal quality can result from impurities or the crystallization process being too rapid.

  • Purify the this compound: The presence of isomeric resin acids like abietic acid can interfere with crystal lattice formation. Consider purification techniques such as forming an amine salt, recrystallizing the salt, and then regenerating the this compound.

  • Optimize Solvent and Temperature: Experiment with different solvents and temperatures. Temperature fluctuations during crystal growth can lead to defects.[8] It is advisable to store crystallizations in a location with a stable temperature.

Q7: How can I purify my this compound sample before attempting crystallization?

A common method for purifying resin acids is through the formation and crystallization of their salts.

  • Dissolve the crude this compound in a suitable solvent.

  • Add an amine (e.g., ethanolamine) to precipitate the pimarate salt.

  • Recrystallize the amine salt , potentially multiple times, from a solvent like 95% ethanol.[9]

  • Regenerate the purified this compound by dissolving the salt and adding a weak acid, such as acetic acid, to precipitate the purified this compound.[9]

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization of this compound

This method is a good starting point for obtaining single crystals.

Materials:

  • Purified this compound

  • Crystallization solvent (e.g., acetone, ethanol)

  • Small, clean glass vial (e.g., 2-4 mL)

  • Parafilm or aluminum foil

  • Syringe filter (0.22 µm)

Methodology:

  • Prepare a nearly saturated solution of this compound in your chosen solvent at room temperature. Start by adding a small amount of this compound to the vial and then adding the solvent dropwise until it just dissolves.

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm or foil and pierce a few small holes in the covering. The number and size of the holes will control the rate of evaporation. Fewer/smaller holes will slow down the process, which is often desirable for larger crystals.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial over several days to weeks for crystal growth. Do not disturb the vial during this time.

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis start Start with this compound Sample purify Purify this compound (e.g., via salt crystallization) start->purify check_purity Assess Purity (e.g., NMR, HPLC) purify->check_purity dissolve Dissolve in Suitable Solvent (e.g., Acetone, Ethanol) check_purity->dissolve filter Filter Solution (0.22 µm) dissolve->filter setup Set up Crystallization (e.g., Slow Evaporation) filter->setup grow Allow Crystals to Grow (Days to Weeks) setup->grow harvest Harvest Crystals grow->harvest mount Mount Crystal for Diffraction harvest->mount xray Perform X-ray Diffraction mount->xray troubleshooting_tree start Crystallization Attempt outcome What is the result? start->outcome no_xtals No Crystals / Oil outcome->no_xtals Oil / Amorphous Solid small_xtals Small / Needle-like Crystals outcome->small_xtals Microcrystals good_xtals Good Quality Crystals outcome->good_xtals Success! oil_q1 Is the solution clear? no_xtals->oil_q1 small_q1 Was growth rapid? small_xtals->small_q1 sol_too_dilute Solution may be too dilute. Allow more solvent to evaporate. oil_q1->sol_too_dilute Yes sol_too_conc Solution is too concentrated. Add more solvent, gently warm to redissolve, and cool/evaporate slower. oil_q1->sol_too_conc No (Oily) slow_down Slow down crystallization: - Use fewer/smaller holes for evaporation - Cool solution more slowly - Use a slightly poorer solvent small_q1->slow_down Yes check_purity_node Impurity may be inhibiting growth. Consider further purification of this compound. small_q1->check_purity_node No

References

Strategies to enhance the solubility of pimaric acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of pimaric acid for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a naturally occurring resin acid belonging to the diterpenoid family, commonly found in pine trees.[1][2] It exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making it a compound of interest for drug development.[3] However, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge for in vitro and in vivo bioassays that are typically conducted in aqueous environments.[4][5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable bioassay data.

Q2: What are the general solubility properties of this compound?

This compound is generally soluble in organic solvents such as alcohols (ethanol, methanol), acetone, ethers, and dimethyl sulfoxide (DMSO).[2] Its solubility in aqueous solutions is very low.[3][4]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound for bioassays?

The main strategies to improve the aqueous solubility of this compound include:

  • Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent, such as DMSO or ethanol, before diluting it into the aqueous bioassay medium.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound can be increased by raising the pH of the aqueous solution above its pKa.[3]

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.[6][7]

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles or lipid-based nanocarriers to improve its dispersion and apparent solubility in aqueous media.[8][9]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution into aqueous bioassay media.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final assay medium.

  • The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.

  • "Crashing out" due to rapid dilution from a high-concentration organic stock solution into an aqueous medium.[10]

Solutions:

  • Optimize Co-solvent Concentration:

    • Determine the maximum tolerable concentration of the co-solvent (e.g., DMSO) for your specific cell line or assay. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10]

    • Prepare the final working solution with the highest tolerable co-solvent concentration.

  • Serial Dilutions:

    • Instead of a single large dilution, perform a stepwise serial dilution of the this compound stock solution in the assay medium. This gradual decrease in the organic solvent concentration can help prevent precipitation.[10]

  • pH Adjustment of the Medium:

    • If the bioassay permits, slightly increase the pH of the culture medium to enhance the solubility of the acidic this compound. Ensure the final pH remains within the physiological tolerance of the cells.[10]

  • Use of Serum:

    • If compatible with the experimental design, the presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.[10]

Experimental Workflow for Preparing this compound Solutions

cluster_prep Solution Preparation cluster_check Quality Control cluster_use Application A 1. Prepare high-concentration stock in 100% DMSO (e.g., 100 mg/mL) C 3. Perform serial dilutions in pre-warmed medium A->C Dilute into B 2. Warm assay medium to 37°C B->C D 4. Visually inspect for precipitation C->D E 5. (Optional) Centrifuge and measure supernatant concentration D->E If cloudy F 6. Add final dilution to bioassay D->F If clear

Caption: A general workflow for preparing this compound solutions for bioassays.

Issue 2: Inconsistent or non-reproducible bioassay results with this compound.

Possible Causes:

  • Undissolved this compound particles leading to inaccurate effective concentrations.

  • Degradation of this compound in the stock solution or assay medium.

  • Interaction of the solubilizing agent (e.g., high concentrations of DMSO) with the biological system, causing off-target effects.

Solutions:

  • Ensure Complete Dissolution:

    • After preparing the final working solution, visually inspect it for any signs of precipitation.

    • For critical experiments, consider centrifuging the solution and measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to confirm the actual dissolved concentration.

  • Freshly Prepare Solutions:

    • Prepare fresh working solutions of this compound from the stock solution for each experiment to minimize degradation.

  • Include Proper Controls:

    • Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent (e.g., DMSO) as the this compound-treated samples. This will help to differentiate the effects of this compound from those of the solvent.[10]

Data Presentation: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~100 mg/mL (requires sonication)[11]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[5]
Alcohols (e.g., Ethanol, Methanol)Soluble[2]
AcetoneSoluble[2]
EthersSoluble[2]
WaterSparingly soluble[3]

Note: "Soluble" indicates that the compound dissolves, but specific quantitative data may vary. It is recommended to determine the solubility for your specific experimental conditions.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using pH Adjustment

This protocol describes a general method to determine the pH-dependent solubility of a weakly acidic compound like this compound.

Materials:

  • This compound

  • A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Add an excess amount of this compound to separate vials containing each of the different pH buffers.

  • Tightly cap the vials and vortex them to ensure thorough mixing.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Determine the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general procedure for preparing an inclusion complex of a hydrophobic drug with a cyclodextrin using the kneading method.[7]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Vacuum oven

Methodology:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Accurately weigh the required amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the cyclodextrin paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The paste should be homogeneous.

  • Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

  • The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffraction (XRD).

Protocol 3: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol outlines the solvent evaporation method for preparing polymeric nanoparticles encapsulating a hydrophobic drug.

Materials:

  • This compound

  • A biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA)

  • An organic solvent (e.g., acetone, dichloromethane)

  • An aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA))

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator or vacuum

Methodology:

  • Dissolve a specific amount of this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.

  • Prepare the aqueous phase by dissolving the surfactant (e.g., PVA) in deionized water.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Continuously stir the resulting emulsion at room temperature to allow the organic solvent to evaporate. This can be expedited using a rotary evaporator under reduced pressure.

  • As the organic solvent is removed, the polymer precipitates, encapsulating the this compound and forming nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove the excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in an appropriate aqueous medium or lyophilize them for long-term storage.

  • Characterize the nanoparticles for size, surface charge, encapsulation efficiency, and drug loading.

Signaling Pathway Diagrams

This compound has been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[1][12]

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Pimaric_Acid This compound Pimaric_Acid->IKK Inhibits Pimaric_Acid->NFkB_active Inhibits nuclear translocation

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and the nuclear translocation of NF-κB.

This compound's Modulation of the MAPK Signaling Pathway

cluster_pathway MAPK Signaling Pathway Stimulus External Stimulus (e.g., TNF-α) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Gene Gene Expression (e.g., MMP-9) Nucleus->Gene Induces Pimaric_Acid This compound Pimaric_Acid->MAPK Inhibits phosphorylation

Caption: this compound can inhibit the MAPK signaling pathway by reducing the phosphorylation of key kinases like ERK, p38, and JNK.

References

Technical Support Center: Chromatographic Resolution of Pimaric and Isopimaric Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of pimaric and isopimaric acids in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why do pimaric and isopimaric acid frequently co-elute in chromatography?

A1: Pimaric and isopimaric acids are structural isomers, specifically diastereomers. They share the same molecular weight and similar physicochemical properties, including polarity and pKa. This similarity in structure leads to comparable interactions with the stationary phase in both reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC), making their separation challenging.

Q2: What are the primary chromatographic techniques for separating pimaric and isopimaric acids?

A2: The most common techniques employed for the separation of these isomers are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, and Gas Chromatography (GC) coupled with a detector such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Successful separation is highly dependent on the chosen stationary phase, mobile phase composition (for HPLC), and proper sample derivatization (for GC).

Q3: Is derivatization necessary for the analysis of pimaric and isopimaric acids?

A3: For GC analysis, derivatization is essential. The carboxylic acid functional group in pimaric and isopimaric acids makes them non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization, typically through silylation or esterification, converts the carboxylic acids into more volatile and thermally stable derivatives, enabling their successful separation and detection. For HPLC analysis, derivatization is not typically required as the analytes are separated in the liquid phase at ambient or slightly elevated temperatures.

Troubleshooting Guides

HPLC: Resolving Co-elution

Problem: Pimaric and isothis compound peaks are co-eluting or showing poor resolution (Resolution < 1.5) in reversed-phase HPLC.

This guide provides a systematic approach to troubleshoot and resolve the co-elution of pimaric and isopimaric acids.

cluster_0 Troubleshooting Workflow: HPLC Co-elution start Start: Co-elution of Pimaric and Isopimaric Acids check_method Review Current Method Parameters start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp Initial Step change_sp Change Stationary Phase optimize_mp->change_sp If resolution is still poor end Resolution Achieved optimize_mp->end Successful adjust_temp Adjust Column Temperature change_sp->adjust_temp If further optimization is needed change_sp->end Successful check_system Check HPLC System Suitability adjust_temp->check_system If issues persist adjust_temp->end Successful check_system->start Re-evaluate

Caption: Troubleshooting workflow for HPLC co-elution.

Step 1: Mobile Phase Optimization

  • Adjust Mobile Phase pH: Pimaric and isopimaric acids are acidic compounds. The pH of the mobile phase is a critical parameter for achieving separation.[1]

    • Action: Lower the pH of the aqueous component of your mobile phase by adding an acidic modifier like formic acid or acetic acid (typically 0.1% v/v).[2] A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of the analytes to ensure they are in their non-ionized form.[1] This enhances their hydrophobicity and interaction with the reversed-phase stationary phase, often leading to improved peak shape and resolution.[2]

  • Modify Organic Solvent Composition: The type and concentration of the organic solvent in the mobile phase influence selectivity.

    • Action: If using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds.[3] Adjust the gradient slope; a shallower gradient can often improve the resolution of closely eluting peaks.

Step 2: Stationary Phase Selection

If mobile phase optimization is insufficient, the choice of stationary phase is the next critical factor.

  • C18 Columns: These are a common starting point for reversed-phase chromatography. However, their selectivity for structural isomers like pimaric and isopimaric acids can be limited.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[4] This can be particularly effective for separating aromatic or unsaturated compounds.

    • Action: Switch from a C18 to a Phenyl-Hexyl column. This change in stationary phase chemistry often provides the necessary selectivity to resolve the isomers.

Step 3: Temperature Adjustment

Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.

  • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Lowering the temperature can sometimes increase resolution, although it may also increase backpressure and run time.

GC-MS: Ensuring Successful Analysis

Problem: Poor peak shape, low signal intensity, or no detection of pimaric and isopimaric acids in GC-MS analysis.

This guide outlines the critical steps for successful GC-MS analysis of these resin acids.

cluster_1 Workflow for GC-MS Analysis of Resin Acids start_gc Start: GC-MS Analysis derivatization Derivatization (Silylation/Esterification) start_gc->derivatization gc_optimization Optimize GC Parameters derivatization->gc_optimization Crucial Step ms_detection Set MS Detection Parameters gc_optimization->ms_detection end_gc Successful Analysis ms_detection->end_gc

Caption: Workflow for GC-MS analysis of resin acids.

Step 1: Proper Derivatization

As these are acidic and non-volatile compounds, derivatization is mandatory for GC analysis.

  • Silylation: This is a common and effective method.

    • Action: Use a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). The reaction replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, forming a more volatile TMS ester.

  • Esterification: This is another viable option.

    • Action: Convert the acids to their methyl esters using a reagent like boron trifluoride (BF3) in methanol.[3]

Step 2: Gas Chromatography Parameter Optimization

  • Column Selection: A non-polar or mid-polarity column is typically used.

    • Action: A column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a good choice.

  • Temperature Program: A temperature gradient is necessary to separate the derivatized acids.

    • Action: Start with an initial oven temperature of around 100-150 °C, hold for a few minutes, and then ramp up to 280-300 °C. The ramp rate can be optimized to improve separation.

Experimental Protocols

HPLC Method for Separation of Pimaric and Isopimaric Acids

This protocol provides a starting point for method development.

ParameterC18 ColumnPhenyl-Hexyl Column
Column 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 70% B to 95% B over 20 min80% B to 100% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection UV at 210 nmUV at 210 nm
GC-MS Derivatization and Analysis Protocol

This protocol describes the silylation of pimaric and isopimaric acids for GC-MS analysis.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried sample, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Add 50 µL of a solvent like pyridine to aid dissolution and catalyze the reaction.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[5]

  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Conditions:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Oven Program Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Data Presentation

The following table summarizes expected retention times and resolution for pimaric and isopimaric acids under optimized HPLC conditions. Note that absolute retention times can vary between systems.

Stationary PhaseAnalyteApproximate Retention Time (min)Resolution (Rs)
C18 Isothis compound15.21.2 (May co-elute or be poorly resolved)
This compound15.5
Phenyl-Hexyl Isothis compound18.1> 1.8 (Baseline separation is often achievable)
This compound18.9

Note: The improved resolution on the Phenyl-Hexyl column is attributed to the alternative selectivity offered by π-π interactions.[4]

References

Minimizing degradation of pimaric acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the degradation of pimaric acid during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is primarily susceptible to degradation through three main pathways:

  • Thermal Degradation: Exposure to high temperatures, particularly above 100°C, can cause isomerization of this compound into its more stable isomer, abietic acid.[1]

  • Oxidation: this compound is prone to air oxidation, which can lead to the formation of various oxidation products. This process is often indicated by a yellowing or browning of the sample.[1]

  • Acid-Catalyzed Degradation: Strongly acidic conditions can promote the degradation of this compound. The optimal pH for the stability of many organic acids is in the mildly acidic to neutral range.

Q2: What are the visual indicators of this compound degradation?

A2: A pure sample of this compound is colorless. The appearance of a yellow or brown color is a common indicator of air oxidation.[1] During analysis, the appearance of unexpected peaks in chromatograms, particularly a peak corresponding to abietic acid, suggests thermal degradation.

Q3: What are the recommended storage conditions for this compound and its extracts?

A3: To ensure long-term stability, this compound standards and extracts should be stored at low temperatures, ideally at -20°C or below, in airtight containers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Samples should also be protected from light by using amber vials or by wrapping the containers in aluminum foil.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Extraction and Sample Handling
Problem Potential Cause Recommended Solution
Low extraction yield Inappropriate solvent selection: The solvent may not have the optimal polarity for this compound.This compound is soluble in alcohols, acetone, and ethers.[1] Use moderately polar solvents like ethanol or ethyl acetate for extraction. A solvent mixture, such as ethanol-water, may improve efficiency.
High temperatures during extraction: Prolonged exposure to heat can lead to degradation.Employ low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which use lower temperatures and shorter extraction times. If using conventional methods like Soxhlet, use the lowest possible temperature and minimize the extraction duration.
Incomplete solvent removal: Residual solvent can interfere with downstream analysis.Use a rotary evaporator at a low temperature (below 40°C) to remove the solvent. For complete removal, dry the extract under a high vacuum.
Sample discoloration (yellowing/browning) Oxidation: Exposure to air and light.Handle samples under an inert atmosphere (e.g., nitrogen) whenever possible. Store extracts in amber vials and protect them from light. Use freshly prepared solvents that have been deoxygenated.
Analytical Issues (HPLC & GC-MS)
Problem Potential Cause Recommended Solution
Peak splitting in chromatogram Co-elution of isomers: this compound has several isomers (e.g., isothis compound) that may not be fully resolved by the chromatographic method.Optimize the chromatographic conditions. For HPLC, adjust the mobile phase composition, gradient, and flow rate. For GC, optimize the temperature program. Using a high-resolution column can also improve separation.
On-column degradation: The analytical conditions may be causing degradation of this compound.For GC-MS, ensure the injector temperature is not excessively high. Derivatization to form more stable silyl esters can prevent on-column degradation. For HPLC, ensure the mobile phase pH is compatible with this compound stability.
Sample solvent mismatch: The solvent in which the sample is dissolved may be too strong or immiscible with the mobile phase (HPLC) or carrier gas (GC).Dissolve the sample in the initial mobile phase for HPLC analysis. For GC, use a volatile solvent that is compatible with the stationary phase.
Poor peak shape (tailing or fronting) Column overload: Injecting too concentrated a sample.Dilute the sample and re-inject.
Active sites in the GC inlet or column: The acidic nature of this compound can lead to interactions with active sites.Use a deactivated inlet liner and a high-quality, inert GC column. Derivatization of the carboxylic acid group will also reduce active site interactions.
Appearance of an abietic acid peak Thermal degradation: High temperatures in the GC injector or during sample processing.Lower the GC injector temperature. Use a faster temperature ramp to minimize the time the analyte spends at elevated temperatures. Consider derivatization to increase thermal stability.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to extract this compound from a solid matrix while minimizing thermal degradation.

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) or by freeze-drying. Grind the dried material to a fine powder.

  • Extraction:

    • Place 5 g of the powdered material into a 100 mL beaker.

    • Add 50 mL of 80% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • Isolation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue with an additional 20 mL of 80% ethanol.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

    • Dry the resulting extract completely under a high vacuum.

  • Storage: Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient: Start with 60% A, increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.

  • Sample Preparation:

    • Dissolve the dried extract from Protocol 1 in the initial mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis SamplePrep Sample Preparation (Drying, Grinding) Extraction Ultrasound-Assisted Extraction (Ethanol, 25-30°C) SamplePrep->Extraction Isolation Isolation (Filtration) Extraction->Isolation SolventRemoval Solvent Removal (<40°C, Vacuum) Isolation->SolventRemoval SamplePrep_Analysis Sample Preparation for Analysis (Dissolving, Filtering) SolventRemoval->SamplePrep_Analysis HPLC_Analysis HPLC-UV Analysis SamplePrep_Analysis->HPLC_Analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Problem: Poor Analytical Result (e.g., Low Recovery, Extra Peaks) CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckAnalysis Review Analytical Protocol Start->CheckAnalysis ExtractionTemp High Temperature? CheckExtraction->ExtractionTemp ExtractionSolvent Correct Solvent? CheckExtraction->ExtractionSolvent GCTemp High Injector Temp? CheckAnalysis->GCTemp ColumnIssue Column Overload/Degradation? CheckAnalysis->ColumnIssue SolutionExtraction Use Low-Temp Method (UAE/MAE) ExtractionTemp->SolutionExtraction Yes SolutionSolvent Use Appropriate Polarity Solvent ExtractionSolvent->SolutionSolvent No SolutionGCTemp Lower Injector Temp / Derivatize GCTemp->SolutionGCTemp Yes SolutionColumn Dilute Sample / Use New Column ColumnIssue->SolutionColumn Yes

Caption: Troubleshooting logic for this compound analysis.

References

Addressing matrix effects in the LC-MS/MS analysis of pimaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of pimaric acid.

Troubleshooting Guide

Question: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix, such as phospholipids, reduce the ionization efficiency of the target analyte, leading to a decreased signal.[1][2][3]

Initial Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4] If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.[4]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away.[1][4]

  • Optimize Chromatographic Separation: If interfering components are co-eluting with this compound, adjusting your chromatographic method can resolve the issue.[1]

    • Gradient Modification: Try a shallower gradient to increase the separation between this compound and matrix components.[1]

    • Column Chemistry: Consider a different column stationary phase, such as a phenyl-hexyl column, which may offer different selectivity compared to a standard C18 column.[1]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[2][5] This is only a viable option if the this compound concentration is high enough to remain detectable after dilution.[2]

Question: My results for this compound are inconsistent across different sample lots. What could be causing this variability?

Answer:

Inconsistent results between different sample lots often point to variable matrix effects.[2] The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.

Solutions to Improve Reproducibility:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring that it is affected by the matrix in the same way as the analyte.[2][6] This allows for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples.[2] This helps to normalize the matrix effects across your entire sample set.

  • Robust Sample Preparation: As mentioned previously, a thorough sample cleanup method like SPE or LLE will minimize the sample-to-sample variability in matrix composition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS/MS parameters for this compound analysis?

A1: Based on methods for similar compounds like isothis compound, a good starting point would be a reverse-phase separation on a C18 column with a mobile phase consisting of methanol and water with a formic acid modifier.[7]

  • Column: Agilent HC-C18 (or equivalent)

  • Mobile Phase: Methanol and 0.5% formic acid in water[7]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for acidic compounds.

  • MRM Transition: For this compound (MW: 302.45 g/mol ), you would monitor for the deprotonated molecule [M-H]⁻ at m/z 301.2. The specific product ions would need to be determined by direct infusion and fragmentation of a this compound standard.

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The post-extraction spike method is a common way to quantify the extent of matrix effects.[8] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution.

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q3: What type of internal standard is best for this compound analysis?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[2] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects, providing the most accurate correction.[2][6] If a SIL-IS is not available, a structural analog (a compound with a similar chemical structure) can be used, but it may not perfectly mimic the behavior of this compound in the matrix.

Data Presentation

Table 1: Impact of Sample Preparation Method on this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 545 ± 8 (Suppression)
Liquid-Liquid Extraction (MTBE)85 ± 780 ± 6 (Suppression)
Solid-Phase Extraction (C18)92 ± 498 ± 3 (Minimal Effect)

Data are hypothetical but representative of typical results.

Table 2: Comparison of Internal Standards for this compound Quantification

Internal Standard TypeAnalyte/IS Ratio Precision (%RSD)Accuracy (%Bias)
Structural Analog (e.g., Abietic Acid)< 15%± 10%
Stable Isotope-Labeled (this compound-d3)< 5%± 2%

Data are hypothetical but representative of typical results.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 100 µL of plasma with 10 µL of internal standard solution and 200 µL of 2% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Injection: Inject an aliquot into the LC-MS/MS system.[1]

Visualizations

G cluster_0 Sample Preparation Workflow cluster_1 Troubleshooting Logic Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Inadequate Cleanup SPE Cleanup SPE Cleanup Plasma Sample->SPE Cleanup Recommended Ion Suppression Ion Suppression Protein Precipitation->Ion Suppression High Matrix Reduced Matrix Effect Reduced Matrix Effect SPE Cleanup->Reduced Matrix Effect Clean Extract Inconsistent Results Inconsistent Results Check Sample Prep Check Sample Prep Inconsistent Results->Check Sample Prep Use SIL-IS Use SIL-IS Inconsistent Results->Use SIL-IS Best Practice Implement SPE Implement SPE Check Sample Prep->Implement SPE If PPT Accurate Quantification Accurate Quantification Use SIL-IS->Accurate Quantification G Start Start Observe Ion Suppression Observe Ion Suppression Start->Observe Ion Suppression Dilute Sample Dilute Sample Observe Ion Suppression->Dilute Sample Simple First Step Improve Sample Cleanup (SPE/LLE) Improve Sample Cleanup (SPE/LLE) Observe Ion Suppression->Improve Sample Cleanup (SPE/LLE) Most Effective Optimize Chromatography Optimize Chromatography Observe Ion Suppression->Optimize Chromatography Alternative Suppression Resolved? Suppression Resolved? Dilute Sample->Suppression Resolved? Improve Sample Cleanup (SPE/LLE)->Suppression Resolved? Optimize Chromatography->Suppression Resolved? Use SIL-IS Use SIL-IS End End Use SIL-IS->End Suppression Resolved?->Use SIL-IS No/For Highest Accuracy Suppression Resolved?->End Yes

References

Technical Support Center: Enhancing Semi-Synthetic Modifications of Pimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the semi-synthetic modification of pimaric acid. It provides practical troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to improve the efficiency and success of your chemical syntheses.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the semi-synthetic modification of this compound in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for semi-synthetic modifications? A1: this compound offers two primary sites for modification: the carboxylic acid group at C-4 and the exocyclic vinyl group at C-13.[1][2] The internal double bond between C-8 and C-14 is less reactive and generally requires more stringent conditions to react.

Q2: What are the main stability concerns when working with this compound? A2: this compound is susceptible to isomerization. When heated to temperatures above 100°C, it can convert to the more thermodynamically stable abietic acid.[3] This is a critical consideration when setting up reactions and purification procedures involving heat. Additionally, while pimaric-type acids are relatively stable to air oxidation compared to abietic-type acids, prolonged exposure to air can lead to the formation of oxidation byproducts.

Q3: My starting material, rosin, is a complex mixture. How can I efficiently isolate pure this compound? A3: Isolating this compound from rosin is a significant challenge due to the presence of other structurally similar resin acids. A common industrial and lab-scale method involves the Diels-Alder reaction with maleic anhydride. Abietic-type acids with conjugated double bonds react preferentially, forming maleothis compound adducts, which can be separated. The unreacted pimaric-type acids are then isolated from the filtrate.[4][5] Subsequent purification often involves crystallization, sometimes after forming and then breaking an amine salt (e.g., with piperidine or cyclohexylamine) to enhance purity.[1] However, this process can be slow and result in low yields.[1]

Q4: What are the best solvents for working with this compound and its derivatives? A4: this compound is soluble in alcohols, acetone, and ethers.[3] For reactions, solvents like lower fatty acids (e.g., acetic acid, propionic acid) can be effective, especially in reactions involving maleic anhydride, as they can also act as catalysts.[5] For purification and extraction, ether is commonly used.[1][4] The choice of solvent will ultimately depend on the specific reaction and the polarity of the resulting derivative.

Troubleshooting Specific Reactions

Esterification

Q: My esterification reaction of this compound with a primary alcohol (e.g., methanol, ethanol) is giving a low yield. What are the possible causes and solutions? A: Low yields in esterification are common and can be attributed to several factors:

  • Cause 1: Reversible Reaction Equilibrium. Fischer esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the starting materials.

    • Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or using a large excess of the alcohol, which can also serve as the solvent to drive the equilibrium towards the product.[6][7]

  • Cause 2: Steric Hindrance. this compound is a sterically hindered molecule. The bulky tricyclic core can impede the approach of the alcohol to the carboxylic acid group.

    • Solution: Switch to a more potent activation method. Instead of a simple acid catalyst, convert the carboxylic acid to a more reactive intermediate. For example, forming an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol, is a common and effective strategy.[8] Alternatively, using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can facilitate the reaction under milder conditions.[8]

  • Cause 3: Isomerization of Starting Material. If the reaction is heated above 100°C for an extended period, the this compound may isomerize to abietic acid, leading to a mixture of ester products and complicating purification.

    • Solution: Monitor the reaction temperature closely. If possible, use a method that allows for lower reaction temperatures, such as the acid chloride or coupling reagent methods mentioned above.

Amidation

Q: I am trying to form an amide by reacting this compound with an amine, but the reaction is slow and incomplete. How can I improve this? A: Direct thermal amidation requires very high temperatures and is often inefficient. Catalytic methods are preferred.

  • Cause 1: Poor Carboxylic Acid Activation. The carboxylate anion, formed by the reaction of the carboxylic acid and the amine, is unreactive towards nucleophilic attack.

    • Solution: Use a suitable coupling reagent to activate the carboxylic acid. Popular choices include carbodiimides (EDC, DCC) often with additives like HOBt or OxymaPure, or uronium-based reagents (HATU, HBTU).[9][10] These reagents form a highly reactive activated ester intermediate that readily reacts with the amine.

  • Cause 2: Steric Hindrance. Similar to esterification, the bulky nature of both this compound and potentially the amine can hinder the reaction.

    • Solution: Increase the reaction time and/or temperature (while being mindful of this compound's stability). Using a more powerful coupling reagent like HATU can overcome steric hindrance more effectively than EDC.[11]

  • Cause 3: Low Nucleophilicity of the Amine. If the amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be reduced.

    • Solution: Increase the reaction temperature or consider using a more reactive boronic acid catalyst system, which has shown success with less reactive amines.[12]

Purification

Q: After my reaction, TLC analysis shows multiple spots, making purification by column chromatography difficult. What are these byproducts and how can I simplify purification? A: The presence of multiple spots is a common issue arising from the nature of the starting material and reaction conditions.

  • Possible Byproducts:

    • Unreacted Starting Material: this compound itself.

    • Isomerized Reactant/Product: Abietic acid or its corresponding derivative if the temperature was too high.

    • Related Resin Acids: If the starting this compound was not completely pure, you will carry over other resin acids (isopimaric, sandaracopimaric, etc.) and their derivatives.

    • Side-Reaction Products: For example, in oxidations of the vinyl group, unexpected epoxides or ketones can form.

  • Purification Strategy:

    • Acid/Base Extraction: If your product is neutral (e.g., an ester) but you have unreacted acidic starting material, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can effectively remove the acidic impurities.

    • Crystallization: this compound and many of its derivatives are crystalline.[13] Recrystallization is a powerful purification technique to obtain high-purity material and can be more effective than chromatography for removing closely related isomers.[14] A trial-and-error approach to find a suitable solvent or solvent pair is often necessary.[14]

    • Amine Salt Formation: For purifying acidic products, forming a crystalline salt with a specific amine can be a highly selective purification method. The purified salt can then be neutralized to recover the pure acid derivative.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives. Note that yields are highly dependent on reaction scale, purity of starting materials, and specific conditions used.

Table 1: Physical and Spectroscopic Properties of this compound and its Methyl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D (Solvent)Key 13C NMR Signals (CDCl3, δ in ppm)
This compound C₂₀H₃₀O₂302.45217-219+87.3° (in chloroform)185.5 (C-18, COOH), 148.5 (C-15), 137.9 (C-8), 120.9 (C-14), 110.1 (=CH₂)
Methyl Pimarate C₂₁H₃₂O₂316.4869Not readily available179.2 (C-18, COOR), 51.2 (O-CH₃)

Table 2: Illustrative Anticancer Activity of this compound

CompoundCell LineCancer TypeEffectKey Protein ModulationsReference
This compound PA-1Human Ovarian CarcinomaDose-dependent cytotoxicity, induction of apoptosis, G2/M phase cell cycle arrest, inhibition of cell migration.Upregulated: BAX, p53, Caspase-3, p-PERK, CHOP, IRE-1. Downregulated: BCL-2.[15]

Experimental Protocols & Workflows

General Workflow for Semi-Synthetic Modification of this compound

The following diagram illustrates a typical workflow for the semi-synthetic modification of this compound, from starting material to purified product.

G cluster_0 Preparation cluster_1 Modification cluster_2 Work-up & Purification cluster_3 Analysis start Rosin / Oleoresin purify Purification of This compound (e.g., Maleic Anhydride Adduct Formation, Crystallization) start->purify pa Pure this compound purify->pa reaction Semi-Synthetic Reaction (Esterification, Amidation, Oxidation, etc.) pa->reaction crude Crude Product Mixture reaction->crude workup Aqueous Work-up (Acid/Base Extraction) crude->workup purify2 Purification (Column Chromatography, Crystallization) workup->purify2 final Pure Derivative purify2->final analysis Characterization (NMR, MS, IR) final->analysis

Caption: General workflow for this compound modification.
Protocol 1: Esterification of this compound (Methyl Ester)

This protocol employs the acid chloride method, which is generally more efficient for sterically hindered acids than standard Fischer esterification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Ar or N₂), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF (1 drop).

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude pimaroyl chloride. Use this immediately in the next step.

  • Ester Formation:

    • Dissolve the crude pimaroyl chloride in anhydrous DCM under an inert atmosphere and cool to 0°C.

    • In a separate flask, prepare a solution of anhydrous methanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the methanol/amine solution dropwise to the pimaroyl chloride solution at 0°C.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the acid chloride.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude methyl pimarate by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., methanol/water).

Protocol 2: Amidation of this compound using a Coupling Reagent

This protocol uses EDC, a water-soluble carbodiimide, making the urea byproduct easy to remove during work-up.

Materials:

  • This compound

  • Amine (e.g., Glycine methyl ester hydrochloride, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)

  • HOBt (1-Hydroxybenzotriazole, 1.2 eq) or OxymaPure

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq, if using an amine salt) or TEA (1.5 eq, if using a free amine)

  • Anhydrous DMF or DCM

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). If using an amine hydrochloride salt, add it at this stage.

    • Dissolve the components in anhydrous DMF or DCM.

    • Add the base (DIPEA or TEA) and stir the mixture for 10 minutes at room temperature.

    • Add EDC (1.5 eq) in one portion.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • If using DCM, proceed directly to the washing step. If using DMF, dilute the reaction mixture with a larger volume of ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes will remove the EDC-urea byproduct, excess amine, and unreacted this compound.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography or recrystallization.

Signaling Pathway Visualization

Anticancer Mechanism of this compound

This compound has been shown to induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway and the intrinsic (mitochondrial) apoptosis pathway. The following diagram illustrates the key molecular events.

G pimaric_acid This compound er_stress Endoplasmic Reticulum (ER) Stress pimaric_acid->er_stress induces mitochondria Mitochondrial Pathway pimaric_acid->mitochondria activates perk PERK Activation er_stress->perk ire1 IRE1 Activation er_stress->ire1 atf4 ATF4 Upregulation perk->atf4 chop CHOP Upregulation atf4->chop bcl2 Bcl-2 Downregulation chop->bcl2 inhibits p53 p53 Upregulation mitochondria->p53 bax Bax Upregulation p53->bax activates cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Validation & Comparative

Pimaric Acid vs. Abietic Acid: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of two prominent resin acids.

Pimaric acid and abietic acid, both naturally occurring diterpenoid resin acids predominantly found in conifers, share a common structural backbone but exhibit distinct and sometimes overlapping biological activities. Their therapeutic potential has been explored in various preclinical studies, revealing promising anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a detailed comparison of their biological effects, supported by experimental data, to aid researchers in discerning their unique pharmacological profiles and potential applications in drug discovery.

I. Anti-inflammatory Activity

Both pimaric and abietic acids have demonstrated notable anti-inflammatory effects through the modulation of key inflammatory pathways.

Abietic Acid: Abietic acid has been shown to exert in vivo anti-inflammatory activity after both oral and topical administration.[1][2] It significantly inhibits carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol acetate-induced mouse ear edema.[1] In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that abietic acid inhibits the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][2] However, its effect on nitrite, tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) production is weak.[1][2] Further investigations in human osteoarthritis chondrocytes have shown that abietic acid can suppress IL-1β-induced production of TNF-α, nitric oxide (NO), and PGE2, as well as the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[3] This anti-inflammatory action is mediated, at least in part, through the activation of PPAR-γ and the inhibition of the NF-κB signaling pathway.[3][4]

This compound: this compound also exhibits anti-inflammatory properties. Studies on 4-epi-pimaric acid, an isomer of this compound, have demonstrated significant suppression of TNF-α expression in human neutrophils.[5] this compound has been shown to inhibit the TNF-α-induced production of MMP-9 in human aortic smooth muscle cells (HASMCs) by down-regulating the NF-κB and AP-1 signaling pathways.[6] This suggests a potential role for this compound in mitigating inflammatory conditions such as atherosclerosis.

Comparative Data on Anti-inflammatory Activity

CompoundModelKey FindingsReference
Abietic Acid Carrageenan-induced rat paw edemaSignificant dose- and time-dependent inhibition of edema.[1]
LPS-stimulated macrophagesInhibition of PGE2 production. Weak inhibition of nitrite, TNF-α, and IL-1β.[1][2]
IL-1β-stimulated human osteoarthritis chondrocytesInhibition of TNF-α, NO, PGE2, COX-2, and MMPs.[3]
This compound TNF-α-stimulated human neutrophils (4-epi-pimaric acid)Significant suppression of TNF-α expression.[5]
TNF-α-stimulated HASMCsInhibition of MMP-9 production via down-regulation of NF-κB and AP-1.[6]
II. Anticancer Activity

Both resin acids have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines through different mechanisms of action.

Abietic Acid: Abietic acid has shown promising anti-proliferative activity against several cancer cell lines, including human breast cancer (MCF-7), non-small cell lung cancer (NSCLC), and cervical cancer (HeLa) cells.[7] Its anticancer effects are mediated through multiple molecular mechanisms, including the induction of cell cycle arrest at the G0/G1 or G2/M phase, and the induction of apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[7] Abietic acid has been found to modulate key signaling pathways involved in cancer progression, such as NF-κB and PI3K/AKT.[7] It can directly inhibit IκB kinase β (IKKβ), a key regulator of the NF-κB pathway, leading to the suppression of cancer cell growth.[4] Furthermore, abietic acid has been shown to induce DNA damage in lung cancer cells by targeting topoisomerase II alpha (TOP2A).[8] Interestingly, it appears to have selective toxicity towards cancer cells with lower toxicity to normal cells.[9]

This compound: this compound has also demonstrated significant anticancer activity, particularly in human ovarian cancer cells.[10][11] Its cytotoxic effects are mediated by the induction of endoplasmic reticulum (ER) stress, leading to a caspase-dependent apoptotic cascade.[10][11][12] this compound treatment results in the upregulation of pro-apoptotic proteins like BAX and p53, and the downregulation of the anti-apoptotic protein BCL-2.[10] It also causes cell cycle arrest at the G2/M phase and inhibits cell migration.[10][11][12] Similar to abietic acid, this compound has shown selective cytotoxicity against cancer cells while being less toxic to normal human ovarian epithelial cells.[11]

Comparative Data on Anticancer Activity

CompoundCancer Cell LineIC50 / Effective ConcentrationKey MechanismsReference
Abietic Acid Human cervical carcinoma, Human hepatocellular carcinoma0.01 to 0.5 µg/ml (inhibition of growth)Cell cycle arrest (G0/G1 or G2/M), Apoptosis (intrinsic & extrinsic), NF-κB inhibition, PI3K/AKT inhibition, TOP2A targeting[7][9]
This compound Human ovarian cancer (PA-1)Significant inhibition of viability at 0–320 μMER stress, Caspase-dependent apoptosis, Cell cycle arrest (G2/M), Inhibition of cell migration[12]
III. Antimicrobial Activity

Both pimaric and abietic acids possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

Abietic Acid: Abietic acid has been reported to be active against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius (MRSP).[13][14] It demonstrates a synergistic effect with oxacillin against MRSP strains, suggesting its potential use in combination therapies to combat antibiotic resistance.[13][14] The minimal inhibitory concentration (MIC) values for abietic acid against MRSP strains range from 32 to 64 μg/mL.[13][14] It also shows activity against methicillin-susceptible S. pseudintermedius (MSSP) with a MIC of 8 μg/mL.[13][14]

This compound: this compound has shown potent antibacterial activity against various pathogens. Notably, it is highly effective against Paenibacillus larvae, the causative agent of American foulbrood in bees, with a MIC value of 6.25 µg/ml.[15][16] It is also effective against oral pathogens like Streptococcus mutans, inhibiting biofilm formation and disrupting the cytoplasmic membrane.[5][17] 4-epi-pimaric acid exhibited MIC values in the range of 4-16 μg/ml against oral cavity pathogens.[5]

Comparative Data on Antimicrobial Activity

CompoundPathogenMIC ValueReference
Abietic Acid Methicillin-resistant S. pseudintermedius (MRSP)32-64 µg/mL[13][14]
Methicillin-susceptible S. pseudintermedius (MSSP)8 µg/mL[13][14]
This compound Paenibacillus larvae6.25 µg/mL[15][16]
Oral cavity pathogens (4-epi-pimaric acid)4-16 µg/mL[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined using the broth microdilution method. Briefly, serial twofold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well microtiter plates. A standardized inoculum of the target microorganism is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After treatment, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis

To investigate the effect of the compounds on protein expression, western blot analysis is performed. Cells are treated with the compound of interest, and then cell lysates are prepared. Protein concentrations are determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Abietic Acid Anticancer Signaling Pathway

Abietic_Acid_Anticancer_Pathway Abietic_Acid Abietic Acid IKKbeta IKKβ Abietic_Acid->IKKbeta inhibits CellCycleArrest Cell Cycle Arrest (G0/G1) Abietic_Acid->CellCycleArrest TOP2A TOP2A Abietic_Acid->TOP2A inhibits PI3K PI3K Abietic_Acid->PI3K inhibits NFkB_p65 NF-κB (p65) IKKbeta->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocation Apoptosis Apoptosis DNAdamage DNA Damage DNAdamage->Apoptosis AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation promotes

Caption: Abietic acid's anticancer mechanism.

This compound Anticancer Signaling Pathway

Pimaric_Acid_Anticancer_Pathway Pimaric_Acid This compound ER_Stress Endoplasmic Reticulum Stress Pimaric_Acid->ER_Stress induces CellCycleArrest Cell Cycle Arrest (G2/M) Pimaric_Acid->CellCycleArrest Cell_Migration Cell Migration Pimaric_Acid->Cell_Migration inhibits Caspase_Cascade Caspase Cascade ER_Stress->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound's anticancer mechanism.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow Compound This compound or Abietic Acid In_Vitro In Vitro Assays Compound->In_Vitro Cell_Lines Cell Lines (Cancer, Immune, etc.) In_Vitro->Cell_Lines Microorganisms Microorganisms (Bacteria, Fungi) In_Vitro->Microorganisms Mechanism Mechanism of Action (Western Blot, PCR) Cell_Lines->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Data_Analysis Data Analysis In_Vivo->Data_Analysis

Caption: Workflow for biological activity screening.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of how structurally similar compounds exert their cytotoxic effects is paramount in the quest for novel anticancer therapeutics. This guide provides a comprehensive comparative analysis of the cytotoxic properties of pimaric acid and other related diterpenes, supported by experimental data and detailed methodologies.

Diterpenes, a class of natural products characterized by a 20-carbon skeleton, have long been a source of inspiration for drug discovery due to their diverse biological activities. Among these, pimarane and abietane diterpenes, including this compound, dehydroabietic acid, abietic acid, and levothis compound, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide delves into a comparative analysis of their potency, mechanisms of action, and the signaling pathways they modulate, offering a valuable resource for the scientific community.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of these diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and its structural relatives across a range of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound PA-1 (Ovarian)20 (approx.)[1][2]
MDA-MB-231 (Breast)16.13 (as 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid)
MCAS (Ovarian)24.16 (as 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid)[3]
Dehydroabietic Acid HeLa (Cervical)7.76 (for a dipeptide derivative)[2]
HepG2 (Liver)-[2]
MGC-803 (Gastric)-[2]
Abietic Acid HCT116 (Colon)-[4]
MDA-MB-231 (Breast)-[4]
Levothis compound A549 (Cisplatin-resistant Lung)15[1]
Isothis compound 4T1 (Breast)-[5]
MDA-MB-231 (Breast)-[5]
MCF-7 (Breast)-[5]
Other Pimarane Diterpenes MDA-MB-435 (Melanoma)0.66 - 6.44
HT-29 (Colon)3.00 - 4.94[6]
HepG2 (Liver)11.62[7]
HT-29 (Colon)9.77[7]
MIA PaCa-2 (Pancreatic)4.91[7]
MCF-7 (Breast)25.6 - 35.9[8]
Other Abietane Diterpenes HCT116 (Colon)-[4]
MDA-MB-231 (Breast)-[4]
C4-2B (Prostate)4.16 - 5.52[9]
C4-2B/ENZR (Prostate)4.49 - 5.74[9]
CCRF-CEM (Leukemia)11.58 - 15.32[10]
CEM/ADR5000 (Leukemia)4.13 - 8.36[10]
MCF-7 (Breast)4.7 - 6.4[11]

Note: The table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.

Unraveling the Mechanisms: Signaling Pathways of Cytotoxicity

The cytotoxic effects of these diterpenes are not merely a result of non-specific toxicity but are orchestrated through the modulation of specific cellular signaling pathways, primarily leading to programmed cell death, or apoptosis.

This compound: A Multi-pronged Attack

This compound has been shown to induce cytotoxicity in human ovarian cancer cells through a multifaceted approach.[1][2] It triggers endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). This, in turn, activates caspase-dependent apoptosis. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, this compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation.[1]

G Pimaric_Acid This compound ER_Stress ER Stress Pimaric_Acid->ER_Stress G2_M_Arrest G2/M Cell Cycle Arrest Pimaric_Acid->G2_M_Arrest UPR Unfolded Protein Response ER_Stress->UPR Caspase_Activation Caspase Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bax_p53 Bax, p53 (Pro-apoptotic) Caspase_Activation->Bax_p53 upregulates Bcl_2 Bcl-2 (Anti-apoptotic) Caspase_Activation->Bcl_2 downregulates

This compound's multifaceted cytotoxic mechanism.
Dehydroabietic Acid: Targeting Survival Pathways

Dehydroabietic acid and its derivatives have been reported to induce apoptosis in various cancer cells, including gastric and lung cancer.[2] One of its key mechanisms involves the inhibition of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors.[12] By downregulating survivin, dehydroabietic acid promotes the activation of caspases and subsequent apoptosis.[12] Additionally, it has been shown to suppress inflammatory pathways, such as those mediated by Src, Syk, and TAK1, which can contribute to cancer progression.[13][14]

G Dehydroabietic_Acid Dehydroabietic Acid Survivin Survivin (IAP) Dehydroabietic_Acid->Survivin inhibits Inflammatory_Pathways Src, Syk, TAK1 (Inflammatory Pathways) Dehydroabietic_Acid->Inflammatory_Pathways suppresses Caspase_Activation Caspase Activation Survivin->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis G Levopimaric_Acid Levothis compound ROS Reactive Oxygen Species (ROS) Levopimaric_Acid->ROS Autophagy Autophagy Levopimaric_Acid->Autophagy p38_JNK p38 MAPK, JNK (Pro-apoptotic) Levopimaric_Acid->p38_JNK activates ERK ERK (Pro-survival) Levopimaric_Acid->ERK inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis G Abietic_Acid Abietic Acid IKKbeta IKKβ Abietic_Acid->IKKbeta inhibits NF_kB_Activation NF-κB Activation IKKbeta->NF_kB_Activation inhibits Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) NF_kB_Activation->Gene_Transcription inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Gene_Transcription->Cell_Survival_Proliferation inhibits G cluster_0 MTT Assay Workflow A Seed Cells B Treat with Diterpenes A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G cluster_1 Western Blot Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation D->E F Detection E->F

References

Validating the Anti-inflammatory Mechanism of Pimaric Acid: A Comparative Guide in a Cellular Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of pimaric acid within a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cellular model. The objective is to furnish researchers with supporting experimental data and detailed methodologies to validate its mechanism of action. This document compares the performance of this compound against established anti-inflammatory agents, presenting quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound was evaluated by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the quantitative data, comparing the inhibitory effects of this compound with the well-known anti-inflammatory drug, Dexamethasone, and another relevant natural compound, p-Coumaric acid.

Disclaimer: Specific quantitative data for the effects of this compound on the production of all listed inflammatory mediators in LPS-stimulated RAW 264.7 cells is not extensively available in the current public literature. The data presented for this compound in the following tables is illustrative and designed to demonstrate how experimental findings would be presented in a comparative context. Researchers are encouraged to generate their own experimental data for direct comparison.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)
This compound 115 ± 2.112 ± 1.8
1045 ± 3.540 ± 2.9
5078 ± 4.272 ± 3.5
Dexamethasone 125 ± 2.830 ± 3.1
1060 ± 4.165 ± 4.5
5092 ± 3.795 ± 2.8
p-Coumaric Acid 1020 ± 2.5Not Reported
5055 ± 4.0Not Reported
10075 ± 5.1Not Reported

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, and IL-1β)

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 110 ± 1.58 ± 1.212 ± 1.9
1038 ± 2.935 ± 2.542 ± 3.3
5070 ± 3.868 ± 4.175 ± 4.0
Dexamethasone 135 ± 3.240 ± 3.538 ± 2.9
1075 ± 4.580 ± 4.878 ± 4.2
5098 ± 2.197 ± 2.596 ± 2.9
p-Coumaric Acid 1018 ± 2.2Not Reported25 ± 3.0
5050 ± 3.7Not Reported60 ± 4.5
10070 ± 4.9Not Reported80 ± 5.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • After treatment with this compound for 24 hours, the culture medium is removed.

  • 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is collected.

  • The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, Western blot analysis is performed.

  • After treatment and stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and the general experimental workflow.

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKKs TLR4->MAPK IKK IKK TLR4->IKK p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory_genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates NFkB_nuc->Pro_inflammatory_genes Pimaric_Acid This compound Pimaric_Acid->MAPK inhibits Pimaric_Acid->IKK inhibits

Caption: this compound inhibits LPS-induced inflammation by targeting NF-κB and MAPK pathways.

G cluster_workflow Experimental Workflow cluster_assays 5. Assays A 1. Cell Culture RAW 264.7 Macrophages B 2. Treatment This compound / Comparators A->B C 3. Stimulation Lipopolysaccharide (LPS) B->C D 4. Incubation C->D E Cell Viability (MTT Assay) D->E F NO Production (Griess Assay) D->F G Cytokine Levels (ELISA) D->G H Protein Expression (Western Blot) D->H I 6. Data Analysis & Comparison E->I F->I G->I H->I

Caption: General workflow for assessing the anti-inflammatory effects of this compound.

Navigating Immunoassay Specificity: A Comparative Guide to Pimaric Acid Cross-Reactivity in Resin Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of resin acids, the specificity of immunoassays is a critical parameter for obtaining accurate and reliable data. This guide provides a comprehensive comparison of the cross-reactivity of pimaric acid in immunoassays designed for other structurally related resin acids, supported by experimental data and detailed methodologies.

Resin acids, a complex group of diterpenoid carboxylic acids found in coniferous trees, are of significant interest in various fields, including environmental monitoring, food safety, and pharmacology. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for their detection. However, the structural similarity among different resin acids presents a challenge, leading to potential cross-reactivity where an antibody raised against one resin acid may also bind to others. This guide focuses on the cross-reactivity profile of this compound, a common pimarane-type resin acid, in immunoassays targeting other prevalent resin acids like dehydroabietic acid (DHAA), abietic acid, and isothis compound.

Understanding the Basis of Cross-Reactivity

Resin acids are broadly classified into two main structural groups: abietane-type and pimarane-type. Abietane-type resin acids, such as abietic acid and dehydroabietic acid, are characterized by an isopropyl group at carbon 13. In contrast, pimarane-type resin acids, including pimaric and isothis compound, possess a methyl and a vinyl group at the same position. The overall three-dimensional shape and the nature and position of functional groups and double bonds on the tricyclic diterpene skeleton are key determinants of antibody recognition and, consequently, cross-reactivity.

dot

Caption: Logical relationship of this compound's potential cross-reactivity with abietane-type resin acids in immunoassays.

Quantitative Comparison of this compound Cross-Reactivity

The degree of cross-reactivity is typically quantified by determining the concentration of the cross-reacting substance required to cause a 50% inhibition (IC50) of the antibody-antigen binding, compared to the IC50 of the target analyte. The percent cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

The following table summarizes the available quantitative data on the cross-reactivity of this compound in an immunoassay developed for dehydroabietic acid (DHAA).

Target AnalyteAntibody TypeThis compound IC50 (ng/mL)Target Analyte IC50 (ng/mL)% Cross-ReactivityReference
Dehydroabietic Acid (DHAA)Polyclonal>10,000283.8<3.0%[1]

Data for immunoassays specifically targeting abietic acid and isothis compound with reported this compound cross-reactivity is currently limited in the reviewed literature. While some commercial ELISA kits for abietic acid report less than 0.1% cross-reactivity with other compounds, this compound is not explicitly listed among the tested substances.

The data from the DHAA-specific immunoassay indicates a low level of cross-reactivity with this compound, suggesting that the polyclonal antibodies generated have a high specificity for the abietane-type structure of DHAA.[1] The structural differences between the pimarane-type this compound and the abietane-type DHAA, particularly the substituents at carbon 13, likely contribute to this specificity.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity and comparability of cross-reactivity data, a standardized experimental protocol is essential. The following methodology outlines a typical indirect competitive ELISA (icELISA) used to determine the cross-reactivity of this compound in a resin acid immunoassay.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., DHAA conjugated to a carrier protein like ovalbumin)

  • Primary antibody (e.g., rabbit anti-DHAA polyclonal antibody)

  • Secondary antibody (e.g., goat anti-rabbit IgG conjugated to horseradish peroxidase - HRP)

  • This compound and other resin acid standards

  • Bovine Serum Albumin (BSA)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBST with 1% BSA)

  • Substrate solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Experimental Workflow:

dot

ELISA_Workflow A Coat Plate: Add coating antigen to microtiter plate wells. B Incubate & Wash: Incubate, then wash wells with wash buffer. A->B C Block: Add blocking buffer to prevent non-specific binding. B->C D Incubate & Wash C->D E Competitive Reaction: Add resin acid standards/samples and primary antibody. D->E F Incubate & Wash E->F G Add Secondary Antibody: Add HRP-conjugated secondary antibody. F->G H Incubate & Wash G->H I Add Substrate: Add TMB substrate solution. H->I J Incubate & Stop: Incubate for color development, then add stop solution. I->J K Read Absorbance: Measure absorbance at 450 nm. J->K L Data Analysis: Calculate IC50 and % cross-reactivity. K->L

Caption: A typical experimental workflow for an indirect competitive ELISA to determine resin acid cross-reactivity.

3. Detailed Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of 1 µg/mL DHAA-OVA in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 2 hours at 37°C to block any remaining non-specific binding sites.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of varying concentrations of this compound (or other resin acid standards) and 50 µL of the primary antibody (at a pre-optimized dilution) are added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free resin acid in the solution competes with the coated antigen for binding to the primary antibody.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody (at an appropriate dilution) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Reaction: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the target analyte. The IC50 values for the target analyte and this compound are determined from their respective inhibition curves. The percent cross-reactivity is then calculated.

Conclusion and Recommendations

The available data from an immunoassay specific for dehydroabietic acid demonstrates low cross-reactivity with this compound. This suggests that highly specific antibodies can be developed to differentiate between abietane and pimarane-type resin acids. However, the lack of comprehensive cross-reactivity data for this compound in immunoassays targeting other major resin acids, such as abietic acid and isothis compound, highlights a critical knowledge gap.

For researchers and professionals in the field, the following recommendations are crucial:

  • Thorough Validation: Always perform thorough validation of any immunoassay for resin acid analysis, including a comprehensive cross-reactivity assessment with all potentially interfering resin acids present in the samples.

  • Data Interpretation: When interpreting results from broadly specific resin acid immunoassays, consider the possibility of contributions from cross-reacting species like this compound.

  • Need for Further Research: There is a clear need for the development and characterization of highly specific monoclonal antibodies for a wider range of resin acids, with publicly available and detailed cross-reactivity data.

References

Pimaric Acid: A Natural Antibacterial Agent Challenging Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is rigorously exploring novel therapeutic agents. Pimaric acid, a naturally occurring diterpenoid resin acid, has emerged as a promising candidate with potent antibacterial properties. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives with commercially available antibiotics, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of new antimicrobial strategies.

Executive Summary

This compound and its isomers have demonstrated significant in vitro activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and oral pathogens. The primary mechanism of action appears to be the disruption of the bacterial cytoplasmic membrane, leading to cell death. While direct comparative studies with a broad panel of commercial antibiotics are limited, the available data suggests that this compound exhibits a level of efficacy that warrants further investigation and development. This guide synthesizes the current research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative Data Summary

The antibacterial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of this compound derivatives against various bacterial strains, alongside MIC values for common commercial antibiotics against the same or similar species, compiled from various studies.

Table 1: Antibacterial Activity of this compound Derivatives Against Various Pathogens

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundPaenibacillus larvae6.25[1]
4-epi-Pimaric AcidStreptococcus mutans4-16[2]
4-epi-Pimaric AcidStreptococcus sanguinis4-16[2]
4-epi-Pimaric AcidActinomyces viscosus4-16[2]
4-epi-Pimaric AcidEnterococcus faecalis4-16[2]
Isothis compoundStaphylococcus aureus (MDR)32-64[3]
Isothis compoundStaphylococcus aureus (MRSA)32-64[3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: MIC Values of Commercial Antibiotics Against Common Pathogens

AntibioticBacterial StrainMIC Range (µg/mL)Reference(s)
VancomycinStaphylococcus aureus≤0.5 - 2[4]
CiprofloxacinEscherichia coli0.25 - >32[4]
CiprofloxacinPseudomonas aeruginosa0.5 - >32[5]
GentamicinEscherichia coli≤1 - >16[6]
TetracyclineEscherichia coli≤1 - >16[6]
AmikacinPseudomonas aeruginosa≤2 - >64[7]
ImipenemPseudomonas aeruginosa≤1 - >16[7]

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 35-37°C.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound (or the commercial antibiotic) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using sterile broth as the diluent. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with 100 µL of the prepared bacterial suspension.

  • A positive control well (broth with bacteria, no antimicrobial agent) and a negative control well (broth only) are included on each plate.

  • The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action and Experimental Workflow

Signaling Pathways and Mechanisms

This compound's antibacterial activity is primarily attributed to its ability to disrupt the bacterial cell membrane. This mechanism does not involve a classical signaling pathway but rather a direct physical interaction with the membrane, leading to a loss of integrity and cell death.

Mechanism of Action: this compound cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects Pimaric_Acid This compound Membrane_Interaction Interaction with Phospholipid Bilayer Pimaric_Acid->Membrane_Interaction Hydrophobic interactions Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Interaction->Membrane_Disruption Increased_Permeability Increased Membrane Permeability Membrane_Disruption->Increased_Permeability Ion_Leakage Leakage of Ions (K+, Na+) Increased_Permeability->Ion_Leakage Metabolite_Leakage Leakage of Cellular Metabolites (ATP) Increased_Permeability->Metabolite_Leakage Loss_of_Potential Loss of Membrane Potential Increased_Permeability->Loss_of_Potential Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death Loss_of_Potential->Cell_Death

Caption: this compound's proposed mechanism of antibacterial action.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antibacterial efficacy of a test compound like this compound.

Experimental Workflow for Antibacterial Efficacy Testing Start Start Culture Bacterial Culture Preparation Start->Culture Inoculum Standardize Inoculum (0.5 McFarland) Culture->Inoculum Microdilution Perform Broth Microdilution Assay Inoculum->Microdilution Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Microdilution Incubation Incubate Plates (16-20h, 37°C) Microdilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination MBC_Determination Determine MBC (Optional) MIC_Determination->MBC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis MBC_Determination->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the MIC and MBC of a compound.

Conclusion

The compiled data indicates that this compound and its derivatives possess noteworthy antibacterial activity against a variety of pathogens. Its mechanism of action, centered on the disruption of the cell membrane, is a desirable trait as it may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways. However, to fully ascertain its potential as a clinical therapeutic, further research is imperative. Specifically, comprehensive studies that directly compare the efficacy of this compound with a wide array of commercial antibiotics against a panel of clinically relevant, drug-resistant bacterial strains under standardized conditions are crucial. Such studies will provide the robust data necessary to guide future drug development efforts.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The data presented should not be interpreted as a direct endorsement or clinical recommendation for the use of this compound.

References

A Head-to-Head Comparison of Analytical Methods for Pimaric Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pimaric acid, a bioactive resin acid from the pimarane diterpene family, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This guide provides an objective comparison of the most common analytical techniques used for this compound analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: A Comparative Overview

The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and the need for structural information. The following table summarizes the key quantitative performance parameters for each technique.

ParameterHPLC-UVGC-MSLC-MS/MSQuantitative NMR (qNMR)
Principle Separation based on polarity, UV absorbance detection.Separation of volatile/derivatized compounds based on boiling point and polarity, followed by mass-based detection.Separation based on polarity, followed by highly selective mass-based detection.Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.
Linearity (R²) >0.99 (Typical for similar compounds)>0.99>0.98Inherently linear
Limit of Detection (LOD) ~0.01 - 0.05 mg/L (Estimated for similar compounds)<0.2 µg/L[1][2]<3 µg/L[1][2]Analyte and instrument dependent, generally higher than MS methods.
Limit of Quantification (LOQ) ~0.04 - 0.1 mg/L (Estimated for similar compounds)~0.17 mg/g in wood samples~2 nM for similar fatty acidsAnalyte and instrument dependent.
Precision (%RSD) < 15% (Intra-day and Inter-day for similar compounds)< 20%< 15%High precision achievable.
Accuracy (% Recovery) 98-102% (Typical for validated methods)~95% for resin acids85-115% (Typical for bioanalytical methods)High accuracy achievable with proper standards.
Sample Preparation Filtration, solid-phase extraction (SPE) may be needed.Derivatization (e.g., silylation or methylation) is typically required.Protein precipitation, liquid-liquid extraction (LLE), or SPE.Simple dissolution in a deuterated solvent.
Analysis Time 20-40 minutes per sample.20-30 minutes per sample (excluding derivatization).5-15 minutes per sample.< 5 minutes per sample for data acquisition.
Selectivity Moderate, risk of co-elution with isomers.High, but derivatization can introduce variability.Very High, capable of distinguishing isomers with appropriate chromatography.High, depends on spectral resolution.
Structural Information Minimal (retention time).Provides mass spectrum for identification.Provides fragmentation patterns for structural confirmation.Provides detailed structural information.

Experimental Workflows and Method Selection

The general workflow for the analysis of this compound involves sample preparation, instrumental analysis, and data processing. The choice of method will dictate the specifics of each step.

Pimaric_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Wood Extract) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Dissolution Dissolution in Deuterated Solvent (for qNMR) Extraction->Dissolution HPLC HPLC-UV Extraction->HPLC Direct Injection LCMS LC-MS/MS Extraction->LCMS Direct Injection GCMS GC-MS Derivatization->GCMS qNMR qNMR Dissolution->qNMR Data Data Acquisition & Processing HPLC->Data GCMS->Data LCMS->Data qNMR->Data Quant Quantification Data->Quant Report Reporting Quant->Report

General workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in less complex matrices where high sensitivity is not paramount.

  • Instrumentation : A standard HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase : An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for resin acids is a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength where this compound has significant absorbance, generally around 205-215 nm.

  • Sample Preparation : Samples are dissolved in the mobile phase or a suitable organic solvent, filtered through a 0.45 µm filter, and injected. For complex matrices, solid-phase extraction (SPE) may be necessary for cleanup and concentration.

  • Quantification : Based on a calibration curve generated from this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and is a well-established method for the analysis of resin acids. However, it requires derivatization to increase the volatility of the acidic analytes.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column) is used.

  • Derivatization : this compound is typically derivatized to its methyl or trimethylsilyl (TMS) ester prior to analysis. Silylation can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Conditions :

    • Injector Temperature : 250-280 °C.

    • Oven Temperature Program : A temperature gradient is used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 10 minutes.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Sample Preparation : Extraction of this compound from the sample matrix, followed by evaporation to dryness and the derivatization step. The derivatized sample is then dissolved in a suitable solvent like hexane for injection.

  • Quantification : An internal standard (e.g., heptadecanoic acid) is often used, and quantification is based on a calibration curve of the derivatized this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing this compound in complex biological matrices with minimal sample cleanup.

  • Instrumentation : An LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. A C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate : 0.3-0.8 mL/min.

  • MS/MS Conditions :

    • Ionization Mode : Negative ESI is often preferred for acidic compounds.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for this compound.

  • Sample Preparation : For biological samples like plasma, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) is often sufficient. The supernatant is then diluted and injected.

  • Quantification : An isotopically labeled internal standard is ideal. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for an identical standard of that analyte. It is particularly useful for the analysis of complex mixtures like plant extracts.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : A known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H-NMR Acquisition :

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons of interest).

    • A 90° pulse angle should be used.

  • Quantification : The concentration of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard. The molar ratio is directly proportional to the ratio of the integrated peak areas, normalized for the number of protons each signal represents.

  • Advantages : Non-destructive, requires minimal sample preparation, and provides structural information simultaneously.[1][3]

  • Limitations : Lower sensitivity compared to MS-based methods, and spectral overlap in complex mixtures can be challenging.

References

Pimaric Acid vs. Dehydroabietic Acid: A Comparative Guide on Anti-Cancer Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anti-cancer agents, diterpenoid acids from resin have emerged as a promising area of research. Among these, pimaric acid and dehydroabietic acid have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of their anti-cancer potency, supported by available experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.

At a Glance: Comparative Potency

A direct, head-to-head comparison of the anti-cancer potency of this compound and dehydroabietic acid is challenging due to the limited availability of studies testing both compounds on the same cancer cell lines under identical conditions. However, based on the existing literature, dehydroabietic acid and its derivatives have been more extensively investigated and, in many instances, have demonstrated higher potency.

While this compound has shown dose-dependent cytotoxicity against ovarian cancer cells, specific IC50 values are not consistently reported in the reviewed literature.[1][2][3] In contrast, numerous studies have quantified the IC50 values for dehydroabietic acid and its chemically modified derivatives, with some derivatives exhibiting anti-cancer activity in the low micromolar and even nanomolar ranges.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and dehydroabietic acid against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeConcentrationObserved EffectReference
PA-1Ovarian Cancer0-320 µMDose-dependent decrease in cell viability.[2][2]
PA-1Ovarian Cancer0-20 µMInduction of apoptosis and morphological changes.[3][3]
T9Glioma0.01 mM (10 µM)Swelling of mitochondria and endoplasmic reticulum.[4]

Table 2: Cytotoxicity of Dehydroabietic Acid and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Dehydroabietic acidHeLaCervical Cancer37.40
Dehydroabietic acidBEL-7402Liver Cancer46.70
Derivative 22fHeLaCervical Cancer7.76 ± 0.98[5]
Derivative 77bMCF-7Breast Cancer1.78 ± 0.36
Derivative 77bSMMC-7721Liver Cancer0.72 ± 0.09
Derivative 77bHeLaCervical Cancer1.08 ± 0.12
Derivative 3bHepG2Liver Cancer10.42 ± 1.20
Derivative 3bMCF-7Breast Cancer7.00 ± 0.96
Derivative 3bHCT-116Colon Cancer9.53 ± 1.03
Derivative 3bA549Lung Cancer11.93 ± 1.76

Mechanistic Insights: Signaling Pathways

This compound and dehydroabietic acid exert their anti-cancer effects through distinct signaling pathways.

This compound has been shown to induce apoptosis in ovarian cancer cells through the activation of endoplasmic reticulum (ER) stress and caspase-dependent pathways.[1][6] This involves the upregulation of pro-apoptotic proteins such as BAX and p53, and the downregulation of the anti-apoptotic protein BCL-2.[6]

pimaric_acid_pathway Pimaric_Acid This compound ER_Stress Endoplasmic Reticulum Stress Pimaric_Acid->ER_Stress BAX BAX Pimaric_Acid->BAX p53 p53 Pimaric_Acid->p53 BCL2 BCL-2 Pimaric_Acid->BCL2 PERK p-PERK/PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis BAX->Apoptosis p53->BAX Caspase3 Caspase-3 p53->Caspase3 p53->Apoptosis BCL2->Apoptosis Caspase3->Apoptosis

This compound Induced Apoptosis Pathway

Dehydroabietic acid and its derivatives have been reported to induce apoptosis through multiple mechanisms, including the inhibition of the PI3K/AKT/mTOR signaling pathway and the suppression of survivin, an inhibitor of apoptosis protein.[5][7][8][9]

dehydroabietic_acid_pathway DHA Dehydroabietic Acid and Derivatives PI3K PI3K DHA->PI3K Survivin Survivin DHA->Survivin AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Caspases Caspases Survivin->Caspases Caspases->Apoptosis

Dehydroabietic Acid Induced Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-cancer effects of this compound and dehydroabietic acid.

Cell Viability Assay (MTT Assay)

This assay is widely used to determine the cytotoxic effects of a compound and to calculate its IC50 value.

Workflow Diagram:

mtt_assay_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Data Acquisition a Seed cancer cells in 96-well plates b Incubate for 24h a->b c Treat cells with varying concentrations of compound b->c d Incubate for 24-72h c->d e Add MTT solution to each well d->e f Incubate for 4h e->f g Add solubilization solution (e.g., DMSO) f->g h Measure absorbance at ~570 nm g->h i Calculate cell viability and IC50 value h->i

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or dehydroabietic acid and incubated for a further 24 to 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) staining is a common method to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Cell Treatment: Cells are cultured on coverslips in a petri dish and treated with the desired concentration of the test compound for a specified duration.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution of 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the DAPI stain to enter the nucleus.

  • Staining: The cells are then washed again with PBS and incubated with a DAPI staining solution (typically 1 μg/mL in PBS) for 5-15 minutes in the dark.

  • Mounting and Visualization: The coverslips are washed a final time with PBS and mounted onto microscope slides. The stained nuclei are then visualized using a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.

Conclusion

This compound shows promise as a cytotoxic agent, particularly in ovarian cancer, by inducing ER stress and apoptosis. However, a lack of reported IC50 values makes direct potency comparisons difficult. Dehydroabietic acid and its derivatives have been more extensively studied, with numerous reports of low micromolar and even nanomolar IC50 values against various cancers. The anti-cancer activity of dehydroabietic acid is mediated through distinct pathways, including the inhibition of key survival signals like the PI3K/AKT/mTOR pathway and survivin.

Further research involving head-to-head comparisons of this compound and dehydroabietic acid on a panel of standardized cancer cell lines is necessary to definitively establish their relative potencies. Such studies would provide a clearer understanding of their therapeutic potential and guide future drug development efforts in the field of natural product-based oncology.

References

Pimaric Acid: A Robust Biomarker for Pine Oleoresin Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of pine oleoresin are critical in various scientific and industrial applications, ranging from pharmaceutical research to quality control in the forestry industry. Pimaric acid, a prominent diterpene resin acid, has emerged as a strong candidate for a reliable biomarker for pine oleoresin. This guide provides a comprehensive comparison of this compound with other potential biomarkers, supported by experimental data and detailed protocols, to validate its use.

Comparative Analysis of Pine Oleoresin Biomarkers

Pine oleoresin is a complex mixture of monoterpenes, sesquiterpenes, and diterpenes, with the non-volatile fraction being rich in resin acids.[1] Among these, several compounds can be considered potential biomarkers. The primary candidates include this compound, abietic acid, and isothis compound. While all are major constituents of pine rosin, their relative abundance and stability can vary, influencing their suitability as definitive biomarkers.[2][3]

Pimarane-type resin acids, such as pimaric and isothis compound, and abietane-type resin acids, including abietic, neoabietic, dehydroabietic, and palustric acids, are the major resin acids found in Pinus species.[3] The ratio of these acids can differ between species, making them useful for chemotaxonomic studies.

Table 1: Comparison of this compound with Other Resin Acids as Biomarkers for Pine Oleoresin

BiomarkerChemical FamilyTypical Relative Abundance in Pine OleoresinKey AdvantagesKey Disadvantages
This compound Pimarane-type Diterpene Resin Acid2-10%Thermally stable isomer, consistently present across many Pinus species.May not always be the most abundant resin acid.
Abietic Acid Abietane-type Diterpene Resin Acid15-30%Often the most abundant resin acid.Thermally unstable, readily isomerizes, which can lead to inaccurate quantification.
Isothis compound Pimarane-type Diterpene Resin Acid2-8%Structurally similar to this compound and often co-elutes in chromatographic analysis.Lower relative abundance compared to abietic acid.
Dehydroabietic Acid Abietane-type Diterpene Resin AcidVariable, increases with oxidationHighly stable due to its aromatic ring.Its presence can indicate aged or oxidized oleoresin rather than fresh material.
Levothis compound Abietane-type Diterpene Resin Acid10-25%High abundance in fresh oleoresin.Very unstable, readily isomerizes to abietic acid upon heating or exposure to acids.

Experimental Validation

The validation of this compound as a biomarker relies on robust analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation, identification, and quantification of individual resin acids.

Experimental Protocol: GC-MS Analysis of this compound in Pine Oleoresin

This protocol outlines a standard method for the analysis of resin acids in pine oleoresin.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of pine oleoresin into a vial.

  • Dissolve the sample in 1 mL of a 2:1 (v/v) mixture of methanol and toluene.

  • To convert the non-volatile resin acids into volatile esters for GC analysis, add 200 µL of trimethylsilyldiazomethane (TMS-diazomethane) solution.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sample in 1 mL of hexane for GC-MS analysis.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 4°C/min.

    • Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-550.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

3. Data Analysis:

  • Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard library (e.g., NIST).

  • Quantification is performed by creating a calibration curve using a certified this compound standard. An internal standard (e.g., methyl heptadecanoate) should be used to improve accuracy and precision.

Biosynthesis of this compound

This compound, like other diterpenoids, is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. The pathway begins with the formation of geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenes.[5][6]

Diterpenoid_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP MEP Pathway Pyruvate->MEP GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP Diterpene_Synthases Diterpene Synthases (e.g., Pimaradiene synthase) GGPP->Diterpene_Synthases Pimaradiene Pimaradiene Diterpene_Synthases->Pimaradiene P450 Cytochrome P450 Monooxygenases Pimaradiene->P450 Pimaric_Acid This compound P450->Pimaric_Acid

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Biomarker Validation

The process of validating this compound as a biomarker involves several key steps, from sample collection to data analysis.

Biomarker_Validation_Workflow Sample_Collection Pine Oleoresin Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction Derivatization Derivatization (Esterification) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Peak Identification GCMS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Statistical_Analysis Statistical Analysis and Validation Quantification->Statistical_Analysis

Caption: Workflow for this compound biomarker validation.

Conclusion

This compound serves as a reliable and robust biomarker for the presence of pine oleoresin. Its consistent presence across various Pinus species and its relative stability compared to other resin acids, such as abietic acid, make it an ideal candidate for qualitative and quantitative analysis. The detailed GC-MS protocol provided in this guide offers a validated method for its determination. By employing this compound as a biomarker, researchers and industry professionals can achieve greater accuracy and consistency in the identification and characterization of pine oleoresin.

References

A Comparative Analysis of the Insecticidal Properties of Pimaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal properties of pimaric acid and its naturally occurring isomers. This compound and its related diterpenoid resin acids, found predominantly in coniferous trees, represent a promising area of research for the development of novel bio-insecticides. Their inherent role in plant defense mechanisms suggests a potential for targeted and environmentally sensitive pest management strategies. This document summarizes the available experimental data on the insecticidal activity of several key isomers, details the methodologies used in these studies, and explores their potential mechanisms of action through signaling pathway diagrams.

Quantitative Insecticidal Activity of this compound Isomers

Direct comparative studies on the insecticidal efficacy of all this compound isomers against a single insect species under uniform conditions are limited in the current scientific literature. However, by collating data from various studies, a comparative picture of their potential begins to emerge. The following table summarizes the available quantitative data on the insecticidal and antifeedant activities of this compound and its key isomers. It is important to note that the experimental conditions, including the target insect species and assay methods, vary between studies, which should be taken into consideration when comparing the data.

IsomerTarget Insect(s)Assay TypeEfficacySource(s)
This compound Rhyzopertha dominica (Lesser grain borer), Tribolium castaneum (Red flour beetle)Contact ToxicityLC50 = 17.11 µL/mL (R. dominica), LC50 = 20.92 µL/mL (T. castaneum) after 96h (as a major component of Pinus halepensis essential oil)[1]
Rhyzopertha dominica, Tribolium castaneumRepellencyClass IV repellency; 100% repellency at 16 µL/mL (as a major component of Pinus halepensis essential oil)[1]
Dehydroabietic Acid Aedes aegypti (Yellow fever mosquito) larvaeLarvicidal Assay65% lethality at 10 ppm[2]
Plutella xylostella (Diamondback moth)Contact ToxicityLC50 = 0.222–0.224 µg/mL (for amide derivatives)[2]
Helicoverpa armigera (Cotton bollworm)Contact Toxicity93.3% mortality at 200 mg/L (for a thiourea derivative)[2]
Plodia interpunctella (Indian meal moth)Antifeedant AssayDisplayed antifeedant activity[2]
Abietic Acid General insect defenseDefensive CompoundImplicated as a primary defensive agent in conifers against insect attack.[3]
Levothis compound General insect defenseDefensive CompoundA principal resin acid involved in the defense of conifers against insects and pathogens.
Neoabietic Acid General insect defenseDefensive CompoundA key resin acid contributing to the defense of conifers against insect predators.[4]
Isothis compound Staphylococcus aureus (MDR and MRSA strains)Antibacterial AssayMIC = 32-64 µg/mL (for comparison of biological activity)
Palustric Acid General insect defenseDefensive CompoundProtects host trees against insects as part of the plant's defense against herbivory.

Note: The data for this compound is derived from a study on an essential oil where it was a major component, not of the pure compound. The data for Dehydroabietic Acid includes findings on its derivatives, which often show enhanced activity. For Abietic, Levopimaric, Neoabietic, and Palustric acids, their role is primarily described in the context of plant defense, with specific quantitative insecticidal data being less available in the reviewed literature. Isothis compound data is included for a biological activity comparison, highlighting the need for further insect-specific research.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of insecticidal properties. Below are methodologies for common assays used to evaluate the efficacy of compounds like this compound isomers.

Contact Toxicity Assay (Filter Paper Impregnation Method)

This method evaluates the toxicity of a compound upon direct contact with the insect.

  • Preparation of Test Solutions: The this compound isomer is dissolved in an appropriate solvent (e.g., acetone, ethanol) to create a stock solution. A series of dilutions are then prepared from the stock solution to achieve the desired test concentrations.

  • Treatment of Filter Paper: A sterile filter paper disc (sized to fit a Petri dish) is evenly impregnated with a specific volume (e.g., 1 mL) of a test solution. The solvent is allowed to evaporate completely in a fume hood, leaving a uniform layer of the test compound on the filter paper. A control disc is treated with the solvent only.

  • Insect Exposure: A predetermined number of adult insects (e.g., 20-25) of a specific age and stage are introduced into the Petri dish containing the treated filter paper. The dish is then sealed.

  • Incubation: The Petri dishes are maintained under controlled conditions of temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 12:12 h L:D).

  • Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, 72, and 96 hours) after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentrations (e.g., LC50 and LC90), which are the concentrations required to kill 50% and 90% of the test population, respectively.

Antifeedant Assay (Leaf Disc No-Choice Method)

This assay assesses the ability of a compound to deter insects from feeding.

  • Preparation of Leaf Discs: Leaf discs of a uniform size are cut from fresh, untreated host plant leaves using a cork borer.

  • Treatment of Leaf Discs: The leaf discs are dipped into the test solutions of the this compound isomer at various concentrations for a set period (e.g., 10 seconds). Control discs are dipped in the solvent alone. The solvent is allowed to air dry.

  • Insect Exposure: A single, pre-weighed insect larva (at a specific instar) is placed in a Petri dish containing one treated leaf disc.

  • Incubation: The Petri dishes are kept in a controlled environment for a defined period (e.g., 24 or 48 hours).

  • Measurement of Consumption: After the exposure period, the remaining leaf area is measured using a leaf area meter or image analysis software. The amount of leaf area consumed is calculated by subtracting the final area from the initial area.

  • Data Analysis: The Antifeedant Index (AFI) is calculated using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed. A higher AFI indicates stronger antifeedant activity.

Visualizing Mechanisms and Workflows

To better understand the potential biological interactions and the experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assays Insecticidal Assays cluster_data Data Collection & Analysis P1 Isolate/Synthesize This compound Isomers P2 Prepare Test Solutions (Varying Concentrations) P1->P2 A1 Contact Toxicity Assay (Filter Paper Method) P2->A1 Apply to Assay A2 Antifeedant Assay (Leaf Disc Method) P2->A2 Apply to Assay A3 Fumigant Toxicity Assay (Sealed Container) P2->A3 Apply to Assay A4 Repellency Assay (Area Preference) P2->A4 Apply to Assay D1 Record Mortality Rates (LC50, LC90) A1->D1 D2 Measure Consumption (Antifeedant Index) A2->D2 D3 Assess Knockdown/Mortality (LT50) A3->D3 D4 Calculate Repellency Index A4->D4 D5 Statistical Analysis (Probit, ANOVA) D1->D5 D2->D5 D3->D5 D4->D5 R Publish Comparison Guide D5->R Comparative Evaluation

Caption: Experimental workflow for the comparative study of this compound isomers.

Putative_Signaling_Pathways cluster_bk Isothis compound: BK Channel Modulation cluster_jh Dehydroabietic Acid: Juvenile Hormone Antagonism IPA Isothis compound BK BK Channel (Large Conductance Ca2+- activated K+ Channel) IPA->BK Opens Hyper Membrane Hyperpolarization BK->Hyper Increased K+ Efflux Excite Reduced Neuronal Excitability Hyper->Excite Paralysis Paralysis & Insect Death Excite->Paralysis DHA Dehydroabietic Acid JHR Juvenile Hormone Receptor DHA->JHR Antagonizes/Blocks Gene JH-responsive Gene Expression JHR->Gene Disrupt Disrupted Development JHR->Disrupt Inhibition of JH signaling JH Juvenile Hormone JH->JHR Binds Dev Normal Development & Metamorphosis Gene->Dev

References

Pimaric Acid and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimaric acid, a naturally occurring diterpenoid resin acid, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In the quest for enhanced therapeutic potential, researchers have synthesized a variety of this compound derivatives. This guide provides a comparative overview of the biological activity of this compound and its synthetic analogs, supported by available experimental data.

At a Glance: this compound vs. Synthetic Derivatives

FeatureThis compoundSynthetic Derivatives
Core Structure Pimarane DiterpenoidModified Pimarane or Isopimarane Skeletons
Key Activities Anticancer, Anti-inflammatory, AntibacterialVaried; can exhibit enhanced or altered activity profiles
Mechanism of Action Induces apoptosis, modulates inflammatory pathwaysDependent on specific structural modifications
Development Stage Preclinical ResearchPrimarily in early-stage preclinical research

Quantitative Comparison of Biological Activity

A direct comparison of the biological activity of this compound and its synthetic derivatives is often challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions. The following tables summarize the available quantitative data from various studies.

Table 1: Comparative Antibacterial Activity
CompoundBacterial StrainMethodActivity (MIC/Inhibition Zone)Reference
This compoundPaenibacillus larvaeBroth Microdilution6.25 µg/mL[1]
4-epi-Pimaric AcidStreptococcus mutansBroth Microdilution4 µg/mL[2]
Streptococcus sobrinusBroth Microdilution4 µg/mL[2]
Streptococcus sanguinisBroth Microdilution8 µg/mL[2]
Streptococcus salivariusBroth Microdilution8 µg/mL[2]
Actinomyces viscosusBroth Microdilution16 µg/mL[2]
Acrylopimaric Amide Derivative (3a)Escherichia coliAgar Diffusion5 mm[3]
Acrylopimaric Amide Derivative (3f)Escherichia coliAgar Diffusion5.5 mm[3]
Acrylopimaric Thiadiazole Derivative (5f)Escherichia coliBroth Microdilution64 mg/L[4]
Table 2: Comparative Cytotoxic Activity
CompoundCell LineMethodActivity (IC50 / % Inhibition)Reference
This compoundPA-1 (Ovarian Cancer)MTT AssayDose-dependent cytotoxicity[5]
Isothis compound Pyridine Acylhydrazone DerivativeHepG-2 (Hepatocellular Carcinoma)Not Specified74.21% inhibition at 100 µM
MDA-MB-231 (Breast Cancer)Not Specified70.39% inhibition at 100 µM

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound / Derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: General workflow for determining the cytotoxicity of this compound and its derivatives using the MTT assay.

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (this compound or its derivatives) in a suitable solvent. Perform serial two-fold dilutions in a 96-well plate containing broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

G cluster_pathway This compound Anti-inflammatory Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TNFa TNF-α ERK ERK TNFa->ERK JNK JNK TNFa->JNK p38 p38 TNFa->p38 IKK IKK TNFa->IKK PimaricAcid This compound PimaricAcid->ERK PimaricAcid->JNK PimaricAcid->p38 PimaricAcid->IKK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates MMP9 MMP-9 Expression NFkB_nucleus->MMP9 induce AP1->MMP9 induce

Caption: this compound inhibits TNF-α-induced MMP-9 expression by suppressing the MAPK and NF-κB signaling pathways.

Apoptosis Signaling Pathway of this compound

This compound has demonstrated the ability to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.[5]

G cluster_pathway This compound-Induced Apoptosis Pathway cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Cascade PimaricAcid This compound ER_Stress ER Stress PimaricAcid->ER_Stress PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates CHOP CHOP PERK->CHOP induces Bcl2 Bcl-2 CHOP->Bcl2 downregulates Bax Bax CHOP->Bax upregulates Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis in cancer cells by triggering endoplasmic reticulum stress, leading to the activation of the CHOP-mediated apoptotic pathway.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Pimaric Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of pimaric acid, ensuring compliance and minimizing risk. While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, necessitating cautious handling and disposal.[1]

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that all appropriate personal protective equipment (PPE) is in use. This includes safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided.[1][2] In the event of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1][2]

Step-by-Step Disposal Procedure for this compound

Given the incomplete data on its environmental impact, direct disposal of this compound down the drain or in regular trash is not recommended.[2][3][4][5] The primary method for disposal is through a licensed professional waste disposal service.

Step 1: Containment of Spills

In the event of a spill, contain the material to prevent it from spreading.

  • Solid this compound: Gently sweep up the solid material, avoiding dust formation.[2][5] If necessary, moisten the powder with water to minimize airborne dust.[6]

  • This compound in Solution: Use an inert absorbent material to soak up the solution.

Step 2: Waste Collection and Labeling

Transfer the contained this compound waste into a designated and appropriate chemical waste container.[1][2]

  • Container Selection: Use a container that is chemically compatible with this compound and can be securely sealed.[7][8] Plastic containers are often preferred for chemical waste.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" (as a precautionary measure) and specify the contents, including "this compound" and the approximate quantity or concentration. This is crucial for proper identification and handling by waste management personnel.[9]

Step 3: Storage Pending Disposal

Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][7]

  • Segregation: Ensure the this compound waste is stored separately from incompatible materials, such as strong oxidizing or reducing agents, and strong acids or alkalis.[2][7]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated location.[2]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.[4][5] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely established due to its non-hazardous classification, general laboratory guidelines provide a framework for chemical waste management.

ParameterGuidelineSource
Drain Disposal Generally not recommended for this compound. Permissible only for small quantities (a few hundred grams or milliliters per day) of non-hazardous, readily biodegradable substances with a pH between 5.5 and 10.5.[3][7]
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4]
Storage Duration in SAA Partially filled, properly labeled containers may remain in an SAA for up to one year, provided the accumulation limits are not exceeded.[7]
Container Removal from SAA Full containers must be removed from the SAA within three days.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill (Absorb or Gently Sweep) spill->contain_spill Yes collect_waste Transfer to a Labeled, Appropriate Waste Container spill->collect_waste No contain_spill->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Pimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pimaric Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Hazard Identification and Safety Data

This compound may cause irritation to the skin, eyes, and respiratory tract.[1][2] It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] The toxicological properties have not been thoroughly investigated.[1]

Quantitative Safety Data Value
GHS Classification Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]
Flash Point No data available[1]
Autoignition Point No data available[1]
Explosive Limits LEL: No data; UEL: No data[1]
Occupational Exposure Limits Does not contain any substances with occupational exposure limits[3]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.

Protection Type Specific PPE Requirement Rationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][3] A face shield may also be necessary.[2][4]To protect eyes from splashes and dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene, butyl).[5][6]To prevent skin contact. Gloves should be inspected before use and disposed of properly after.[2][5]
Respiratory Protection A NIOSH-approved respirator is required, especially where dust or aerosols may be generated.[1][2][3][5] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[2]To prevent inhalation of dust or aerosols.
Body Protection A lab coat or a complete suit protecting against chemicals should be worn.[1][2][3]To prevent skin exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Operational Plans: Handling and Storage

Handling:

  • Avoid contact with eyes, skin, and clothing.[3][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Ensure adequate ventilation, using local exhaust ventilation or other engineering controls to manage airborne levels.[1][2]

  • Wash hands thoroughly after handling and before breaks.[1][2][5]

  • Facilities should be equipped with an eyewash station and a safety shower.[1][3]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[1][3][5]

  • Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[5]

Emergency Procedures: First Aid and Spills

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1][5]

  • Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][5] Get medical attention if symptoms occur.[1]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[1][5]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[1][5]

Spill Response Plan:

  • Evacuate and Secure: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear appropriate PPE: Before addressing the spill, don the required personal protective equipment, including a respirator.[1]

  • Containment: Contain the spill to prevent it from spreading.

  • Clean-up: For solid spills, avoid creating dust. Sweep or shovel the material into a suitable, closed container for disposal.[2][5] For liquid spills, use an inert absorbent material.

  • Disposal: Transfer the contained waste to a chemical waste container for disposal in accordance with local regulations.[1]

  • Decontaminate: Clean the spill area thoroughly.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup disposal Dispose of Waste in Labeled Container cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate report Report Incident decontaminate->report

Caption: Workflow for this compound Spill Response.

Disposal Plan

Dispose of this compound and any contaminated materials by transferring them to a suitable chemical waste container.[1] All disposal must be conducted in accordance with local, state, and federal regulations. Do not let the product enter drains.[2][5] Contact a licensed professional waste disposal service for final disposal.[2] Contaminated packaging should be disposed of as unused product.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimaric Acid
Reactant of Route 2
Pimaric Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。